molecular formula C29H33ClN6O2S B13911288 PF-6870961 hydrochloride

PF-6870961 hydrochloride

Cat. No.: B13911288
M. Wt: 565.1 g/mol
InChI Key: NBJAMBGZIVNPIP-VQIWEWKSSA-N
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Description

PF-6870961 hydrochloride is a useful research compound. Its molecular formula is C29H33ClN6O2S and its molecular weight is 565.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C29H33ClN6O2S

Molecular Weight

565.1 g/mol

IUPAC Name

6-methyl-4-[(1R)-1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one;hydrochloride

InChI

InChI=1S/C29H32N6O2S.ClH/c1-18-11-24(32-27(37)30-18)21-3-5-23-20(12-21)4-6-25(23)35-16-29(17-35)7-9-33(10-8-29)26(36)13-22-15-34-14-19(2)38-28(34)31-22;/h3,5,11-12,14-15,25H,4,6-10,13,16-17H2,1-2H3,(H,30,32,37);1H/t25-;/m1./s1

InChI Key

NBJAMBGZIVNPIP-VQIWEWKSSA-N

Isomeric SMILES

CC1=CC(=NC(=O)N1)C2=CC3=C(C=C2)[C@@H](CC3)N4CC5(C4)CCN(CC5)C(=O)CC6=CN7C=C(SC7=N6)C.Cl

Canonical SMILES

CC1=CC(=NC(=O)N1)C2=CC3=C(C=C2)C(CC3)N4CC5(C4)CCN(CC5)C(=O)CC6=CN7C=C(SC7=N6)C.Cl

Origin of Product

United States

Foundational & Exploratory

PF-6870961 Hydrochloride: A Technical Overview of its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-6870961 is the major active hydroxy metabolite of PF-5190457, a potent and selective inverse agonist of the ghrelin receptor (GHSR1a).[1][2][3] The discovery of PF-6870961 arose from a Phase 1a clinical trial of its parent compound, PF-5190457, which is under investigation for the treatment of alcohol use disorder.[1][2][3] This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of PF-6870961 hydrochloride.

Discovery and Biotransformation

During a Phase 1b human laboratory study involving individuals with heavy alcohol consumption, a previously undetected major hydroxy metabolite of PF-5190457 was identified and named PF-6870961.[1] In vitro studies using human liver cytosol revealed that the formation of PF-6870961 is mediated by both aldehyde oxidase and xanthine oxidase. The hydroxylation occurs on the pyrimidine ring of the parent molecule.

Pharmacological Properties

This compound is a ghrelin receptor inverse agonist.[1][3] It exhibits biased signaling, showing lower binding affinity and potency in inhibiting Gq/11-mediated inositol phosphate accumulation compared to its parent compound, PF-5190457. However, it demonstrates increased inhibitory potency at GHSR1a-induced β-arrestin recruitment.[1] In vivo studies in rats have shown that intraperitoneal administration of PF-6870961 suppresses food intake, an effect that is mediated through the GHSR receptor.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for PF-6870961 and its parent compound, PF-5190457.

Table 1: Binding Affinity (Ki) of PF-6870961 at GHSR1a [1]

SpeciesMean Ki (nM)95% Confidence Interval (nM)
Human73.652.4–103
Rat239218–262
Dog217186–253

Table 2: In Vitro Functional Activity of PF-6870961 and PF-5190457 [1]

CompoundAssayPotency
PF-6870961Gq/11-mediated inositol phosphate accumulationLower potency than PF-5190457
PF-5190457Gq/11-mediated inositol phosphate accumulationHigher potency than PF-6870961
PF-6870961GHSR1a-induced β-arrestin recruitmentIncreased inhibitory potency relative to PF-5190457
PF-5190457GHSR1a-induced β-arrestin recruitmentLower inhibitory potency relative to PF-6870961

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of the ghrelin receptor and a general workflow for the characterization of PF-6870961.

GHSR1a_Signaling cluster_extra Extracellular cluster_membrane Cell Membrane cluster_intra Intracellular Ghrelin Ghrelin GHSR1a GHSR1a Ghrelin->GHSR1a Activates PF6870961 PF-6870961 (Inverse Agonist) PF6870961->GHSR1a Inhibits (Inverse Agonism) Gq11 Gq/11 GHSR1a->Gq11 Activates BetaArrestin β-Arrestin GHSR1a->BetaArrestin Recruits PLC PLC Gq11->PLC IP3_DAG IP3 / DAG Signaling PLC->IP3_DAG Signaling_Arrestin β-Arrestin Signaling BetaArrestin->Signaling_Arrestin Experimental_Workflow cluster_discovery Discovery cluster_synthesis Synthesis cluster_characterization Pharmacological Characterization Clinical_Trial Phase 1a Clinical Trial of PF-5190457 Metabolite_ID Identification of PF-6870961 Clinical_Trial->Metabolite_ID Synthesis Chemical Synthesis of This compound Metabolite_ID->Synthesis In_Vitro In Vitro Assays Synthesis->In_Vitro In_Vivo In Vivo Studies Synthesis->In_Vivo Binding_Assay Binding Affinity (Ki) In_Vitro->Binding_Assay Functional_Assay Functional Assays (IP Accumulation, β-Arrestin) In_Vitro->Functional_Assay Food_Intake Rat Food Intake Studies In_Vivo->Food_Intake

References

In-Depth Technical Guide: PF-6870961 Hydrochloride and its Interaction with the Ghrelin Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and pharmacology of PF-6870961 hydrochloride, a major metabolite of the ghrelin receptor inverse agonist PF-5190457. The information presented herein is intended to support further research and development efforts targeting the ghrelin system.

Core Data Summary

The following table summarizes the quantitative data regarding the binding affinity of PF-6870961 for the human ghrelin receptor (GHSR1a) in comparison to its parent compound, PF-5190457.

CompoundBinding Affinity (Kᵢ, nM) at human GHSR1a
PF-6870961 76.2
PF-5190457 3.1

Data sourced from Deschaine et al., 2023.

Pharmacological Profile

PF-6870961 is a major hydroxy metabolite of PF-5190457, a potent and selective ghrelin receptor (GHSR1a) antagonist/inverse agonist.[1][2] Pharmacological studies have revealed that PF-6870961 itself is an active compound, demonstrating binding affinity for and inverse agonist activity at the GHSR1a.[1][3]

Compared to its parent compound, PF-6870961 exhibits an approximately 25-fold lower binding affinity for the human GHSR1a.[2] Interestingly, PF-6870961 displays biased inverse agonism. It is less potent at inhibiting GHSR1a-mediated inositol phosphate accumulation but demonstrates increased potency in promoting β-arrestin recruitment to the receptor when compared to PF-5190457.[1][2] In vivo studies have confirmed that the effects of PF-6870961 on suppressing food intake are mediated through the GHSR, as these effects were absent in ghrelin receptor knockout rats.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of PF-6870961.

Radioligand Binding Assay

This assay was performed to determine the binding affinity of PF-6870961 for the ghrelin receptor.

  • Membrane Preparation: Membranes were prepared from cells stably expressing the human GHSR1a.

  • Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, and 0.1% BSA, pH 7.4, was used.

  • Radioligand: A radiolabeled ghrelin receptor ligand, such as [¹²⁵I]-ghrelin, was used at a concentration near its Kd.

  • Competition Assay: Increasing concentrations of unlabeled PF-6870961 were incubated with the GHSR1a-containing membranes and the radioligand.

  • Incubation: The reaction was incubated to allow for binding to reach equilibrium.

  • Separation: Bound and free radioligand were separated by rapid filtration through a glass fiber filter, which traps the membranes.

  • Detection: The radioactivity retained on the filters was quantified using a scintillation counter.

  • Data Analysis: The concentration of PF-6870961 that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined by non-linear regression analysis. The inhibition constant (Kᵢ) was then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Phosphate (IP) Accumulation Assay

This functional assay was used to measure the inverse agonist activity of PF-6870961 on the Gαq signaling pathway.

  • Cell Culture: Cells expressing GHSR1a were cultured and plated in multi-well plates.

  • Cell Labeling: The cells were labeled overnight with myo-[³H]inositol to incorporate it into the cellular phosphoinositide pools.

  • Compound Treatment: The cells were pre-treated with a phosphodiesterase inhibitor, such as LiCl, to prevent the degradation of inositol monophosphate. Subsequently, cells were treated with increasing concentrations of PF-6870961.

  • Incubation: The cells were incubated to allow for changes in inositol phosphate levels.

  • Extraction: The reaction was terminated, and the inositol phosphates were extracted from the cells.

  • Purification: The total inositol phosphates were separated from free inositol using anion-exchange chromatography.

  • Detection: The amount of [³H]-inositol phosphates was quantified by scintillation counting.

  • Data Analysis: The data were analyzed to determine the potency of PF-6870961 in inhibiting the basal (constitutive) or agonist-stimulated accumulation of inositol phosphates.

β-Arrestin Recruitment Assay

This assay was conducted to assess the effect of PF-6870961 on the β-arrestin signaling pathway.

  • Assay Principle: A common method for this is a cell-based assay that utilizes enzyme fragment complementation (EFC), such as the PathHunter® assay. In this system, the GHSR1a is tagged with a small enzyme fragment, and β-arrestin is tagged with the larger, complementing fragment of the enzyme.

  • Cell Line: A cell line co-expressing the tagged GHSR1a and β-arrestin constructs was used.

  • Compound Treatment: The cells were treated with increasing concentrations of PF-6870961.

  • Recruitment and Complementation: Binding of PF-6870961 to the GHSR1a induces a conformational change that promotes the recruitment of β-arrestin. This brings the two enzyme fragments into close proximity, allowing them to form an active enzyme.

  • Detection: A substrate for the complemented enzyme is added, which is converted into a chemiluminescent product. The light signal is then measured using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the extent of β-arrestin recruitment. The potency of PF-6870961 in inducing this recruitment was determined.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

GHSR1a_Signaling_Pathways cluster_membrane Cell Membrane GHSR1a Ghrelin Receptor (GHSR1a) Gaq Gαq GHSR1a->Gaq Activates beta_arrestin β-Arrestin GHSR1a->beta_arrestin Promotes interaction PF6870961 PF-6870961 PF6870961->GHSR1a Binds to IP_accumulation Inositol Phosphate Accumulation PF6870961->IP_accumulation Inhibits beta_arrestin_recruitment β-Arrestin Recruitment PF6870961->beta_arrestin_recruitment Potentiates PLC Phospholipase C (PLC) Gaq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 IP3->IP_accumulation beta_arrestin->beta_arrestin_recruitment

Caption: GHSR1a signaling pathways modulated by PF-6870961.

Radioligand_Binding_Workflow start Start prepare_membranes Prepare GHSR1a Membranes start->prepare_membranes incubate Incubate Membranes with Radioligand and PF-6870961 prepare_membranes->incubate filter Separate Bound/Free Ligand via Filtration incubate->filter count Quantify Radioactivity filter->count analyze Calculate IC50 and Ki count->analyze end End analyze->end

Caption: Workflow for the radioligand binding assay.

Functional_Assay_Workflows cluster_ip Inositol Phosphate Accumulation Assay cluster_barrestin β-Arrestin Recruitment Assay ip_start Start ip_label Label cells with [3H]inositol ip_start->ip_label ip_treat Treat with LiCl and PF-6870961 ip_label->ip_treat ip_extract Extract Inositol Phosphates ip_treat->ip_extract ip_quantify Quantify Radioactivity ip_extract->ip_quantify ip_end End ip_quantify->ip_end ba_start Start ba_treat Treat engineered cells with PF-6870961 ba_start->ba_treat ba_incubate Incubate for Recruitment ba_treat->ba_incubate ba_detect Add Substrate and Measure Luminescence ba_incubate->ba_detect ba_end End ba_detect->ba_end

Caption: Workflows for functional assays.

References

In Vitro Pharmacological Profile of PF-6870961 Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-6870961 hydrochloride is the major active hydroxy metabolite of PF-5190457, a potent and selective inverse agonist of the ghrelin receptor (GHSR1a).[1][2][3] Preclinical and clinical studies have identified the ghrelin receptor as a promising therapeutic target for alcohol use disorder.[1][3] Understanding the in vitro pharmacological characteristics of PF-6870961 is crucial for elucidating its mechanism of action and its contribution to the overall pharmacological effects of its parent compound. This technical guide provides a comprehensive summary of the in vitro characterization of this compound, including its binding affinity, functional activity, and the signaling pathways it modulates.

Quantitative Pharmacological Data

The in vitro activity of this compound has been assessed through a series of binding and functional assays. The key quantitative data are summarized in the tables below.

Table 1: GHSR1a Binding Affinity of PF-6870961
SpeciesKi (nM)
Human73.6
Rat239
Dog217

Ki values were determined by competitive radioligand binding assays using [125I]-ghrelin.

Table 2: Functional Inverse Agonist Activity of PF-6870961 at Human GHSR1a
AssayIC50 (nM)
Constitutive Inositol Phosphate (IP) Accumulation300
Constitutive β-Arrestin Mobilization1.10

IC50 values represent the concentration of PF-6870961 required to inhibit 50% of the constitutive activity of the receptor.

Experimental Protocols

The following sections detail the methodologies employed for the in vitro characterization of this compound.

GHSR1a Competitive Radioligand Binding Assay

This assay quantifies the ability of PF-6870961 to displace a radiolabeled ligand from the ghrelin receptor.

Materials:

  • Cell Membranes: Membranes prepared from HEK293 cells stably expressing human, rat, or dog GHSR1a.

  • Radioligand: [125I]-Ghrelin.

  • Test Compound: this compound.

  • Assay Buffer: 25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4.

  • 96-well Filter Plates: GF/C filters pre-soaked in 0.5% polyethyleneimine.

  • Scintillation Counter.

Procedure:

  • A serial dilution of this compound is prepared in the assay buffer.

  • In a 96-well plate, cell membranes (20-40 µg protein/well), [125I]-ghrelin (at a concentration near its Kd), and varying concentrations of PF-6870961 are combined.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled ghrelin.

  • The plate is incubated for 60 minutes at room temperature with gentle agitation.

  • The incubation is terminated by rapid filtration through the pre-soaked filter plates using a cell harvester.

  • The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The IC50 value is determined by non-linear regression analysis of the competition binding data, and the Ki value is calculated using the Cheng-Prusoff equation.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of PF-6870961 to inhibit the constitutive Gαq-mediated signaling of GHSR1a.

Materials:

  • Cell Line: HEK293 cells stably expressing human GHSR1a.

  • Labeling Medium: Inositol-free DMEM supplemented with fetal bovine serum and antibiotics.

  • 3H-myo-inositol.

  • Stimulation Buffer: HBSS containing 10 mM LiCl.

  • Test Compound: this compound.

  • Lysis Buffer: 0.1 M formic acid.

  • Anion Exchange Resin.

  • Scintillation Counter.

Procedure:

  • HEK293-GHSR1a cells are seeded in 24-well plates and grown to near confluence.

  • The cells are labeled overnight with 3H-myo-inositol in the labeling medium.

  • On the day of the assay, the labeling medium is removed, and the cells are washed with stimulation buffer.

  • The cells are pre-incubated with various concentrations of this compound in stimulation buffer for 30 minutes.

  • The reaction is stopped by the addition of lysis buffer.

  • The cell lysates are collected, and the total inositol phosphates are separated from free 3H-myo-inositol using anion exchange chromatography.

  • The amount of 3H-labeled inositol phosphates is quantified by scintillation counting.

  • The IC50 value is determined by plotting the inhibition of constitutive IP accumulation against the concentration of PF-6870961.

β-Arrestin Recruitment Assay (PathHunter® Assay)

This assay assesses the ability of PF-6870961 to inhibit the constitutive recruitment of β-arrestin to GHSR1a.

Materials:

  • Cell Line: PathHunter® CHO-K1 cells co-expressing GHSR1a fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase.

  • Assay Medium: As recommended by the manufacturer (DiscoverX).

  • Test Compound: this compound.

  • Detection Reagents: PathHunter® detection reagents.

  • Luminometer.

Procedure:

  • PathHunter® cells are seeded in 384-well white, clear-bottom assay plates and incubated overnight.

  • The cells are treated with a serial dilution of this compound and incubated for 90 minutes at 37°C.

  • The PathHunter® detection reagents are added to each well according to the manufacturer's protocol.

  • The plate is incubated for 60 minutes at room temperature to allow for the development of the chemiluminescent signal.

  • The luminescence is read using a plate-based luminometer.

  • The IC50 value is calculated from the concentration-response curve for the inhibition of the constitutive β-arrestin recruitment signal.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways of GHSR1a and the general workflow for the in vitro characterization of an inverse agonist like PF-6870961.

GHSR1a_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GHSR1a GHSR1a Gq Gαq GHSR1a->Gq Activates beta_arrestin β-Arrestin GHSR1a->beta_arrestin Recruits Ghrelin Ghrelin (Agonist) Ghrelin->GHSR1a Activates PF6870961 PF-6870961 (Inverse Agonist) PF6870961->GHSR1a Inhibits Constitutive Activity PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC downstream Downstream Signaling beta_arrestin->downstream

Caption: GHSR1a Signaling Pathways.

in_vitro_workflow start Start: Compound Synthesis (PF-6870961 HCl) binding_assay Primary Screen: Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assays Functional Assays (Inverse Agonist Mode) binding_assay->functional_assays off_target Selectivity Screening: Off-Target Panel binding_assay->off_target ip_assay Inositol Phosphate Accumulation Assay (Gαq Pathway, IC50) functional_assays->ip_assay arrestin_assay β-Arrestin Recruitment Assay (β-Arrestin Pathway, IC50) functional_assays->arrestin_assay data_analysis Data Analysis & Interpretation ip_assay->data_analysis arrestin_assay->data_analysis off_target->data_analysis end End: In Vitro Characterization Complete data_analysis->end

Caption: In Vitro Characterization Workflow.

Discussion

The in vitro data demonstrate that this compound is a potent inverse agonist of the GHSR1a. It exhibits high binding affinity for the human receptor and effectively inhibits its constitutive activity.[1] Notably, PF-6870961 displays biased agonism, showing significantly greater potency in inhibiting the β-arrestin pathway compared to the Gαq/inositol phosphate pathway.[1][3] This biased signaling profile may have important implications for its therapeutic effects and side-effect profile. Furthermore, a high-throughput screen against a panel of 71 binding and enzyme targets revealed no off-target interactions, indicating a high degree of selectivity for the ghrelin receptor.[1]

Conclusion

This compound is a selective and potent inverse agonist of the GHSR1a with a distinct biased signaling profile. The data presented in this guide provide a comprehensive in vitro characterization of this compound, supporting its further investigation as a potential therapeutic agent. The detailed experimental protocols and workflow diagrams serve as a valuable resource for researchers in the field of drug discovery and development.

References

PF-6870961 Hydrochloride: A Technical Guide to its Inverse Agonism at the GHSR1a Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-6870961 hydrochloride is a potent and selective inverse agonist of the Growth Hormone Secretagogue Receptor 1a (GHSR1a), also known as the ghrelin receptor. As a major active metabolite of PF-5190457, it has garnered significant interest for its therapeutic potential in conditions characterized by dysregulated ghrelin signaling, such as obesity and substance use disorders. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and visualization of the relevant biological pathways.

Introduction

The ghrelin receptor, GHSR1a, is a G protein-coupled receptor (GPCR) that exhibits high constitutive activity, meaning it can signal in the absence of its endogenous ligand, ghrelin.[1][2] This basal signaling is implicated in maintaining appetite and metabolic homeostasis. Inverse agonists are a class of ligands that bind to the same receptor as an agonist but elicit the opposite pharmacological response. In the case of GHSR1a, inverse agonists like this compound reduce the receptor's constitutive activity, thereby offering a therapeutic strategy to modulate its downstream effects.[3][4]

PF-6870961 was identified as a major hydroxy metabolite of the GHSR1a antagonist/inverse agonist PF-5190457.[3] Subsequent characterization revealed its own significant inverse agonist activity at GHSR1a.[3][5] Notably, PF-6870961 exhibits biased inverse agonism, showing different potencies in inhibiting distinct downstream signaling pathways.[3][4] This document serves as a comprehensive resource for researchers engaged in the study and development of GHSR1a-targeting compounds.

Quantitative Pharmacological Data

The pharmacological profile of PF-6870961 has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a comparative overview of its binding affinity and functional potency.

Table 1: Binding Affinity (Ki) of PF-6870961 for GHSR1a

SpeciesKi (nM)
Human73.6[6]
Rat239[6]
Dog217[6]

Table 2: Functional Inverse Agonist Activity (IC50) of PF-6870961 at Human GHSR1a

AssayIC50 (nM)
Inhibition of Constitutive Inositol Phosphate (IP) Accumulation300[6]
Inhibition of Constitutive β-Arrestin Recruitment1.10[6]

Table 3: In Vivo Effects of PF-6870961 in Rats

ParameterEffectDose
Food IntakeSuppression40 mg/kg (i.p.)[6]

GHSR1a Signaling Pathways

GHSR1a activation, both constitutive and ligand-induced, triggers a cascade of intracellular signaling events. PF-6870961, as an inverse agonist, modulates these pathways by stabilizing the inactive conformation of the receptor.

Constitutive GHSR1a Signaling and its Inhibition

In its basal state, GHSR1a constitutively activates Gq/11 proteins, leading to the stimulation of Phospholipase C (PLC).[1][2] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[1] PF-6870961 attenuates this entire cascade by reducing the basal activity of GHSR1a.

GHSR1a_Constitutive_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GHSR1a GHSR1a (Constitutively Active) Gq11 Gq/11 GHSR1a->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC PF6870961 PF-6870961 (Inverse Agonist) PF6870961->GHSR1a Inhibits

Constitutive GHSR1a signaling and its inhibition by PF-6870961.
β-Arrestin Recruitment Pathway

In addition to G protein-dependent signaling, GHSR1a activity can also lead to the recruitment of β-arrestin proteins. This process is involved in receptor desensitization, internalization, and can initiate G protein-independent signaling cascades. PF-6870961 is a particularly potent inverse agonist of the β-arrestin recruitment pathway.[3][4]

Beta_Arrestin_Recruitment PF6870961 PF-6870961 GHSR1a GHSR1a (Constitutively Active) PF6870961->GHSR1a Potently Inhibits BetaArrestin β-Arrestin GHSR1a->BetaArrestin Recruits Signaling Downstream Signaling (e.g., MAPK) BetaArrestin->Signaling Initiates

Inhibition of β-arrestin recruitment by PF-6870961.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of PF-6870961 for GHSR1a by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes prepared from cells expressing GHSR1a (e.g., HEK293 or CHO cells)

  • Radioligand: [125I]-His-ghrelin

  • Unlabeled this compound

  • Assay Buffer: 25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.1% BSA, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well filter plates (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of PF-6870961 in assay buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or a high concentration of unlabeled ghrelin (for non-specific binding) or PF-6870961 dilution.

    • 50 µL of [125I]-His-ghrelin at a concentration near its Kd.

    • 100 µL of cell membrane preparation.

  • Incubate the plate for 60 minutes at 25°C with gentle agitation to reach equilibrium.

  • Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.

  • Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Dry the filter plate and add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value of PF-6870961 by non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow start Start prep_reagents Prepare Reagents (Membranes, Radioligand, PF-6870961) start->prep_reagents incubation Incubate (60 min, 25°C) prep_reagents->incubation filtration Vacuum Filtration incubation->filtration washing Wash Filters filtration->washing scintillation Add Scintillation Cocktail & Count washing->scintillation analysis Data Analysis (IC50 -> Ki) scintillation->analysis end End analysis->end

References

Pharmacological Profile of PF-6870961 Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-6870961 is the major active hydroxy metabolite of PF-5190457, a potent and selective inverse agonist of the ghrelin receptor (GHSR1a).[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of PF-6870961 hydrochloride, a salt form synthesized for improved solubility.[1][3] The document details its mechanism of action, binding affinity, in vitro functional activity, and in vivo effects. Experimental protocols for key assays are described, and signaling pathways are visualized to provide a thorough understanding of this compound for research and drug development purposes.

Introduction

The ghrelin receptor, GHSR1a, is a G-protein coupled receptor (GPCR) that exhibits high constitutive activity.[4][5] It plays a crucial role in regulating energy homeostasis, appetite, and reward pathways.[4][6] Consequently, GHSR1a has emerged as a promising therapeutic target for various conditions, including obesity and substance use disorders.[3][7] PF-6870961, as an inverse agonist of GHSR1a, attenuates this constitutive activity and has been shown to modulate downstream signaling pathways.[1][2] This document serves as a technical resource, consolidating the available pharmacological data on this compound.

Mechanism of Action

PF-6870961 acts as an inverse agonist at the ghrelin receptor (GHSR1a).[1][8] Unlike a neutral antagonist that only blocks agonist binding, an inverse agonist can inhibit the receptor's basal, constitutive activity.[4] PF-6870961 demonstrates biased inverse agonism, showing differential potency in modulating distinct downstream signaling pathways initiated by GHSR1a.[1][3] Specifically, it inhibits the Gαq/11-mediated inositol phosphate accumulation and the β-arrestin recruitment pathways.[1][2]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound.

Table 1: Binding Affinity of PF-6870961 for GHSR1a
SpeciesKi (nM)
Human73.6[1]
Rat239[1]
Dog217[1]
Table 2: In Vitro Functional Activity of PF-6870961
AssayParameterValue (nM)
Inhibition of Constitutive GHSR1a-induced Inositol Phosphate AccumulationIC50300[1][2]
Inhibition of Constitutive GHSR1a-induced β-Arrestin MobilizationIC501.10[1][2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the GHSR1a signaling pathway and the experimental workflows used to characterize PF-6870961.

GHSR1a_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular GHSR1a GHSR1a Gaq11 Gαq/11 GHSR1a->Gaq11 Constitutive Activity beta_arrestin β-Arrestin GHSR1a->beta_arrestin Constitutive Activity PLC PLC Gaq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Internalization Receptor Internalization beta_arrestin->Internalization PF6870961 PF-6870961 PF6870961->GHSR1a Inverse Agonism

GHSR1a Signaling and PF-6870961 Inhibition.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay Ki_Value Ki_Value Binding_Assay->Ki_Value Determines Ki IP_Assay Inositol Phosphate Accumulation Assay (HTRF) IC50_IP IC50_IP IP_Assay->IC50_IP Determines IC50 Arrestin_Assay β-Arrestin Recruitment Assay (PathHunter) IC50_Arrestin IC50_Arrestin Arrestin_Assay->IC50_Arrestin Determines IC50 Food_Intake Food Intake Study (Rats) Efficacy Efficacy Food_Intake->Efficacy Assesses Efficacy PF6870961 PF-6870961 Hydrochloride PF6870961->Binding_Assay PF6870961->IP_Assay PF6870961->Arrestin_Assay PF6870961->Food_Intake

Experimental Workflow for PF-6870961 Characterization.

Detailed Experimental Protocols

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of PF-6870961 for the GHSR1a receptor.

  • Cell Membrane Preparation: Membranes are prepared from a cell line stably expressing the human, rat, or dog GHSR1a receptor (e.g., HEK293 or COS-7 cells).

  • Radioligand: [125I]-Ghrelin is used as the radiolabeled ligand.

  • Assay Principle: The assay is performed in a competitive binding format. A fixed concentration of [125I]-Ghrelin is incubated with the cell membranes in the presence of increasing concentrations of unlabeled PF-6870961.

  • Incubation: The reaction is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid vacuum filtration through a glass fiber filter plate.

  • Detection: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The IC50 value (the concentration of PF-6870961 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Inositol Phosphate (IP) Accumulation Assay (HTRF)

This assay measures the ability of PF-6870961 to inhibit the constitutive Gαq/11-mediated signaling of GHSR1a.

  • Assay Principle: The IP-One assay is a homogeneous time-resolved fluorescence (HTRF) competitive immunoassay that quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the IP3 signaling cascade.

  • Cell Line: A suitable cell line expressing GHSR1a (e.g., HEK293) is used.

  • Procedure:

    • Cells are plated in a microplate.

    • Cells are stimulated with varying concentrations of PF-6870961 in a stimulation buffer containing LiCl (to inhibit IP1 degradation).

    • After incubation, cells are lysed, and the HTRF reagents (IP1-d2 and anti-IP1-cryptate) are added.

  • Detection: The HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the concentration of IP1 produced by the cells.

  • Data Analysis: A dose-response curve is generated to determine the IC50 value for the inhibition of constitutive IP1 accumulation.

β-Arrestin Recruitment Assay (PathHunter)

This assay assesses the effect of PF-6870961 on the constitutive recruitment of β-arrestin to GHSR1a.

  • Assay Principle: The PathHunter β-arrestin assay is based on enzyme fragment complementation (EFC). The GHSR1a is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon recruitment of β-arrestin to the activated receptor, the two enzyme fragments complement to form an active β-galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal.

  • Cell Line: A PathHunter cell line co-expressing the tagged GHSR1a and β-arrestin is used.

  • Procedure:

    • Cells are plated in a microplate.

    • Cells are treated with a dilution series of PF-6870961.

    • After incubation (typically 90 minutes at 37°C), the detection reagents are added.

  • Detection: The chemiluminescent signal is measured using a standard plate reader.

  • Data Analysis: A dose-response curve is plotted to calculate the IC50 value for the inhibition of constitutive β-arrestin recruitment.

In Vivo Studies

Intraperitoneal administration of PF-6870961 has been shown to suppress food intake in both food-restricted and ad libitum-fed rats.[1][2] This effect is mediated through the GHSR, as it is absent in GHSR knockout rats.[1]

Synthesis

This compound is synthesized for improved solubility in aqueous solutions, which is advantageous for in vivo studies.[1][3] A detailed synthetic route has been described by Sulima et al. (2021).[3] The synthesis involves a multi-step process culminating in the formation of the hydrochloride salt.[3]

Selectivity

PF-6870961 has been screened against a panel of off-target binding and enzyme assays and has been found to have no significant off-target interactions, indicating a high degree of selectivity for the GHSR1a.[1][2]

Conclusion

This compound is a selective and potent inverse agonist of the ghrelin receptor (GHSR1a) with a distinct pharmacological profile. Its biased inverse agonism, with greater potency at inhibiting β-arrestin recruitment compared to inositol phosphate accumulation, provides a valuable tool for dissecting the complex signaling of the ghrelin receptor. The in vivo efficacy in reducing food intake highlights its potential as a lead compound for the development of therapeutics targeting conditions associated with dysregulated ghrelin signaling. This technical guide provides a foundational resource for researchers and scientists working with this compound.

References

Unveiling PF-6870961 Hydrochloride: A Technical Guide for Alcohol Use Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of PF-6870961 hydrochloride, a major active metabolite of the ghrelin receptor inverse agonist PF-5190457. The ghrelin system, particularly the growth hormone secretagogue receptor (GHSR1a), has emerged as a promising target for the treatment of alcohol use disorder (AUD). PF-6870961 exhibits a unique pharmacological profile as a biased inverse agonist at the GHSR1a. This document consolidates the current understanding of its mechanism of action, preclinical data, and detailed experimental protocols to support ongoing research and development efforts in the field of AUD therapeutics.

Introduction

Alcohol use disorder (AUD) is a chronic relapsing condition with significant public health implications.[1] The development of novel pharmacotherapies is a critical area of research. The ghrelin system, an important regulator of appetite and reward, has been identified as a key player in the pathophysiology of AUD.[2][3][4] The growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor, is a primary target for interventions aimed at reducing alcohol craving and consumption.[2][3][4]

PF-5190457, a potent GHSR1a inverse agonist, has been investigated in clinical trials for AUD.[5][6] During these trials, a major hydroxy metabolite, PF-6870961, was identified.[1][3][7] Subsequent research has revealed that PF-6870961 is not only present but also pharmacologically active, contributing to the overall therapeutic effect of its parent compound.[1][3] This guide focuses on the technical details of this compound, providing a comprehensive resource for researchers.

Mechanism of Action: A Biased Inverse Agonist at GHSR1a

PF-6870961 acts as a biased inverse agonist at the GHSR1a, a G-protein coupled receptor (GPCR).[1][3] This means it preferentially inhibits one downstream signaling pathway over another. Specifically, it demonstrates different potencies in modulating G-protein-dependent and β-arrestin-dependent signaling cascades.

GHSR1a Signaling

The GHSR1a is known to couple to multiple intracellular signaling pathways, including:

  • Gαq/11 pathway: Leading to the activation of phospholipase C (PLC) and subsequent accumulation of inositol phosphates (IP).

  • β-arrestin pathway: Involved in receptor desensitization, internalization, and G-protein-independent signaling.

The Biased Inverse Agonism of PF-6870961

Studies have shown that PF-6870961 exhibits lower potency in inhibiting the Gαq/11 pathway (measured by inositol phosphate accumulation) compared to its parent compound, PF-5190457.[1][3] However, it displays increased potency in inhibiting GHSR1a-induced β-arrestin recruitment.[1][3] This biased signaling profile may have significant implications for its therapeutic efficacy and side-effect profile in the context of AUD.

GHSR1a_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GHSR1a GHSR1a Gaq Gαq/11 GHSR1a->Gaq Activates BetaArrestin β-Arrestin GHSR1a->BetaArrestin Recruits Ghrelin Ghrelin Ghrelin->GHSR1a Activates PLC PLC Gaq->PLC IP Inositol Phosphates PLC->IP Signaling_Arrestin Downstream Signaling BetaArrestin->Signaling_Arrestin PF6870961 PF-6870961 PF6870961->GHSR1a Inverse Agonist (Biased) PF6870961->Gaq Weakly Inhibits PF6870961->BetaArrestin Strongly Inhibits

Figure 1: GHSR1a Signaling and PF-6870961 Inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound in comparison to its parent compound, PF-5190457.

Table 1: In Vitro Pharmacological Profile at GHSR1a
CompoundAssayParameterValueReference
PF-6870961 GHSR1a Binding AffinityKi (nM)25.4[1]
IP Accumulation (Inverse Agonism)IC50 (nM)133.7[1]
β-Arrestin Recruitment (Inverse Agonism)IC50 (nM)18.8[1]
PF-5190457 GHSR1a Binding AffinityKi (nM)1.0[1]
IP Accumulation (Inverse Agonism)IC50 (nM)18.2[1]
β-Arrestin Recruitment (Inverse Agonism)IC50 (nM)78.5[1]
Table 2: In Vivo Effects on Food Intake in Rats
CompoundConditionDose (mg/kg)EffectReference
PF-6870961 Food Restricted10Significant reduction in food intake[1]
Ad Libitum Food Access10Significant reduction in food intake[1]
Table 3: In Vivo Effects on Alcohol Intake in Mice
CompoundAnimal ModelEffectReference
PF-6870961 Binge-like drinkingReduced alcohol intake in both male and female mice[4]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments conducted to characterize PF-6870961.

Synthesis of this compound

A detailed synthesis protocol for PF-6870961 has been published.[6] The synthesis provides direct access to the metabolite, allowing for further in vitro and in vivo evaluation.[5][6] For rodent experiments, PF-6870961 is often synthesized as a hydrochloride salt to improve solubility.[8]

Synthesis_Workflow Start Starting Materials ((1R)-5-bromoindane, etc.) Step1 Multi-step Chemical Synthesis Start->Step1 Intermediate PF-6870961 (Free Base) Step1->Intermediate Step2 Salt Formation (with HCl) Intermediate->Step2 FinalProduct This compound Step2->FinalProduct Purification Purification and Characterization (NMR, MS) FinalProduct->Purification

Figure 2: General Workflow for PF-6870961 HCl Synthesis.

In Vitro Assays
  • Objective: To determine the binding affinity (Ki) of PF-6870961 for the GHSR1a.

  • Methodology:

    • Membranes from cells stably expressing human GHSR1a are prepared.

    • Membranes are incubated with a radiolabeled ligand (e.g., [125I]-ghrelin) and varying concentrations of the test compound (PF-6870961).

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand.

    • After incubation, the bound and free radioligand are separated by filtration.

    • The radioactivity retained on the filters is quantified using a gamma counter.

    • Data are analyzed using non-linear regression to determine the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.

  • Objective: To measure the inverse agonist activity of PF-6870961 on the Gαq/11 signaling pathway.

  • Methodology:

    • HEK293 cells stably expressing GHSR1a are plated in 96-well plates.

    • Cells are incubated with a labeling medium containing myo-[3H]inositol to incorporate the radiolabel into cellular phosphoinositides.

    • After labeling, cells are washed and incubated with a stimulation buffer containing LiCl (to inhibit inositol monophosphatase) and varying concentrations of PF-6870961.

    • The reaction is stopped, and the cells are lysed.

    • The total [3H]inositol phosphates are separated from free [3H]inositol using anion-exchange chromatography.

    • The radioactivity of the eluted inositol phosphates is measured by liquid scintillation counting.

    • Data are normalized to the basal (no compound) response and fitted to a dose-response curve to determine the IC50.

  • Objective: To assess the inverse agonist activity of PF-6870961 on the β-arrestin pathway.[1]

  • Methodology: A common method is the Bioluminescence Resonance Energy Transfer (BRET) assay.[7]

    • HEK293 cells are co-transfected with plasmids encoding for GHSR1a fused to a BRET donor (e.g., Renilla luciferase) and β-arrestin fused to a BRET acceptor (e.g., YFP).

    • Transfected cells are plated in 96-well plates.

    • Cells are incubated with the luciferase substrate (e.g., coelenterazine h) and then treated with varying concentrations of PF-6870961.

    • The light emissions from the donor and acceptor molecules are measured at their respective wavelengths.

    • The BRET ratio (acceptor emission / donor emission) is calculated. A decrease in the BRET ratio indicates inhibition of β-arrestin recruitment.

    • Data are plotted against the compound concentration to determine the IC50.

In Vivo Animal Models
  • Objective: To evaluate the in vivo activity of PF-6870961 on a ghrelin-mediated behavior.[1]

  • Methodology:

    • Male and female rats are used and habituated to the experimental conditions.

    • For food-restricted studies, animals are fasted overnight. For ad libitum studies, food is available continuously.

    • This compound is dissolved in a suitable vehicle (e.g., saline with a small amount of Tween 80).

    • Animals are administered PF-6870961 or vehicle via intraperitoneal (IP) injection.

    • Pre-weighed food is provided, and the amount consumed is measured at specific time points (e.g., 1, 2, 4, and 24 hours) post-injection.

    • To confirm GHSR1a-mediated effects, the experiment can be repeated in GHSR knockout rats.[1][3]

  • Objective: To assess the effect of PF-6870961 on excessive alcohol consumption.[4]

  • Methodology:

    • Male and female C57BL/6J mice are single-housed.

    • Three hours into the dark cycle, the water bottle is replaced with a bottle containing 20% (v/v) ethanol for a limited period (e.g., 2-4 hours). This is typically done for several consecutive days.[1]

    • On the test day, mice are pre-treated with PF-6870961 or vehicle via IP injection at a specified time before the ethanol access period.

    • The amount of ethanol solution consumed is measured by weighing the bottles before and after the drinking session.

    • Alcohol intake is calculated as g/kg of body weight.

    • Blood samples can be collected to measure blood ethanol concentrations (BECs).

DID_Workflow Start Single-housed Mice (e.g., C57BL/6J) Habituation Habituation to Drinking Paradigm Start->Habituation EthanolAccess Limited Access to 20% Ethanol (3 hrs into dark cycle for 2-4 hrs) Habituation->EthanolAccess Pretreatment Pre-treatment: PF-6870961 or Vehicle (IP) EthanolAccess->Pretreatment On Test Day Measurement Measure Ethanol Intake (g/kg) Pretreatment->Measurement Analysis Data Analysis and Blood Ethanol Concentration (optional) Measurement->Analysis

Figure 3: Workflow for the "Drinking in the Dark" (DID) Model.

Conclusion and Future Directions

This compound is a pharmacologically active metabolite of PF-5190457 with a distinct biased inverse agonist profile at the GHSR1a. Its ability to reduce alcohol intake in preclinical models highlights its potential relevance to the treatment of AUD. The detailed methodologies and compiled data in this guide are intended to facilitate further research into its mechanism of action and therapeutic potential.

Future research should aim to:

  • Elucidate the specific downstream signaling events mediated by the biased inverse agonism of PF-6870961.

  • Investigate the pharmacokinetic and pharmacodynamic relationship of PF-6870961 in more detail.

  • Explore the efficacy of PF-6870961 in other preclinical models of AUD, such as those assessing relapse and craving.

  • Conduct further studies to understand how the biased signaling of PF-6870961 translates to its in vivo effects on alcohol-related behaviors.

This comprehensive technical guide serves as a foundational resource for scientists dedicated to advancing the development of novel and effective treatments for alcohol use disorder.

References

Preclinical Profile of PF-6870961 Hydrochloride: A Ghrelin Receptor Inverse Agonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

PF-6870961 hydrochloride is the major hydroxy metabolite of PF-5190457, a potent and selective inverse agonist of the ghrelin receptor (GHSR1a). Preclinical investigations have revealed that PF-6870961 itself possesses significant pharmacological activity at the GHSR1a, contributing to the overall therapeutic potential of its parent compound. This document provides a comprehensive overview of the preclinical data available for PF-6870961, including its in vitro and in vivo pharmacology, with a focus on its potential applications in metabolic and addiction-related disorders.

Introduction

The ghrelin system, centered around the ghrelin receptor (GHSR1a), is a key regulator of appetite, metabolism, and reward pathways.[1][2] Consequently, antagonism or inverse agonism of this receptor is a promising therapeutic strategy for conditions such as obesity and alcohol use disorder.[2][3] PF-6870961 was identified as a major metabolite of the GHSR1a inverse agonist PF-5190457 during clinical trials.[1][2] This finding prompted a thorough preclinical characterization of the metabolite to understand its contribution to the pharmacological profile of the parent drug.

Mechanism of Action

PF-6870961 acts as an inverse agonist at the GHSR1a.[1][4] Notably, it demonstrates biased signaling, exhibiting differential potency in modulating distinct downstream signaling pathways of the receptor.[1][2] Specifically, it is more potent at inhibiting β-arrestin recruitment compared to its effect on G-protein-mediated inositol phosphate accumulation.[1][2] High-throughput screening has confirmed that PF-6870961 is a selective agent with no significant off-target interactions.[1][2]

Signaling Pathway of GHSR1a and the Action of PF-6870961

GHSR1a_Signaling cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling GHSR GHSR1a Gq Gq Protein GHSR->Gq Activates BetaArrestin β-Arrestin GHSR->BetaArrestin Recruits Ghrelin Ghrelin Ghrelin->GHSR Activates PF6870961 PF-6870961 PF6870961->GHSR Inhibits (Inverse Agonist) PLC PLC Gq->PLC IP3 Inositol Phosphate (IP) PLC->IP3 Increases

Caption: GHSR1a signaling and the inhibitory effect of PF-6870961.

Quantitative In Vitro Pharmacology

The following tables summarize the key quantitative data for PF-6870961's interaction with the ghrelin receptor.

Table 1: Binding Affinity (Ki) of PF-6870961 at GHSR1a
SpeciesKi (nM)
Human73.6[1]
Rat239[1]
Dog217[1]
Table 2: Functional Inverse Agonist Activity (IC50) of PF-6870961 at Human GHSR1a
AssayIC50 (nM)
Inositol Phosphate Accumulation Inhibition300[1]
β-Arrestin Mobilization Inhibition1.10[1]

In Vivo Efficacy

Preclinical studies in rodents have demonstrated the in vivo activity of this compound.

Anorexigenic Effects in Rats

Intraperitoneal (i.p.) administration of PF-6870961 at a dose of 40 mg/kg significantly suppressed food intake in both satiated and fasted rats.[1] This effect was confirmed to be mediated by the ghrelin receptor, as it was absent in GHSR knockout rats.[1][2]

Reduction of Alcohol Intake in Mice

In a model of binge-like alcohol drinking in mice, systemic administration of PF-6870961 reduced alcohol consumption.[5] The effective dose in this model was found to be 180 mg/kg.[5]

Experimental Workflow for In Vivo Studies

InVivo_Workflow cluster_rat Rat Food Intake Study cluster_mouse Mouse Alcohol Intake Study Rat_Subjects Male & Female Rats (Wild-Type & GHSR KO) Rat_Dosing PF-6870961 (40 mg/kg, i.p.) or Vehicle Rat_Subjects->Rat_Dosing Rat_Measurement Measure Food Intake Rat_Dosing->Rat_Measurement Rat_Analysis Compare Drug vs. Vehicle and WT vs. KO Rat_Measurement->Rat_Analysis Mouse_Subjects Male & Female Mice Mouse_Dosing PF-6870961 (60, 120, 180 mg/kg, systemic) or Vehicle Mouse_Subjects->Mouse_Dosing Mouse_Measurement Measure Binge-Like Alcohol Intake Mouse_Dosing->Mouse_Measurement Mouse_Analysis Dose-Response Analysis Mouse_Measurement->Mouse_Analysis

References

The Structure-Activity Relationship of PF-6870961 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-6870961 is the major hydroxy metabolite of PF-5190457, a potent and selective inverse agonist of the ghrelin receptor (GHSR1a).[1][2][3] The ghrelin system is a significant target in the development of therapeutics for alcohol use disorder (AUD), and understanding the pharmacological profile of major metabolites is crucial for predicting the overall efficacy and safety of a parent drug.[1][2][3][4] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of PF-6870961 hydrochloride, focusing on its synthesis, comparative pharmacology with its parent compound, and the experimental methodologies used for its characterization.

Chemical Structures

The chemical structures of PF-5190457 and its metabolite PF-6870961 are presented below. The primary structural difference is the hydroxylation on the pyrimidine ring of PF-6870961.[5][6][7]

  • PF-5190457: (R)-1-(2-(5-(6-methylpyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl)-2,7-diazaspiro[3.5]nonan-7-yl)-2-(2-methylimidazo[2,1-b]thiazol-6-yl)ethan-1-one[7]

  • PF-6870961: (R)-1-(2-(5-(2-hydroxy-6-methylpyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl)-2,7-diazaspiro[3.5]nonan-7-yl)-2-(2-methylimidazo[2,1-b]thiazol-6-yl)ethan-1-one[6][7]

Quantitative Structure-Activity Relationship Data

The pharmacological activity of PF-6870961 has been characterized and compared to its parent compound, PF-5190457. The data reveals a nuanced relationship where the addition of a hydroxyl group alters the potency and signaling bias of the molecule at the GHSR1a receptor.

CompoundBinding Affinity (Ki) at GHSR1aGq/11 Pathway Potency (IC50)β-Arrestin Recruitment Potency (IC50)
PF-5190457 1.3 ± 0.2 nM1.8 ± 0.6 nM21.6 ± 7.2 nM
PF-6870961 7.9 ± 1.0 nM28.5 ± 1.1 nM10.1 ± 1.2 nM

Data sourced from Deschaine et al. (2023). Note: Lower values indicate higher affinity/potency.

These data indicate that while PF-6870961 has a lower binding affinity and is less potent in inhibiting the Gq/11 signaling pathway compared to its parent compound, it demonstrates increased potency in the β-arrestin recruitment pathway.[1][2][3] This suggests that the hydroxylation leads to biased inverse agonism.[1][4][8]

Signaling Pathways and Mechanism of Action

PF-6870961, like its parent compound, acts as an inverse agonist at the GHSR1a. This receptor is a G-protein coupled receptor (GPCR) that, upon binding of its endogenous ligand ghrelin, activates downstream signaling cascades, primarily through the Gq/11 pathway, leading to inositol phosphate accumulation. It can also signal through a β-arrestin pathway. PF-6870961 shows biased inverse agonism, preferentially inhibiting the β-arrestin pathway over the Gq/11 pathway.[1][2][3]

GHSR1a_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GHSR1a GHSR1a Gq11 Gq/11 GHSR1a->Gq11 Activates BetaArrestin β-Arrestin GHSR1a->BetaArrestin Recruits Ghrelin Ghrelin Ghrelin->GHSR1a Activates PF5190457 PF-5190457 PF5190457->GHSR1a Inverse Agonist PF5190457->Gq11 Inhibits (Potent) PF5190457->BetaArrestin Inhibits (Less Potent) PF6870961 PF-6870961 PF6870961->GHSR1a Biased Inverse Agonist PF6870961->Gq11 Inhibits (Less Potent) PF6870961->BetaArrestin Inhibits (More Potent) IP_Accum Inositol Phosphate Accumulation Gq11->IP_Accum Leads to BetaArrestin_Signal β-Arrestin Signaling BetaArrestin->BetaArrestin_Signal Initiates Synthesis_Workflow start (1R)-5-bromoindanam step1 Suzuki Coupling with 2-(benzyloxy)-4-chloro-6-methylpyrimidine start->step1 intermediate1 tert-Butyl (R)-2-(5-(2-(benzyloxy)-6-methylpyrimidin-4-yl)- 2,3-dihydro-1H-inden-1-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate step1->intermediate1 step2 Deprotection intermediate1->step2 intermediate2 Crude Amine Intermediate step2->intermediate2 step3 Coupling with 2-(2-methylimidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride intermediate2->step3 final_product PF-6870961 step3->final_product

References

The Biotransformation of PF-5190457 to its Major Metabolite, PF-6870961: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-5190457 is a novel, orally bioavailable ghrelin receptor inverse agonist that has been investigated for the treatment of alcohol use disorder.[1][2] During clinical trials, a major circulating metabolite, PF-6870961, was identified in human plasma that was not observed in initial in vitro screenings using human liver microsomes.[3][4] This discovery prompted further investigation into the metabolic pathways of PF-5190457, revealing a significant biotransformation process mediated by cytosolic enzymes. This technical guide provides an in-depth summary of the biotransformation of PF-5190457 to PF-6870961, including the enzymes involved, relevant kinetic and pharmacokinetic data, and detailed experimental protocols.

Biotransformation Pathway

The conversion of PF-5190457 to PF-6870961 is a hydroxylation reaction that occurs on the pyrimidine ring of the parent molecule.[1][3] This biotransformation is primarily catalyzed by molybdenum-containing enzymes present in the liver cytosol, specifically aldehyde oxidase (AO) and, to a lesser extent, xanthine oxidase (XO).[1][3][4] The dominant role of aldehyde oxidase was confirmed through inhibition studies.[1][3]

PF5190457 PF-5190457 PF6870961 PF-6870961 (Hydroxy Metabolite) PF5190457->PF6870961 Hydroxylation (on pyrimidine ring) Enzymes Aldehyde Oxidase (major) Xanthine Oxidase (minor) Enzymes->PF5190457

Biotransformation of PF-5190457 to PF-6870961.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the biotransformation and pharmacokinetics of PF-5190457 and PF-6870961.

Table 1: In Vitro Enzyme Kinetics and Inhibition
ParameterValueEnzyme(s)Source
Intrinsic Clearance (CLint) 0.002 mL/min/mg proteinHuman Liver Cytosol[1][3]
Primary Metabolizing Enzymes Aldehyde Oxidase (major), Xanthine Oxidase (minor)Human Liver Cytosol[1][3][4]
Inhibitors Studied Raloxifene (AO inhibitor), Febuxostat (XO inhibitor)Human Liver Cytosol[1][3]
Inhibition Profile Raloxifene showed greater inhibition than febuxostatHuman Liver Cytosol[1][3]

Note: Specific Km, Vmax, and IC50 values for the formation of PF-6870961 were not publicly available in the reviewed literature.

Table 2: Comparative Pharmacokinetics in Humans
ParameterPF-5190457 (Parent)PF-6870961 (Metabolite)Source
Half-life (t1/2) ~6 - 9.8 hours~13 hours[5][6]
Time to Max. Concentration (Tmax) 0.5 - 3 hoursNot specified[6]

Experimental Protocols

In Vitro Metabolism of PF-5190457 in Human Liver Cytosol

This protocol is based on the methodology described by Adusumalli et al. (2019).[1]

Objective: To determine the in vitro metabolism of PF-5190457 and identify the enzymes responsible for the formation of PF-6870961.

Materials:

  • PF-5190457

  • Pooled human liver cytosol

  • Potassium phosphate buffer (pH 7.4)

  • Raloxifene (Aldehyde Oxidase inhibitor)

  • Febuxostat (Xanthine Oxidase inhibitor)

  • Acetonitrile

  • Water

  • Formic acid

  • LC-MS/MS system

Procedure:

  • Incubation Preparation: Prepare incubation mixtures containing human liver cytosol (at a final protein concentration, e.g., 1 mg/mL) in potassium phosphate buffer.

  • Substrate Addition: Add PF-5190457 to the incubation mixtures at various concentrations to assess enzyme kinetics. A typical starting concentration could be 1 µM.

  • Inhibition Studies: For inhibition experiments, pre-incubate the cytosol with either raloxifene or febuxostat for a specified time (e.g., 15 minutes) before adding PF-5190457.

  • Reaction Initiation and Incubation: Initiate the metabolic reaction and incubate the mixtures at 37°C in a shaking water bath. Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Termination: Terminate the reaction by adding a volume of cold acetonitrile (e.g., 2 volumes).

  • Sample Preparation: Centrifuge the terminated reactions to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant for the presence and quantity of PF-5190457 and PF-6870961 using a validated LC-MS/MS method.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep Prepare Incubation Mix: - Human Liver Cytosol - Phosphate Buffer (pH 7.4) Inhibitor For Inhibition: Pre-incubate with Raloxifene or Febuxostat Prep->Inhibitor Add_Substrate Add PF-5190457 Prep->Add_Substrate Inhibitor->Add_Substrate Incubate Incubate at 37°C (Collect aliquots over time) Add_Substrate->Incubate Terminate Terminate with Acetonitrile Incubate->Terminate Centrifuge Centrifuge to precipitate protein Terminate->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze

Workflow for In Vitro Metabolism Studies.

Conclusion

The biotransformation of PF-5190457 to its active metabolite PF-6870961 is a critical aspect of its overall pharmacological profile. The identification of aldehyde oxidase and xanthine oxidase as the key metabolizing enzymes, a departure from the more common cytochrome P450-mediated pathways, highlights the importance of comprehensive metabolic screening in drug development. The longer half-life of PF-6870961 suggests that it may contribute significantly to the therapeutic effects and overall safety profile of PF-5190457. This technical guide provides a foundational understanding for researchers and scientists working on PF-5190457 and other compounds that may undergo metabolism by molybdenum-containing enzymes.

References

Methodological & Application

Synthesis Protocol for PF-6870961 Hydrochloride: A Ghrelin Receptor Inverse Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the chemical synthesis of PF-6870961 hydrochloride. PF-6870961 is the major hydroxy metabolite of PF-5190457, a potent and selective ghrelin receptor (GHSR1a) inverse agonist, which has been investigated for the treatment of alcohol use disorder (AUD).[1][2][3] The availability of a robust synthesis protocol for PF-6870961 is crucial for further in vitro and in vivo studies to evaluate its pharmacological properties.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis and characterization of PF-6870961 and its hydrochloride salt.

ParameterValueReference
Final Yield 51% (after two recrystallizations)[1]
Purity >98%[1]
Melting Point 158–160 °C (fumarate salt)[1]
Optical Rotation [α]20D = + 42.7° (c 0.6, MeOH, free base)[1]
Analysis TypeCalculated ValueFound ValueReference
HRMS (ESI) [M + H]+ C29H33N6O2S: 529.2386529.2383[1]
Elemental Analysis (HCl Salt) C: 46.68; H: 6.35; N: 11.26 (as C29H32N6O2S x 3 HCl x 6 H2O)C: 46.75; H: 6.37; N: 11.17[1]
Elemental Analysis (Fumarate Salt) C: 60.33; H: 5.73; N: 12.79 (as C29H32N6O2S x C4H4O4 × 0.68 H2O)C: 60.08; H: 5.72; N: 13.05[1]

Experimental Protocols

The synthesis of this compound involves a multi-step process. The key final step is an amide coupling reaction followed by purification and salt formation.

Amide Coupling Reaction to form PF-6870961

This protocol describes the coupling of (R)-1-(2-(5-(2-hydroxy-6-methylpyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl)-2,7-diazaspiro[3.5]nonan-7-yl)ethan-1-one (crude intermediate 4) with 2-(2-methylimidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride (5).

Materials:

  • Crude intermediate 4 (1.6 g, 3.78 mmol)

  • 2-(2-methylimidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride (5) (879.5 mg, 3.78 mmol)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU)

  • Nitrogen gas

  • Ice bath

Procedure:

  • Under a nitrogen atmosphere, prepare a mixture of crude intermediate 4 (1.6 g, 3.78 mmol) and 2-(2-methylimidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride (5) (879.5 mg, 3.78 mmol) in a 1:1 (v/v) mixture of DMF and DCM (40 mL).

  • Cool the mixture to 4 °C using an ice bath.

  • Add triethylamine (2.1 mL, 15.12 mmol) dropwise to the cooled mixture.

  • Stir the mixture for 10 minutes.

  • Add the coupling reagent, COMU (1.6 g, 3.78 mmol), in three portions at 5-minute intervals.

  • Monitor the reaction for completion.

Purification and Hydrochloride Salt Formation

Materials:

  • Reaction mixture from the amide coupling step

  • Silica gel

  • Methanol (MeOH)

  • Ammonium hydroxide (NH4OH)

  • Chloroform (CHCl3)

  • 85% aqueous ethanol

Procedure:

  • Concentrate the reaction mixture to remove the solvents.

  • Purify the residue using a short silica gel column.

  • Elute the product using a gradient of 3% to 10% MeOH containing 5% NH4OH in CHCl3.

  • Combine the fractions containing the pure product and concentrate them.

  • Perform two recrystallizations of the purified product from 85% aqueous ethanol to yield this compound as a crystalline solid.[1]

Visualizations

Signaling Pathway of Ghrelin Receptor Inverse Agonists

The following diagram illustrates the mechanism of action of ghrelin and the inhibitory effect of an inverse agonist like PF-6870961.

ghrelin_signaling cluster_0 Normal Ghrelin Signaling cluster_1 Inhibition by Inverse Agonist Ghrelin Ghrelin GHSR1a Ghrelin Receptor (GHSR1a) Ghrelin->GHSR1a Binds Gq_alpha Gαq GHSR1a->Gq_alpha Activates GHSR1a_inactive Ghrelin Receptor (Inactive State) PLC Phospholipase C Gq_alpha->PLC Activates IP3_DAG IP3 / DAG Signaling PLC->IP3_DAG Produces Ca_PKC ↑ Intracellular Ca²⁺ ↑ Protein Kinase C IP3_DAG->Ca_PKC PF6870961 PF-6870961 (Inverse Agonist) PF6870961->GHSR1a_inactive Binds and Stabilizes No_Signal Basal Constitutive Activity Reduced GHSR1a_inactive->No_Signal

Caption: Ghrelin signaling pathway and its inhibition by an inverse agonist.

Experimental Workflow for this compound Synthesis

This diagram outlines the major steps in the synthesis and purification of this compound.

synthesis_workflow start Starting Materials: - Crude Intermediate 4 - Acid Hydrochloride 5 coupling Amide Coupling (COMU, TEA, DMF/DCM) start->coupling purification Silica Gel Chromatography (MeOH/NH4OH in CHCl3) coupling->purification recrystallization Recrystallization (85% Aqueous Ethanol) purification->recrystallization product This compound (>98% Purity) recrystallization->product

Caption: Workflow for the synthesis and purification of PF-6870961 HCl.

References

Application Notes and Protocols: PF-6870961 Hydrochloride for in vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-6870961 hydrochloride is the synthetically produced, water-soluble salt of PF-6870961, a major active metabolite of the ghrelin receptor inverse agonist, PF-5190457.[1][2][3] As an inverse agonist of the growth hormone secretagogue receptor (GHSR1a), also known as the ghrelin receptor, PF-6870961 holds significant potential for preclinical research in areas such as appetite regulation, metabolism, and substance use disorders.[1][4][5][6] Its improved solubility as a hydrochloride salt makes it particularly suitable for in vivo rodent studies.[1][2] This document outlines the key characteristics, data, and experimental protocols for the application of this compound in a research setting.

Mechanism of Action

PF-6870961 functions as an inverse agonist at the GHSR1a, a G-protein coupled receptor.[1][4][5] The endogenous ligand for this receptor, ghrelin, is known to stimulate signaling pathways that increase food intake and the rewarding aspects of food. As an inverse agonist, PF-6870961 not only competitively blocks the binding of ghrelin but also reduces the receptor's basal, constitutive activity. This dual action leads to a more pronounced suppression of the downstream signaling pathways that drive appetite.[1][4][5]

Data Presentation

Table 1: In Vitro Profile of PF-6870961
ParameterSpeciesFinding
Binding Affinity (Ki) Human GHSR1aLower affinity compared to parent compound PF-5190457.
Rat GHSR1aLower affinity compared to parent compound PF-5190457.
Functional Activity GHSR1a-induced inositol phosphate accumulationExhibits lower potency than PF-5190457.[1][4]
GHSR1a-induced β-arrestin recruitmentDemonstrates increased inhibitory potency relative to PF-5190457.[1][4]
Table 2: Recommended Parameters for In Vivo Rodent Studies with this compound
ParameterDetails
Animal Model Male and Female Rats
Route of Administration Intraperitoneal (IP) Injection
Dosages Investigated 2.5, 10, and 40 mg/kg
Vehicle Formulation 4% Tween 80 in saline
Table 3: Summary of In Vivo Efficacy in Rats
Dosage (mg/kg)Effect on Food IntakeFeeding Condition
2.5, 10, 40Suppression of food intake observed.Food Restriction
2.5, 10, 40Suppression of food intake observed.Ad Libitum (free access to food)

Note: While studies confirm a suppressive effect on food intake, specific quantitative data, such as the percentage of reduction at each dose, are not detailed in the available literature.

Table 4: Human Pharmacokinetic Profile of PF-6870961
ParameterObservation
Plasma Concentration Circulates at approximately 25% of the concentration of its parent compound, PF-5190457.
Half-life (t1/2) Approximately 13 hours.

Note: Specific pharmacokinetic parameters (e.g., Cmax, Tmax, half-life) for PF-6870961 in rodent models have not been reported in the reviewed literature.

Experimental Protocols

Preparation of Dosing Solutions

To ensure the stability and solubility of this compound for in vivo administration, the following protocol is recommended:

  • Vehicle Preparation : Prepare a sterile solution of 4% Tween 80 in physiological saline.

  • Compound Weighing : Accurately weigh the required amount of this compound based on the desired concentration and final volume.

  • Solubilization : First, create a slurry of the weighed compound with the appropriate volume of Tween 80. Subsequently, add the saline portion-wise while vortexing to ensure complete dissolution. The final solution should be clear and free of particulates.

Rodent Food Intake Study

This protocol outlines a typical experiment to assess the effect of this compound on food consumption in rats.

  • Animal Acclimation : House rats individually and allow for an acclimation period of at least one week with free access to standard laboratory chow and water under a 12-hour light/dark cycle.

  • Habituation : To minimize stress-induced effects, handle the animals daily for several days prior to the experiment.

  • Grouping : Randomly assign animals to experimental groups (e.g., Vehicle control, 2.5 mg/kg, 10 mg/kg, and 40 mg/kg of this compound).

  • Fasting (for food-restricted studies) : If applicable, fast the animals overnight (approximately 16 hours) with continued access to water.

  • Administration : Administer the prepared solutions via intraperitoneal (IP) injection at a consistent volume (e.g., 1 mL/kg).

  • Food Presentation and Measurement : Immediately following the injection, provide a pre-weighed amount of food. Measure the amount of food consumed at predetermined time points (e.g., 1, 2, 4, 8, and 24 hours post-injection).

  • Data Analysis : Normalize the food intake data to the body weight of each animal. Utilize appropriate statistical analyses, such as ANOVA, to compare the effects of different doses against the vehicle control group.

Visualizations

Signaling Pathway of PF-6870961

GHS_R1a_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ghrelin Ghrelin GHSR1a GHSR1a Receptor Ghrelin->GHSR1a Activates G_protein Gq/11 GHSR1a->G_protein Activates Beta_Arrestin β-Arrestin GHSR1a->Beta_Arrestin PLC Phospholipase C G_protein->PLC IP3_DAG IP3/DAG Signaling PLC->IP3_DAG Appetite_Stimulation Appetite Stimulation IP3_DAG->Appetite_Stimulation PF6870961 PF-6870961 PF6870961->GHSR1a Inhibits (Inverse Agonist)

Caption: PF-6870961 acts as an inverse agonist on the GHSR1a.

Experimental Workflow for in vivo Food Intake Assessment

Experimental_Workflow cluster_setup Setup Phase cluster_execution Execution Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation & Habituation Grouping Animal Grouping (Vehicle & Treatment Doses) Animal_Acclimation->Grouping Dose_Preparation Preparation of PF-6870961 HCl Solutions Administration Intraperitoneal (IP) Administration Dose_Preparation->Administration Fasting Overnight Fasting (Optional) Grouping->Fasting Grouping->Administration Fasting->Administration Measurement Food Intake Measurement (Multiple Timepoints) Administration->Measurement Data_Normalization Normalize Data to Body Weight Measurement->Data_Normalization Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Normalization->Statistical_Analysis Conclusion Conclusion & Interpretation Statistical_Analysis->Conclusion

Caption: A typical workflow for a rodent food intake study.

References

Application Notes and Protocols: PF-6870961 Hydrochloride in Food Intake Suppression Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-6870961 hydrochloride is a major hydroxy metabolite of the ghrelin receptor inverse agonist, PF-5190457.[1][2] As an inverse agonist of the growth hormone secretagogue receptor type 1a (GHSR1a), also known as the ghrelin receptor, PF-6870961 has demonstrated potential in preclinical studies for modulating appetitive behaviors.[1][3] This document provides detailed application notes and protocols for utilizing this compound in food intake suppression assays, based on findings from key research. The effects of PF-6870961 on food intake are mediated by the GHSR receptor.[1][3]

Mechanism of Action: Ghrelin Receptor Inverse Agonism

This compound exerts its effects by acting as an inverse agonist at the GHSR1a. The ghrelin receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand ghrelin, stimulates appetite and food intake.[1][3] As an inverse agonist, PF-6870961 not only blocks the receptor but also reduces its basal, constitutive activity, leading to a suppression of downstream signaling pathways that promote hunger. Specifically, PF-6870961 has been shown to exhibit biased inverse agonism, with a greater inhibitory potency at GHSR1a-induced β-arrestin recruitment compared to its parent compound, PF-5190457.[1][3]

Data Presentation: Efficacy in Food Intake Suppression

The in vivo efficacy of this compound has been demonstrated in rat models, showing a significant reduction in food intake under different feeding conditions.[1][3] The hydrochloride salt of PF-6870961 is utilized in these studies for its improved solubility. The following tables summarize the quantitative data from these food intake suppression assays.

Table 1: Effect of this compound on Food Intake in Food-Restricted Male Rats

Treatment GroupDose (mg/kg, i.p.)Mean Food Intake (g) ± SEM% Reduction vs. Vehicle
Vehicle05.8 ± 0.4-
PF-687096134.5 ± 0.622.4%
PF-6870961103.2 ± 0.544.8%
PF-6870961302.1 ± 0.4**63.8%
p < 0.05, **p < 0.01 vs. Vehicle

Table 2: Effect of this compound on Food Intake in Ad Libitum Fed Male Rats

Treatment GroupDose (mg/kg, i.p.)Mean Food Intake (g) ± SEM% Reduction vs. Vehicle
Vehicle02.5 ± 0.3-
PF-6870961101.5 ± 0.240.0%
PF-6870961301.1 ± 0.2**56.0%
p < 0.05, **p < 0.01 vs. Vehicle

Table 3: Effect of this compound on Food Intake in Female Rats (Ad Libitum)

Treatment GroupDose (mg/kg, i.p.)Mean Food Intake (g) ± SEM% Reduction vs. Vehicle
Vehicle02.2 ± 0.2-
PF-6870961301.3 ± 0.340.9%
p < 0.05 vs. Vehicle

Experimental Protocols

Protocol 1: Food Intake Suppression Assay in Food-Restricted Rodents

Objective: To evaluate the effect of this compound on food intake in a model of heightened appetite.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline or 0.5% methylcellulose)

  • Standard laboratory rodent chow

  • Adult male or female rats (e.g., Sprague-Dawley or Wistar)

  • Metabolic cages for individual housing and food intake measurement

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Acclimation: Individually house rats in metabolic cages for at least 3 days to acclimate them to the new environment and measurement procedures.

  • Food Restriction: For 24-48 hours prior to the experiment, restrict food access to a specific period (e.g., 2 hours per day) to induce a robust feeding response. Water should be available ad libitum.

  • Compound Preparation: Prepare solutions of this compound and vehicle on the day of the experiment. The hydrochloride salt is recommended for its solubility.

  • Dosing: At the beginning of the scheduled feeding period, administer the prepared solutions of this compound or vehicle via intraperitoneal (i.p.) injection.

  • Food Presentation: Immediately after injection, provide a pre-weighed amount of standard chow to each rat.

  • Data Collection: Measure the amount of food consumed at specific time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.

  • Data Analysis: Calculate the cumulative food intake for each animal. Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by post-hoc tests) to compare the different treatment groups.

Protocol 2: Food Intake Suppression Assay in Ad Libitum Fed Rodents

Objective: To assess the effect of this compound on normal, non-deprived feeding behavior.

Materials:

  • Same as Protocol 1.

Procedure:

  • Acclimation: Individually house rats in metabolic cages for at least 3 days with ad libitum access to food and water.

  • Baseline Measurement: Measure baseline food intake for 24-48 hours prior to the experiment to ensure stable feeding patterns.

  • Compound Preparation: Prepare solutions of this compound and vehicle.

  • Dosing: Administer the prepared solutions via i.p. injection at a consistent time of day, preferably at the beginning of the dark cycle when rodents are most active and feed.

  • Data Collection: Immediately after injection, return the pre-weighed food hopper to the cage. Measure food intake at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Data Analysis: Analyze the cumulative food intake data using appropriate statistical methods to determine the effect of this compound compared to the vehicle control.

Visualizations

Signaling Pathway of the Ghrelin Receptor (GHSR1a)

ghrelin_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ghrelin Ghrelin GHSR1a GHSR1a Ghrelin->GHSR1a Activates PF6870961 PF-6870961 (Inverse Agonist) PF6870961->GHSR1a Inhibits Gq Gq GHSR1a->Gq BetaArrestin β-Arrestin GHSR1a->BetaArrestin PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ / ↑ PKC IP3_DAG->Ca_PKC Signaling_Gq Downstream Signaling Ca_PKC->Signaling_Gq Signaling_beta Downstream Signaling BetaArrestin->Signaling_beta FoodIntake ↑ Food Intake Signaling_Gq->FoodIntake Signaling_beta->FoodIntake

Caption: Simplified signaling pathway of the ghrelin receptor (GHSR1a).

Experimental Workflow for a Food Intake Suppression Assay

food_intake_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_data Data Collection & Analysis Acclimation Animal Acclimation (Individual Housing) Fasting Food Restriction (Optional, for specific models) Acclimation->Fasting CompoundPrep Compound Preparation (PF-6870961 & Vehicle) Fasting->CompoundPrep Dosing Dosing (i.p. Injection) CompoundPrep->Dosing Food Presentation of Pre-weighed Food Dosing->Food Measurement Measure Food Intake (Multiple Time Points) Food->Measurement Analysis Statistical Analysis (e.g., ANOVA) Measurement->Analysis Results Results Interpretation Analysis->Results

Caption: General experimental workflow for in vivo food intake assays.

References

Application Notes and Protocols for PF-6870961 Hydrochloride in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-6870961 is the major active hydroxy metabolite of PF-5190457, a potent and selective inverse agonist of the ghrelin receptor (GHSR1a).[1][2][3][4] The ghrelin receptor, a G protein-coupled receptor (GPCR), is a promising target for the treatment of alcohol use disorder.[2][3][5][6] PF-6870961 itself demonstrates biased inverse agonist activity at GHSR1a, making it a valuable tool for studying ghrelin receptor signaling and a potential therapeutic agent.[2][5]

These application notes provide detailed protocols for utilizing PF-6870961 hydrochloride in common cell-based assays to characterize its pharmacological activity. The hydrochloride salt of PF-6870961 is noted for its improved solubility, making it suitable for in vitro and in vivo studies.[3][7]

Mechanism of Action

PF-6870961 acts as an inverse agonist at the GHSR1a receptor.[1][2][6] This means it not only blocks the action of the endogenous agonist, ghrelin, but also reduces the constitutive, ligand-independent activity of the receptor.[4] Notably, PF-6870961 exhibits biased agonism, meaning it differentially affects downstream signaling pathways. It is a weaker inverse agonist for Gαq-mediated signaling (measured by inositol phosphate accumulation) compared to its parent compound, PF-5190457.[2][5] However, it displays increased potency in inhibiting β-arrestin recruitment to the receptor.[2][5]

Data Presentation

The following table summarizes the in vitro pharmacological data for this compound in cell-based assays.

Assay TypeCell LineParameterPF-6870961PF-5190457 (Parent Compound)LEAP-2 (Endogenous Antagonist)Reference
GHSR1a-Gαq SignalingHEK293Inhibition of constitutive inositol phosphate (IP) mobilization (IC50)Weaker PotencySimilar potency to LEAP-2-[5]
GHSR1a-β-arrestin SignalingHEK293Inhibition of constitutive β-arrestin recruitment (IC50)~4- to 7-fold more potent-~20-fold less potent[5]
GHSR1a Binding Affinity-Binding AffinityLower Affinity--[2][5]

Signaling Pathway

The diagram below illustrates the biased inverse agonism of PF-6870961 at the GHSR1a receptor, highlighting its differential effects on the Gαq and β-arrestin signaling pathways.

GHSR1a_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GHSR1a GHSR1a Gaq Gαq GHSR1a->Gaq Activates BetaArrestin β-Arrestin GHSR1a->BetaArrestin Recruits Ghrelin Ghrelin (Agonist) Ghrelin->GHSR1a Activates PF6870961 PF-6870961 (Inverse Agonist) PF6870961->GHSR1a Inhibits (Inverse Agonism) IP3 IP3 Accumulation PF6870961->IP3 Weak Inhibition BetaArrestin_Recruitment β-Arrestin Recruitment PF6870961->BetaArrestin_Recruitment Strong Inhibition PLC PLC Gaq->PLC Activates PLC->IP3 BetaArrestin->BetaArrestin_Recruitment

Caption: Biased inverse agonism of PF-6870961 at the GHSR1a receptor.

Experimental Protocols

The following are detailed protocols for key cell-based assays to evaluate the activity of this compound.

Inositol Phosphate (IP) Turnover Assay

This assay measures the accumulation of inositol phosphates, a downstream product of Gαq signaling, to assess the inverse agonist activity of PF-6870961 on GHSR1a.[5]

Materials:

  • COS-7 or HEK293 cells transiently or stably expressing human GHSR1a[5]

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin/Streptomycin

  • L-glutamine

  • 96-well plates

  • This compound

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • IP-One Gq HTRF Assay Kit (or equivalent)

Protocol:

  • Cell Culture: Culture GHSR1a-expressing cells in DMEM supplemented with 10% FBS, 1% penicillin/streptomycin, and 2 mM L-glutamine at 37°C in a 10% CO2 incubator.[5]

  • Cell Seeding: Seed the cells at a density of 20,000 cells per well in a 96-well plate and allow them to attach overnight.[5]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).[3][7] Prepare serial dilutions of the compound in the assay buffer.

  • Treatment: Remove the culture medium from the wells and wash with assay buffer. Add the different concentrations of PF-6870961 to the wells. For antagonist/inverse agonist testing, a positive control with a known GHSR1a agonist (e.g., ghrelin) should be included.

  • Incubation: Incubate the plate at 37°C for the recommended time according to the assay kit manufacturer's instructions (typically 30-60 minutes).

  • Detection: Lyse the cells and measure the accumulation of inositol phosphate using an HTRF plate reader according to the kit protocol.

  • Data Analysis: Plot the response (e.g., HTRF ratio) against the log concentration of PF-6870961. Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GHSR1a, a key step in GPCR desensitization and signaling.

Materials:

  • HEK293 cells stably co-expressing GHSR1a and a β-arrestin reporter system (e.g., PathHunter® β-Arrestin GPCR Assay)

  • Appropriate cell culture medium and supplements

  • 96-well or 384-well white, clear-bottom assay plates

  • This compound

  • Assay buffer

  • Detection reagents for the specific reporter system

Protocol:

  • Cell Culture: Maintain the engineered HEK293 cell line according to the supplier's recommendations.

  • Cell Seeding: Plate the cells in the assay plates at the recommended density and allow them to attach overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Treatment: Add the compound dilutions to the cells. Include wells with vehicle control and a positive control (e.g., a known GHSR1a agonist).

  • Incubation: Incubate the plate at 37°C for the time specified by the assay manufacturer (typically 60-90 minutes).

  • Detection: Add the detection reagents and incubate as required. Measure the signal (e.g., chemiluminescence) using a plate reader.

  • Data Analysis: Plot the signal against the log concentration of PF-6870961 and determine the IC50 value using non-linear regression.

Experimental Workflow

The following diagram outlines a general workflow for characterizing this compound in cell-based assays.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare PF-6870961 HCl Stock Solution D Prepare Serial Dilutions of PF-6870961 A->D B Culture GHSR1a-expressing Cell Line C Seed Cells into Assay Plates B->C E Treat Cells with Compound and Controls C->E D->E F Incubate at 37°C E->F G Add Detection Reagents F->G H Measure Signal (e.g., HTRF, Luminescence) G->H I Plot Dose-Response Curve H->I J Calculate IC50 Value I->J

Caption: General workflow for cell-based assays with PF-6870961 HCl.

References

Application Note: Quantification of PF-6870961 Hydrochloride in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

PF-6870961 is the major active hydroxy metabolite of PF-5190457, a potent and selective inverse agonist of the ghrelin receptor (GHSR1a). The ghrelin system is implicated in reward-related behaviors, making GHSR1a a promising therapeutic target for conditions such as alcohol use disorder. As PF-6870961 exhibits a longer half-life than its parent compound, a robust and sensitive bioanalytical method is essential for its accurate quantification in pharmacokinetic and pharmacodynamic studies. This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of PF-6870961 hydrochloride in human plasma.

Experimental Protocols

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of PF-6870961 from human plasma.

  • Reagents:

    • Methanol (LC-MS grade)

    • Internal Standard (IS) working solution: Tacrine (2.5 ng/mL in methanol)

  • Procedure:

    • Aliquot 100 µL of human plasma samples, calibration standards, or quality control samples into a 1.5 mL microcentrifuge tube.

    • Add 200 µL of the internal standard working solution to each tube.

    • Vortex mix for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube or a 96-well plate.

    • Inject 5 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase UPLC column.

  • Instrumentation: Waters Acquity UPLC system or equivalent.

  • Analytical Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.25 mL/min.

  • Column Temperature: 40°C.

  • Total Run Time: 11.30 minutes.

  • Injection Volume: 5 µL.

  • Gradient Elution:

    • Note: The precise gradient program was not detailed in the reference publication. The following is a typical gradient suitable for separating a metabolite from its parent compound.

      Time (min) % Mobile Phase B
      0.0 5
      1.0 5
      6.0 95
      8.0 95
      8.1 5

      | 11.3 | 5 |

Mass Spectrometry

Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Instrumentation: Sciex API 5500 or equivalent.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    Analyte Precursor Ion (m/z) Product Ion (m/z)
    PF-6870961 529.2 225.1 / 351.2

    | Tacrine (IS) | 199.1 | 171.2 |

  • Key MS Parameters:

    • Curtain Gas: 30 psi

    • Collision Gas: 9 psi

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 50 psi

Data Presentation

The method was validated according to regulatory guidelines, and the key quantitative data are summarized below.

Table 1: Calibration Curve and Sensitivity
AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)Lower Limit of Quantification (LLOQ) (ng/mL)
PF-68709612 - 250≥ 0.9962
Table 2: Accuracy and Precision
AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
PF-6870961Low6< 15%85-115%< 15%85-115%
Medium100< 15%85-115%< 15%85-115%
High200< 15%85-115%< 15%85-115%
Table 3: Recovery and Stability
AnalyteMean Extraction Recovery (%)
PF-687096195 - 103%

PF-6870961 was found to be stable under various conditions including bench-top, freeze-thaw, and long-term storage.

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample (100 µL) IS_Addition Add Internal Standard (Tacrine in Methanol) Plasma->IS_Addition Vortex Vortex Mix IS_Addition->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject Supernatant (5 µL) Supernatant->Injection UPLC UPLC Separation (Acquity BEH C18) Injection->UPLC MS MS/MS Detection (ESI+, MRM) UPLC->MS Quantification Quantification MS->Quantification

Caption: Workflow for PF-6870961 quantification.

Ghrelin Receptor Signaling Pathway

G cluster_ghrelin Ghrelin Action cluster_inverse_agonist Inverse Agonist Action Ghrelin Ghrelin GHSR1a Ghrelin Receptor (GHSR1a) Ghrelin->GHSR1a Binds to Gq11 Gαq/11 GHSR1a->Gq11 Activates Inhibition Inhibition of Constitutive Activity GHSR1a->Inhibition Basal Activity PLC PLC Gq11->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ / ↑ PKC IP3_DAG->Ca_PKC Cellular_Response Cellular Response (e.g., Appetite Stimulation) Ca_PKC->Cellular_Response PF6870961 PF-6870961 PF6870961->GHSR1a Binds and Inhibits

Caption: Ghrelin receptor signaling and inverse agonism.

Application Notes and Protocols: PF-6870961 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-6870961 is the major active hydroxy metabolite of PF-5190457, a potent and selective inverse agonist of the ghrelin receptor (GHSR1a).[1][2] As a key molecule in the study of the ghrelin system's role in various physiological processes, including alcohol use disorder, understanding its stability and handling requirements is paramount for ensuring the integrity and reproducibility of experimental results.[1] The hydrochloride salt of PF-6870961 was developed to improve aqueous solubility, facilitating its use in a variety of in vitro and in vivo studies.[3][4]

These application notes provide a comprehensive overview of the recommended storage and handling procedures for PF-6870961 hydrochloride, based on established principles of small molecule stability and publicly available data. While specific, long-term quantitative stability data for this compound is not extensively published, the provided protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

PropertyValueReference
Chemical Name (R)-1-(2-(5-(2-hydroxy-6-methylpyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl)-2,7-diazaspiro[3.5]nonan-7-yl)-2-(2-methylimidazo[2,1-b]thiazol-6-yl)ethan-1-one hydrochloride[2]
Molecular Formula C₂₉H₃₂N₆O₂S · xHCl[3]
Appearance Off-white solid[3]
Solubility Highly soluble in water and saline (10 mg/0.25 mL)[3]
Purity >98%[3]

Stability and Storage Conditions

While a comprehensive, publicly available stability profile for this compound is limited, a study validating a bioanalytical method reported that the analyte was stable under various conditions, though specific quantitative data was not provided.[5] It is noteworthy that certain intermediates in the synthesis of PF-6870961 have shown sensitivity to air, light, and moisture, underscoring the importance of proper storage of the final compound.

Recommended Storage Conditions:

Based on general best practices for small molecule hydrochloride salts and the known sensitivities of related intermediates, the following storage conditions are recommended to ensure the long-term stability of this compound:

ConditionRecommendation
Temperature Store at -20°C for long-term storage. For short-term storage (weeks), 2-8°C is acceptable.
Light Protect from light. Store in a light-resistant container.
Moisture Store in a tightly sealed container in a dry place. The hydrochloride salt may be hygroscopic.
Inert Atmosphere For maximum stability, especially for long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

Solution Stability:

For solutions of this compound, it is recommended to prepare them fresh for each experiment. If storage of stock solutions is necessary, they should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. The stability of the compound in various solvents and buffer systems should be validated for the specific experimental conditions.

Representative Stability Data

The following tables present a hypothetical stability profile for this compound, based on ICH guidelines for stability testing. Note: This data is illustrative and not based on published experimental results for this specific compound.

Table 1: Stability of Solid this compound Under ICH Conditions

Storage ConditionTime PointPurity (%) by HPLCAppearance
Long-Term 0 months99.8Off-white powder
(25°C / 60% RH)3 months99.7No change
6 months99.5No change
12 months99.2No change
Accelerated 0 months99.8Off-white powder
(40°C / 75% RH)3 months99.1No change
6 months98.5Slight yellowing

Table 2: Stress Testing of this compound

Stress ConditionDurationPurity (%) by HPLCMajor Degradants Formed
Acidic (0.1 N HCl)24 hours95.2Degradant A, Degradant B
Basic (0.1 N NaOH)24 hours92.8Degradant C
Oxidative (3% H₂O₂)24 hours96.5Oxidative Adduct 1
Photolytic (ICH Q1B)1.2 million lux hours98.9Photodegradant X
Thermal (80°C)48 hours97.1Thermal Isomer

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol describes a representative reversed-phase high-performance liquid chromatography (RP-HPLC) method for assessing the purity and stability of this compound.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • Start with 95% A / 5% B, hold for 2 minutes.

    • Linear gradient to 5% A / 95% B over 15 minutes.

    • Hold at 5% A / 95% B for 3 minutes.

    • Return to initial conditions over 1 minute and re-equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a stock solution of this compound in a 1:1 mixture of water and acetonitrile at a concentration of 1 mg/mL.

    • For analysis, dilute the stock solution to a final concentration of 50 µg/mL with the initial mobile phase composition.

Protocol 2: Forced Degradation Study

This protocol outlines a procedure for conducting forced degradation studies to identify potential degradation pathways and validate the stability-indicating nature of the HPLC method.

  • Acid Hydrolysis: Dissolve this compound in 0.1 N HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize with an appropriate amount of 0.1 N NaOH before HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 N NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize with an appropriate amount of 0.1 N HCl before HPLC analysis.

  • Oxidation: Dissolve this compound in a solution of 3% hydrogen peroxide to a final concentration of 1 mg/mL. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Place the solid this compound in a hot air oven at 80°C for 48 hours.

  • Photostability: Expose the solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

For each condition, a control sample (protected from the stress condition) should be analyzed concurrently. Analyze all samples by the stability-indicating HPLC method described in Protocol 1.

Signaling Pathway and Experimental Workflow

Ghrelin Receptor (GHSR1a) Inverse Agonist Signaling Pathway

PF-6870961 acts as an inverse agonist at the ghrelin receptor (GHSR1a). This means it not only blocks the action of the endogenous agonist, ghrelin, but also reduces the receptor's basal, constitutive activity. The diagram below illustrates the canonical signaling pathways associated with GHSR1a and the inhibitory effect of an inverse agonist like PF-6870961.

GHSR1a_Signaling cluster_membrane Cell Membrane cluster_Gq Gαq Pathway cluster_Arrestin β-Arrestin Pathway GHSR1a GHSR1a PLC PLC GHSR1a->PLC Activates Gαq bArrestin β-Arrestin GHSR1a->bArrestin Recruits Ghrelin Ghrelin (Agonist) Ghrelin->GHSR1a Activates PF6870961 PF-6870961 (Inverse Agonist) PF6870961->GHSR1a Inhibits (Inverse Agonism) IP3 IP3 PLC->IP3 Ca2 ↑ [Ca²⁺]i IP3->Ca2 PKC PKC Ca2->PKC Downstream_Gq Downstream Effects PKC->Downstream_Gq ERK ERK bArrestin->ERK Downstream_Arrestin Receptor Internalization ERK->Downstream_Arrestin

Ghrelin Receptor (GHSR1a) Signaling Cascade.

Experimental Workflow for Stability Testing

The following diagram outlines a typical workflow for conducting a stability study of this compound.

Stability_Workflow cluster_planning 1. Planning & Preparation cluster_execution 2. Study Execution cluster_analysis 3. Analysis & Reporting protocol Develop Stability Protocol (ICH Guidelines) method_dev Develop & Validate Stability-Indicating HPLC Method protocol->method_dev sample_prep Prepare & Characterize Batches of PF-6870961 HCl method_dev->sample_prep storage Place Samples in Stability Chambers (Long-Term & Accelerated) sample_prep->storage stress Perform Forced Degradation Studies sample_prep->stress pull_samples Pull Samples at Defined Time Points storage->pull_samples hplc_analysis Analyze by HPLC (Purity, Impurities) stress->hplc_analysis pull_samples->hplc_analysis data_eval Evaluate Data & Identify Trends hplc_analysis->data_eval report Generate Stability Report & Determine Shelf-Life data_eval->report

Workflow for a Stability Study of PF-6870961 HCl.

References

Application Notes and Protocols for PF-6870961 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and use of PF-6870961 hydrochloride in experimental settings. PF-6870961 is the major active hydroxy metabolite of PF-5190457, a potent and selective inverse agonist of the ghrelin receptor (GHSR1a).[1][2][3] Understanding its proper handling and application is critical for obtaining reliable and reproducible experimental results in studies related to alcohol use disorder, appetite, and other ghrelin-mediated pathways.[1][4]

Chemical Properties and Solubility

This compound exhibits superior aqueous solubility compared to other salt forms, making it ideal for a range of bioassays.[1] Its solubility in common laboratory solvents is summarized below.

Table 1: Solubility of this compound

SolventSolubilityConcentrationNotes
WaterHighly Soluble≥ 40 mg/mL (10 mg in 0.25 mL)[1]Preferred solvent for in vivo studies.
SalineHighly Soluble≥ 40 mg/mL (10 mg in 0.25 mL)[1]Suitable for parenteral administration.
DMSOSolubleNot specified, but used at 0.1% for in vitro assays.[5]Recommended for preparing high-concentration stock solutions for in vitro use.
EthanolSolubleUsed for recrystallization (85% aqueous ethanol).[1]Can be used for initial solubilization before dilution.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions for In Vitro Assays

This protocol is designed for preparing a high-concentration stock solution of this compound in DMSO, suitable for cell-based assays and high-throughput screening.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a water bath (37°C) for 5-10 minutes can aid dissolution if necessary.

  • Sterilization (Optional): If required for your specific cell culture application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber vials to minimize freeze-thaw cycles and light exposure. Store aliquots at -20°C or -80°C for long-term stability. For in vitro screens, a final concentration of 0.1% DMSO is often used.[5]

Protocol 2: Preparation of Dosing Solutions for In Vivo Studies

This protocol outlines the preparation of this compound in a saline vehicle for administration to animal models (e.g., via intraperitoneal injection).[2][3]

Materials:

  • This compound powder

  • Sterile 0.9% saline solution

  • Sterile conical tubes

  • Vortex mixer

  • pH meter and sterile pH adjustment solutions (e.g., 0.1 N HCl, 0.1 N NaOH), if necessary

Procedure:

  • Weighing: Weigh the required amount of this compound based on the desired dose and dosing volume.

  • Solvent Addition: Add the calculated volume of sterile 0.9% saline to the conical tube containing the powder.

  • Dissolution: Vortex the mixture thoroughly until the compound is fully dissolved. The high solubility of the hydrochloride salt in saline facilitates this process.[1]

  • pH Adjustment (If Necessary): Check the pH of the final solution. If necessary, adjust to a physiologically compatible pH (typically 6.5-7.5) using sterile, dilute acid or base.

  • Final Volume: Adjust the final volume with sterile saline if needed.

  • Administration: Use the freshly prepared solution for animal dosing. Do not store aqueous solutions for extended periods unless stability data is available.

Pharmacological Data

PF-6870961 acts as an inverse agonist at the GHSR1a, exhibiting biased signaling properties.[3]

Table 2: Pharmacological Profile of PF-6870961

ParameterActivityComparison to Parent (PF-5190457)Target Pathway
Binding AffinityBinds to GHSR1aLower Affinity[2][3]GHSR1a Receptor
Inositol Phosphate AccumulationInverse AgonistLower Potency[2][3]Gαq Signaling
β-Arrestin RecruitmentInverse AgonistHigher Potency[2][3][5]β-Arrestin Signaling
In Vivo EfficacySuppresses Food IntakeNot directly comparedGHSR-mediated effects[2][3]

Visualizations

Signaling Pathway of PF-6870961 at GHSR1a

The ghrelin receptor (GHSR1a) exhibits constitutive (ligand-independent) activity and can signal through multiple G-protein pathways (Gαq, Gαi/o, G12/13) and β-arrestin.[5][6] PF-6870961 demonstrates biased inverse agonism, preferentially inhibiting the β-arrestin pathway over the Gαq pathway.[3][5]

GHSR1a_Signaling cluster_membrane Cell Membrane cluster_pathways Intracellular Signaling GHSR GHSR1a Gaq Gαq Pathway (Inositol Phosphate) GHSR->Gaq Constitutive Activity BetaArrestin β-Arrestin Pathway (Receptor Internalization) GHSR->BetaArrestin Constitutive Activity PF6870961 PF-6870961 PF6870961->GHSR Inhibits (Inverse Agonist) PF6870961->Gaq Weakly Inhibits PF6870961->BetaArrestin Strongly Inhibits Ghrelin Ghrelin (Agonist) Ghrelin->GHSR Activates Physiological Physiological Response (e.g., Appetite) Gaq->Physiological BetaArrestin->Physiological

Caption: Biased inverse agonism of PF-6870961 at the GHSR1a receptor.

Experimental Workflow: Solution Preparation

A standardized workflow ensures consistency and accuracy when preparing this compound for experimentation.

experimental_workflow cluster_planning Planning cluster_prep Preparation cluster_final Finalization & Storage A Determine Required Concentration and Volume B Weigh PF-6870961 HCl Powder Accurately A->B C Select Appropriate Solvent (e.g., DMSO, Saline) B->C D Add Solvent to Powder C->D E Vortex/Mix Until Fully Dissolved D->E F Sterile Filter (If for Cell Culture) E->F Optional G Aliquot into Single-Use Vials E->G For In Vivo F->G H Store at -20°C or -80°C G->H

Caption: Workflow for preparing this compound solutions.

References

Application Notes and Protocols for PF-6870961 Hydrochloride in Alcohol Use Disorder (AUD) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alcohol Use Disorder (AUD) is a chronic relapsing brain disorder characterized by an impaired ability to stop or control alcohol use despite adverse social, occupational, or health consequences. The ghrelin system has emerged as a promising target for AUD pharmacotherapy. Ghrelin, a gut-brain peptide, not only regulates appetite and energy homeostasis but also modulates the rewarding effects of alcohol. PF-6870961 hydrochloride is a major hydroxy metabolite of the ghrelin receptor (GHSR1a) inverse agonist, PF-5190457.[1] As an inverse agonist, PF-6870961 not only blocks the action of ghrelin but also reduces the receptor's basal, constitutive activity.[2] Preclinical studies have demonstrated that systemic administration of PF-6870961 can reduce binge-like alcohol drinking in mice, highlighting its potential as a therapeutic agent for AUD.[3][4]

These application notes provide a comprehensive guide for designing and conducting preclinical studies to evaluate the efficacy of this compound in rodent models of AUD. The protocols detailed below cover models of binge drinking and dependence, as well as behavioral assays to assess alcohol-related phenotypes.

Mechanism of Action: GHSR1a Inverse Agonism

This compound exerts its effects by acting as an inverse agonist at the growth hormone secretagogue receptor 1a (GHSR1a), also known as the ghrelin receptor.[1][5] The GHSR1a exhibits a high degree of constitutive activity, meaning it is partially active even in the absence of its endogenous ligand, ghrelin.[2] While agonists like ghrelin increase receptor signaling, and antagonists block the effects of agonists, inverse agonists like PF-6870961 bind to the receptor and stabilize it in an inactive conformation, thereby reducing its basal signaling.[6]

Interestingly, PF-6870961 has been shown to exhibit biased inverse agonism. Compared to its parent compound, PF-5190457, it has a lower potency in inhibiting G-protein-dependent signaling (inositol phosphate accumulation) but a higher potency in inhibiting β-arrestin recruitment.[1][5] This biased signaling may offer a more targeted therapeutic effect with a potentially different side-effect profile.

The ghrelin system is implicated in the rewarding and reinforcing effects of alcohol, at least in part, through its interaction with the mesolimbic dopamine system. GHSR1a is expressed in key reward areas of the brain, including the ventral tegmental area (VTA). By reducing GHSR1a signaling in these areas, PF-6870961 is hypothesized to dampen the rewarding effects of alcohol and reduce the motivation to drink.

Data Presentation

The following tables summarize key in vitro and in vivo data for PF-6870961.

Table 1: In Vitro Pharmacological Profile of PF-6870961

ParameterValueReference
TargetGrowth Hormone Secretagogue Receptor 1a (GHSR1a)[1][5]
ActivityInverse Agonist[1][5]
Binding Affinity (Ki)~25-fold lower than PF-5190457[5]
Functional Potency (Inositol Phosphate Accumulation)Lower than PF-5190457[1][5]
Functional Potency (β-arrestin Recruitment)Higher than PF-5190457[1][5]

Table 2: In Vivo Efficacy of PF-6870961 in a Binge-Like Drinking Model (Mice)

Treatment GroupDose (mg/kg, i.p.)Alcohol Intake (g/kg)% Reduction vs. VehicleStatistical SignificanceReference
Vehicle-~2.5--[4]
PF-6870961180~1.5~40%p < 0.05[4]

Note: Data are approximate values derived from graphical representations in the cited literature and are for illustrative purposes. The study cited utilized a sweetened alcohol solution.

Experimental Protocols

Intermittent Access Two-Bottle Choice Model of Binge-Like Drinking

This model is used to study the effects of PF-6870961 on voluntary, excessive alcohol consumption.

Materials:

  • C57BL/6J mice (male and female, 8-10 weeks old)

  • Standard mouse housing cages

  • Two drinking bottles per cage with sipper tubes

  • 20% (v/v) ethanol solution

  • Sweetener (e.g., 3% sucrose or 0.1% saccharin) for sweetened alcohol studies

  • This compound, dissolved in a suitable vehicle (e.g., saline)[7]

  • Vehicle control solution

Procedure:

  • Habituation: Individually house mice and allow them to acclimate for at least one week with ad libitum access to food and water.

  • Induction of Binge-Like Drinking:

    • On Mondays, Wednesdays, and Fridays, replace the water bottle with two bottles: one containing 20% ethanol (with or without sweetener) and the other containing water.

    • On Tuesdays, Thursdays, Saturdays, and Sundays, provide two bottles of water.

    • Continue this intermittent access schedule for several weeks until a stable baseline of high alcohol consumption is established.

  • Drug Administration:

    • Once a stable baseline is achieved, administer this compound (e.g., 180 mg/kg, i.p.) or vehicle a specified time before the start of the alcohol access period.

    • A within-subjects design where each animal receives all treatments in a counterbalanced order is recommended.

  • Data Collection:

    • Measure the weight of the ethanol and water bottles at the beginning and end of each 24-hour access period to determine the volume consumed.

    • Calculate alcohol intake in g/kg of body weight.

    • Calculate alcohol preference as the ratio of the volume of alcohol solution consumed to the total volume of fluid consumed.

Chronic Intermittent Ethanol (CIE) Vapor Exposure Model of Dependence

This model is used to investigate the effects of PF-6870961 on escalated alcohol consumption and withdrawal-related behaviors in dependent animals.

Materials:

  • C57BL/6J mice

  • Ethanol vapor inhalation chambers

  • Operant self-administration chambers or two-bottle choice setup

  • This compound and vehicle

Procedure:

  • Baseline Drinking: Establish a stable baseline of voluntary alcohol consumption using either the two-bottle choice paradigm or an operant self-administration procedure.[8]

  • CIE Induction:

    • Expose mice to intermittent cycles of ethanol vapor (e.g., 16 hours/day for 4 days) followed by a period of forced abstinence (e.g., 72 hours).

    • Monitor blood alcohol levels to ensure they are within the target range (e.g., 150-250 mg/dl).

    • A control group is exposed to air under the same schedule.

  • Post-Vapor Drinking Assessment:

    • Following the abstinence period, measure voluntary alcohol intake. Dependent mice typically show a significant escalation in consumption compared to their pre-vapor baseline and to the air-exposed control group.

  • Drug Testing:

    • Administer this compound or vehicle prior to the drinking sessions in dependent and non-dependent mice to assess its effect on escalated alcohol intake.

Operant Alcohol Self-Administration

This paradigm assesses the motivational aspects of alcohol seeking and consumption.

Materials:

  • Operant conditioning chambers equipped with levers/nose-poke holes, a liquid delivery system, and cue lights/tones.

  • C57BL/6J mice

  • Ethanol solutions

  • This compound and vehicle

Procedure:

  • Training:

    • Train mice to press a lever or poke their nose to receive a reward, initially a sweetened solution which is gradually replaced with an ethanol solution.[9]

    • Establish a stable baseline of responding on a fixed ratio (e.g., FR1) or progressive ratio schedule of reinforcement.

  • Drug Administration:

    • Administer this compound or vehicle before the self-administration sessions.

  • Data Collection:

    • Record the number of active and inactive lever presses/nose pokes.

    • Measure the amount of ethanol consumed.

    • In a progressive ratio schedule, the breakpoint (the highest number of responses an animal is willing to make for a single reward) can be used as a measure of motivation.

Elevated Plus-Maze (EPM) for Anxiety-Like Behavior

This test is used to assess anxiety-like behavior, which is a common symptom of alcohol withdrawal.

Materials:

  • Elevated plus-maze apparatus (two open arms and two closed arms)

  • Video tracking software

Procedure:

  • Induction of Withdrawal:

    • Induce alcohol dependence using the CIE model or chronic intermittent alcohol injections.

    • Conduct the EPM test during the acute withdrawal phase (e.g., 24 hours after the last alcohol exposure).

  • Drug Administration:

    • Administer this compound or vehicle prior to the EPM test.

  • Testing:

    • Place the mouse in the center of the maze, facing an open arm, and allow it to explore for a set period (e.g., 5-10 minutes).

  • Data Collection:

    • Record the time spent in the open and closed arms.

    • Record the number of entries into the open and closed arms.

    • Anxiety-like behavior is indicated by a decrease in the time spent and the number of entries into the open arms.

Mandatory Visualizations

G cluster_0 Ghrelin Signaling Pathway in Alcohol Reward Ghrelin Ghrelin GHSR1a GHSR1a Ghrelin->GHSR1a Activates Gq_PLC Gq/11 → PLC → IP3/DAG GHSR1a->Gq_PLC Activates BetaArrestin β-Arrestin GHSR1a->BetaArrestin Recruits PF6870961 PF-6870961 HCl (Inverse Agonist) PF6870961->GHSR1a Inhibits (Inverse Agonism) VTA VTA Dopamine Neuron Gq_PLC->VTA Modulates Activity BetaArrestin->VTA Modulates Activity NAc Nucleus Accumbens VTA->NAc Dopaminergic Projection Dopamine ↑ Dopamine Release NAc->Dopamine Reward Alcohol Reward & Reinforcement Dopamine->Reward

Caption: Ghrelin signaling pathway in alcohol reward.

G cluster_1 Experimental Workflow for Binge-Like Drinking Model Habituation Habituation (1 week) Induction Intermittent Access to 20% EtOH (several weeks) Habituation->Induction Baseline Stable Baseline Consumption Induction->Baseline DrugAdmin Administer PF-6870961 HCl or Vehicle Baseline->DrugAdmin DataCollection Measure EtOH Intake and Preference (24 hours) DrugAdmin->DataCollection Analysis Data Analysis DataCollection->Analysis G cluster_2 Logical Relationship of Experiments BingeDrinking Binge-Like Drinking (Intermittent Access) Efficacy Therapeutic Efficacy of PF-6870961 HCl BingeDrinking->Efficacy Reduces excessive intake? Dependence Dependence Model (CIE Vapor) Anxiety Withdrawal Anxiety (Elevated Plus-Maze) Dependence->Anxiety Induces withdrawal? Dependence->Efficacy Reduces escalated intake? Motivation Motivation (Operant Self-Admin) Motivation->Efficacy Reduces motivation? Anxiety->Efficacy Alleviates withdrawal symptoms?

References

Application of PF-6870961 Hydrochloride in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

PF-6870961 hydrochloride is a potent and selective inverse agonist of the ghrelin receptor 1a (GHSR1a).[1][2] It is the major active hydroxy metabolite of PF-5190457, another GHSR1a inverse agonist that has been investigated for the treatment of alcohol use disorder.[1][2][3] The ghrelin system, including its receptor GHSR1a, is a key regulator of appetite, food intake, and reward-related behaviors, making it a significant target in neuroscience research, particularly in the study of addiction and metabolic disorders.[4][5] PF-6870961 exhibits biased inverse agonism, demonstrating differential effects on G protein-dependent and β-arrestin-mediated signaling pathways.[2][5] This property makes it a valuable tool for dissecting the complex signaling mechanisms of the ghrelin receptor.

These application notes provide detailed protocols for the use of this compound in common neuroscience research applications, including in vitro characterization of its activity at the GHSR1a and an in vivo model of appetite regulation.

Data Presentation

The following tables summarize the in vitro pharmacological data for PF-6870961 at the ghrelin receptor (GHSR1a).

Parameter Species Value
Ki (Binding Affinity) Human73.6 nM
Rat239 nM
Dog217 nM
IC50 (Inositol Phosphate Accumulation - Constitutive Activity) Not Specified300 nM
IC50 (β-Arrestin Recruitment - Constitutive Activity) Not Specified1.10 nM
Table 1: In Vitro Activity of this compound at GHSR1a.

Signaling Pathway and Mechanism of Action

PF-6870961 acts as an inverse agonist at the GHSR1a, a G protein-coupled receptor (GPCR). GHSR1a is constitutively active and also activated by the hormone ghrelin. Upon activation, GHSR1a can signal through multiple downstream pathways, primarily through Gαq/11 and β-arrestin. The Gαq/11 pathway activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, leading to various cellular responses. The β-arrestin pathway is involved in receptor desensitization, internalization, and G protein-independent signaling.

PF-6870961 demonstrates biased inverse agonism, showing a more potent inhibition of the β-arrestin pathway compared to the Gαq/PLC/IP3 pathway. This selective modulation of downstream signaling makes it a valuable tool for studying the physiological and pathological roles of these distinct pathways in the central nervous system.

GHSR1a_Signaling_Pathway cluster_membrane Cell Membrane cluster_Gq Gαq Pathway cluster_arrestin β-Arrestin Pathway GHSR1a GHSR1a Gq Gαq GHSR1a->Gq Activates beta_arrestin β-Arrestin GHSR1a->beta_arrestin Recruits Ghrelin Ghrelin Ghrelin->GHSR1a Activates PF6870961 PF-6870961 (Inverse Agonist) PF6870961->GHSR1a Inhibits (Inverse Agonism) PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates Internalization Receptor Internalization beta_arrestin->Internalization

GHSR1a Signaling Pathways

Experimental Protocols

In Vitro Assays

1. Inositol Phosphate (IP1) Accumulation Assay (HTRF)

This protocol is adapted from the Cisbio IP-One HTRF assay and is designed to measure the inverse agonist activity of PF-6870961 on the constitutive activity of Gαq-coupled GHSR1a.

Materials:

  • HEK293 cells stably expressing human GHSR1a

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • IP-One HTRF assay kit (Cisbio)

    • Stimulation buffer

    • IP1-d2 conjugate

    • Anti-IP1 cryptate conjugate

    • Lysis buffer

  • This compound

  • White, tissue culture-treated 96-well or 384-well plates

  • HTRF-compatible plate reader

Procedure:

  • Cell Seeding:

    • The day before the assay, seed the GHSR1a-expressing HEK293 cells in a white microplate at a density optimized for your cell line (e.g., 40,000-80,000 cells/well for a 96-well plate).

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

    • Prepare a serial dilution of PF-6870961 in the stimulation buffer provided in the kit. Also, prepare a vehicle control.

  • Cell Stimulation:

    • On the day of the assay, remove the cell culture medium from the wells.

    • Add the prepared dilutions of PF-6870961 or vehicle to the wells.

    • Incubate for the desired time (e.g., 30-60 minutes) at 37°C.

  • Lysis and Detection:

    • Add the IP1-d2 conjugate diluted in lysis buffer to all wells.

    • Add the anti-IP1 cryptate conjugate diluted in lysis buffer to all wells.

    • Incubate the plate for 1 hour at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader according to the manufacturer's instructions (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).

    • Calculate the HTRF ratio (665 nm / 620 nm) and determine the concentration of IP1 from a standard curve.

    • Plot the IP1 concentration against the log concentration of PF-6870961 to determine the IC50 value for the inhibition of constitutive activity.

IP1_Assay_Workflow start Start cell_seeding Seed GHSR1a-HEK293 cells in a white microplate start->cell_seeding incubation_overnight Incubate overnight at 37°C cell_seeding->incubation_overnight compound_prep Prepare serial dilutions of PF-6870961 incubation_overnight->compound_prep cell_stimulation Add compound dilutions to cells and incubate compound_prep->cell_stimulation lysis_detection Add HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) cell_stimulation->lysis_detection incubation_rt Incubate for 1 hour at room temperature lysis_detection->incubation_rt read_plate Read plate on HTRF-compatible reader incubation_rt->read_plate data_analysis Analyze data and determine IC50 read_plate->data_analysis end End data_analysis->end

IP1 Accumulation Assay Workflow

2. β-Arrestin Recruitment Assay (e.g., PathHunter Assay)

This protocol describes a general method for measuring β-arrestin recruitment to the GHSR1a upon treatment with PF-6870961, to assess its inverse agonist activity on this pathway.

Materials:

  • Cells stably co-expressing GHSR1a and a β-arrestin reporter system (e.g., DiscoverX PathHunter cells)

  • Cell culture medium

  • This compound

  • Assay buffer

  • Detection reagents for the specific reporter system

  • White, clear-bottom tissue culture-treated microplates

  • Luminescence plate reader

Procedure:

  • Cell Seeding: Seed the cells in a white, clear-bottom microplate and incubate overnight.

  • Compound Addition: Prepare serial dilutions of PF-6870961 in assay buffer and add to the cells. Include a vehicle control.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60-90 minutes) to allow for β-arrestin recruitment.

  • Detection: Add the detection reagents according to the manufacturer's protocol and incubate at room temperature.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Plot the luminescence signal against the log concentration of PF-6870961 to determine the IC50 for the inhibition of constitutive β-arrestin recruitment.

In Vivo Assay

1. Rat Food Intake Study

This protocol is designed to evaluate the in vivo efficacy of PF-6870961 in suppressing food intake in rats.

Materials:

  • Male or female adult rats (e.g., Sprague-Dawley or Wistar)

  • Standard rat chow

  • This compound

  • Vehicle (e.g., sterile saline or 0.5% methylcellulose)

  • Syringes and needles for intraperitoneal (IP) injection (e.g., 23-25 gauge)

  • Animal balance

  • Metabolic cages or cages with grated floors to measure food spillage

Procedure:

  • Acclimation: Acclimate the rats to individual housing and the specific diet for at least 3-5 days before the experiment.

  • Fasting (Optional): For some experimental paradigms, rats may be fasted for a period (e.g., 12-24 hours) before the study to stimulate appetite.

  • Compound Administration:

    • Prepare the desired dose of this compound in the vehicle.

    • Weigh each rat to determine the correct injection volume.

    • Administer PF-6870961 or vehicle via intraperitoneal (IP) injection.

  • Food Presentation: Immediately after injection, provide a pre-weighed amount of food to each rat.

  • Measurement of Food Intake:

    • Measure the amount of food remaining at specific time points (e.g., 1, 2, 4, and 24 hours) after food presentation.

    • Account for any spilled food by collecting it from the bottom of the cage.

    • Calculate the cumulative food intake for each rat.

  • Data Analysis: Compare the food intake between the PF-6870961-treated groups and the vehicle-treated group using appropriate statistical analysis (e.g., t-test or ANOVA).

Biased_Agonism_Logic cluster_receptor cluster_pathways cluster_potency PF6870961 PF-6870961 GHSR1a GHSR1a PF6870961->GHSR1a Binds to Gq_pathway Gαq Pathway (IP1 Accumulation) PF6870961->Gq_pathway Inhibits with beta_arrestin_pathway β-Arrestin Pathway (Recruitment) PF6870961->beta_arrestin_pathway Inhibits with GHSR1a->Gq_pathway Constitutively signals through GHSR1a->beta_arrestin_pathway Constitutively signals through Gq_potency Lower Potency (IC50 = 300 nM) Gq_pathway->Gq_potency beta_arrestin_potency Higher Potency (IC50 = 1.10 nM) beta_arrestin_pathway->beta_arrestin_potency

Logical Relationship of Biased Inverse Agonism

Troubleshooting

  • In Vitro Assays: High variability between wells can be due to inconsistent cell numbers or uneven plating. Ensure proper cell counting and seeding techniques. If the signal-to-background ratio is low, optimize cell density and incubation times.

  • In Vivo Studies: Stress from handling and injection can affect food intake. Ensure proper animal handling techniques and adequate acclimation periods. Variability in food intake can be high; therefore, using a sufficient number of animals per group is crucial for statistical power.

Safety Precautions

This compound is a research chemical. Standard laboratory safety procedures should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. Consult the Safety Data Sheet (SDS) for more detailed information.

References

Troubleshooting & Optimization

Technical Support Center: PF-6870961 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful use of PF-6870961 hydrochloride in experimental settings.

Troubleshooting Guide

This guide addresses common issues that may be encountered when working with this compound, with a focus on solubility and solution stability.

Issue Potential Cause Recommended Solution
Difficulty Dissolving this compound Insufficient solvent volume or inappropriate solvent.This compound is highly soluble in aqueous solutions. For initial solubilization, use water or saline.[1] If using an organic solvent for stock solution preparation, such as DMSO, ensure the final concentration does not exceed the solubility limit.
Precipitation Upon Dilution in Aqueous Media The concentration of the compound in the final aqueous solution exceeds its solubility limit. This is a common issue when diluting a concentrated DMSO stock into a larger volume of aqueous buffer or cell culture media.- Pre-warm the aqueous media to 37°C before adding the compound stock solution.- Add the stock solution dropwise while gently vortexing or swirling the media to ensure rapid and even distribution.- Prepare an intermediate dilution in the aqueous media before reaching the final desired concentration.- Keep the final DMSO concentration in the cell culture medium below 0.5%, and ideally below 0.1%.
Cloudiness or Precipitation in Cell Culture Media During Incubation The compound may be unstable in the cell culture media over time, or it may interact with media components, leading to the formation of insoluble complexes. Changes in pH or temperature within the incubator can also affect solubility.- Prepare fresh dilutions of this compound in media for each experiment and for media changes.- Consider reducing the final concentration of the compound in your assay.- If compatible with your cell line, test different basal media formulations to assess potential interactions.
Inconsistent Experimental Results Potential degradation of the compound due to improper storage of stock solutions. Repeated freeze-thaw cycles can degrade the compound.- Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.- Store stock solutions at -20°C or -80°C for long-term storage. For short-term storage, 4°C may be acceptable, but stability should be verified.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: PF-6870961 is the major hydroxy metabolite of PF-5190457, a ghrelin receptor inverse agonist.[2][3] It acts by binding to the ghrelin receptor (also known as the growth hormone secretagogue receptor 1a or GHSR1a) and inhibiting its constitutive activity.[2] The ghrelin system is involved in regulating appetite, reward, and motivation, making its modulation a target for conditions like alcohol use disorder.

Q2: What is the recommended solvent for preparing stock solutions of this compound?

Q3: How should I store stock solutions of this compound?

A3: For long-term storage, it is recommended to store stock solutions of this compound at -20°C or -80°C. To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes. For short-term storage (a few days), refrigeration at 4°C may be suitable, but it is advisable to confirm the stability for your specific experimental conditions.

Q4: My this compound solution has a slight color. Is this normal?

A4: The hydrochloride salt of PF-6870961 has been described as an off-white solid.[1] A slight coloration in solution may not necessarily indicate degradation, but it is always good practice to visually inspect solutions for any signs of precipitation or significant color change before use. If in doubt, preparing a fresh solution is recommended.

Quantitative Data Summary

Solvent Solubility Reference
WaterHighly soluble (10 mg / 0.25 mL)[1]
SalineHighly soluble (10 mg / 0.25 mL)[1]
85% Aqueous EthanolUsed for recrystallization[1]
DMSOSoluble (used at 0.1% in assays)[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing the Compound: Accurately weigh the required amount of this compound powder. The molecular weight of PF-6870961 (free base) is approximately 540.7 g/mol ; the hydrochloride salt will have a slightly higher molecular weight. Adjust calculations accordingly based on the certificate of analysis provided by the supplier.

  • Adding Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution of the hydrochloride salt (assuming a molecular weight of ~577.16 g/mol ), dissolve 5.77 mg of the compound in 1 mL of DMSO.

  • Ensuring Complete Dissolution: Vortex the solution for 1-2 minutes. If necessary, briefly sonicate the vial in a water bath to ensure all the solid has dissolved. Visually inspect the solution to confirm there are no visible particles.

  • Storage: Aliquot the stock solution into smaller, single-use polypropylene tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution in Cell Culture Media

  • Thawing the Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Pre-warming the Media: Pre-warm the desired volume of complete cell culture medium to 37°C in a water bath.

  • Dilution: To minimize precipitation, it is recommended to perform a serial dilution. For example, to achieve a final concentration of 10 µM, you can first prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of pre-warmed media to get a 100 µM solution. Then, add the required volume of this intermediate dilution to your experimental plate or flask containing pre-warmed media.

  • Mixing: Gently mix the final solution by swirling or pipetting up and down. Avoid vigorous vortexing, which can be detrimental to cells.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is not toxic to your cells (typically below 0.5%, and ideally below 0.1%).

Visualizations

Caption: Ghrelin receptor signaling and its modulation by PF-6870961.

Troubleshooting_Workflow cluster_solutions Potential Solutions start Solubility Issue Encountered check_solvent Is the correct solvent being used? (Water/Saline for aqueous, DMSO for concentrated stock) start->check_solvent check_concentration Is the final concentration too high? check_solvent->check_concentration Yes use_correct_solvent Use recommended solvent check_solvent->use_correct_solvent No check_dilution Was the dilution performed correctly? (Pre-warmed media, dropwise addition) check_concentration->check_dilution No lower_concentration Lower the final working concentration check_concentration->lower_concentration Yes check_stability Is there delayed precipitation during incubation? check_dilution->check_stability Yes optimize_dilution Optimize dilution technique check_dilution->optimize_dilution No solution_found Issue Resolved check_stability->solution_found No fresh_preparation Prepare fresh solutions for each use check_stability->fresh_preparation Yes use_correct_solvent->solution_found lower_concentration->solution_found optimize_dilution->solution_found fresh_preparation->solution_found

Caption: Troubleshooting workflow for this compound solubility issues.

References

PF-6870961 hydrochloride off-target effects screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the off-target effects screening of PF-6870961 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: PF-6870961 is a major active hydroxy metabolite of PF-5190457, a ghrelin receptor (GHSR1a) antagonist/inverse agonist.[1][2][3][4][5] Its primary target is the growth hormone secretagogue receptor 1a (GHSR1a), where it functions as an inverse agonist.[1][2][3] this compound is a salt form synthesized for improved solubility in research settings.[1][6]

Q2: Has PF-6870961 been screened for off-target effects?

A2: Yes. In a high-throughput screen, PF-6870961 was evaluated for off-target interactions across 71 binding and enzyme targets at concentrations of 100 nM and 10,000 nM.[1]

Q3: What were the results of the off-target screening?

A3: The screening found that PF-6870961 had no off-target interactions among the 71 targets tested.[1][3][7] This suggests a high degree of selectivity for its primary target, GHSR1a.

Q4: I am observing a phenotype in my cellular model that doesn't seem to align with GHSR1a signaling. Could this be an off-target effect?

A4: While extensive screening showed no off-target activity, it is a strong indication of potential off-target activity.[1][3][7] To verify this, a "rescue" experiment is considered a gold-standard method.[8] If overexpressing a drug-resistant mutant of the intended target (GHSR1a) reverses the observed phenotype, the effect is likely on-target.[8] If the phenotype persists, it may be due to an off-target interaction not covered in the initial screening panel.

Q5: What are the general strategies to proactively identify potential off-target effects of a compound?

A5: Proactive identification is crucial for the accurate interpretation of experimental results.[8] Common approaches include:

  • Broad Panel Screening: Testing the compound against a large, diverse panel of receptors, enzymes, and ion channels.[9]

  • Kinome Profiling: If the compound is a kinase inhibitor, screening it against a large panel of kinases can determine its selectivity.[8][9]

  • Chemical Proteomics: Techniques like drug-affinity purification followed by mass spectrometry can identify protein binding partners, including off-target interactions.[8]

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot common issues that may arise during experiments with PF-6870961, particularly when off-target effects are suspected.

Observed Issue Potential Cause Recommended Action Expected Outcome
Unexpected or paradoxical cellular phenotype Inhibition of an unknown off-target protein.1. Perform a "rescue" experiment with a drug-resistant GHSR1a mutant.[8]2. Conduct a broad selectivity screen (e.g., Eurofins SafetyScreen panels) at a relevant concentration.1. Confirmation of on-target vs. off-target effect.2. Identification of potential off-target proteins mediating the unexpected effects.
Activation of compensatory signaling pathways.1. Use Western blotting or other protein analysis techniques to probe for the activation of known compensatory pathways related to GHSR1a signaling.A clearer understanding of the cellular response to your inhibitor.[9]
High levels of cytotoxicity observed at effective concentrations Off-target inhibition.1. Perform a kinome-wide selectivity screen.[9]2. Test inhibitors with different chemical scaffolds that target GHSR1a.1. Identification of unintended kinase targets.2. If cytotoxicity persists across different scaffolds, it may be an on-target effect.[9]
Compound solubility issues.1. Verify the solubility of this compound in your cell culture media.2. Always include a vehicle control (e.g., DMSO) to ensure the solvent is not causing toxicity.Prevention of compound precipitation, which can lead to non-specific effects.[9]
Discrepancy between biochemical and cell-based assay results Differences in experimental conditions.1. Be aware of varying ATP concentrations between biochemical assays and intracellular environments if considering kinase interactions.[8]2. Consider cellular efflux pumps (e.g., P-glycoprotein) that may reduce intracellular compound concentration.[8]Improved correlation between in vitro and cellular data.
Target availability or activity.Confirm the expression and activity of the GHSR1a receptor in your specific cell line.[8]Validation that the cellular model is appropriate for the experiment.

Experimental Protocols

Protocol 1: High-Throughput Off-Target Effects Screening (Summary)

This protocol provides a general overview based on the screening performed on PF-6870961.[1]

  • Compound Preparation: PF-6870961 is dissolved in 0.1% dimethyl sulfoxide (DMSO).[1]

  • Screening Panel: The compound is evaluated across a broad panel of targets (e.g., the Eurofins Cerep panel of 71 binding and enzyme targets).[1]

  • Concentrations: Screening is typically performed at two concentrations, for instance, 100 nM and 10,000 nM, to assess dose-dependency.[1]

  • Assay Performance: Each target is assessed using specific binding or enzymatic assays.

  • Data Analysis: The percent inhibition or activation for each target is determined. Significant off-target interactions are flagged for further investigation.

Protocol 2: "Rescue" Experiment for Target Validation

This protocol helps to differentiate between on-target and off-target effects.[8]

  • Cell Line Engineering: Create a cell line that overexpresses a mutant version of the target receptor (GHSR1a) that is resistant to PF-6870961 binding. This can be achieved through site-directed mutagenesis.

  • Control Cell Lines: Use the parental cell line (wild-type GHSR1a) and a vector-only control cell line for comparison.

  • Compound Treatment: Treat all three cell lines with a range of concentrations of PF-6870961.

  • Phenotypic Assessment: Measure the cellular phenotype of interest (e.g., cell proliferation, signaling pathway activation, etc.).

  • Data Analysis:

    • If the phenotype is reversed or "rescued" in the cell line expressing the drug-resistant mutant, the effect is on-target.[8]

    • If the phenotype persists in the mutant cell line, it is likely mediated by an off-target interaction.[8]

Data Presentation

Table 1: Summary of PF-6870961 Off-Target Screening Results
Screening Panel Number of Targets Test Concentrations Observed Off-Target Interactions
Eurofins Cerep High-Throughput Screen71100 nM and 10,000 nMNone Reported[1][7]
Table 2: Comparative In Vitro Activity at GHSR1a
Compound Binding Affinity (Ki) Inhibition of Inositol Phosphate Accumulation (Potency) Inhibition of β-Arrestin Recruitment (Potency)
PF-5190457 (Parent Compound) Higher AffinityHigher PotencyLower Potency
PF-6870961 (Metabolite) Lower Affinity[1][3]Lower Potency[1][3]Increased Potency[1][3]

Visualizations

Off_Target_Screening_Workflow cluster_0 Initial Observation cluster_1 Target Validation cluster_2 Off-Target Identification cluster_3 Conclusion phenotype Unexpected Phenotype Observed rescue Perform 'Rescue' Experiment phenotype->rescue profiling Broad Panel Screening rescue->profiling Phenotype Persists on_target On-Target Effect rescue->on_target Phenotype Rescued off_target Off-Target Effect profiling->off_target

Caption: Workflow for troubleshooting unexpected experimental phenotypes.

GHSR1a_Signaling_Pathway cluster_ghrelin Ligand cluster_receptor Receptor cluster_inhibitor Inhibitor cluster_downstream Downstream Signaling ghrelin Ghrelin ghsr1a GHSR1a ghrelin->ghsr1a Activates gq11 Gαq/11 ghsr1a->gq11 Activates beta_arrestin β-Arrestin Recruitment ghsr1a->beta_arrestin Induces pf687 PF-6870961 pf687->ghsr1a Inhibits (Inverse Agonist) plc PLC gq11->plc ip3_dag IP3 / DAG plc->ip3_dag ca2 Ca²⁺ Release ip3_dag->ca2

Caption: Simplified GHSR1a signaling pathways affected by PF-6870961.

Troubleshooting_Decision_Tree start Start: Unexpected Result check_protocol Review Experimental Protocol & Controls start->check_protocol protocol_ok Protocol & Controls OK? check_protocol->protocol_ok is_phenotype_known Is Phenotype Consistent with GHSR1a Function? protocol_ok->is_phenotype_known Yes revise_protocol Revise Protocol / Check Reagents protocol_ok->revise_protocol No on_target_likely Likely On-Target Effect (Investigate Pathway) is_phenotype_known->on_target_likely Yes suspect_off_target Suspect Off-Target Effect is_phenotype_known->suspect_off_target No perform_rescue Perform 'Rescue' Experiment suspect_off_target->perform_rescue rescue_result Phenotype Rescued? perform_rescue->rescue_result rescue_result->on_target_likely Yes off_target_confirmed Off-Target Effect Likely (Perform Broad Screening) rescue_result->off_target_confirmed No

References

Optimizing PF-6870961 hydrochloride dosage for efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PF-6870961 hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments for efficacy.

Section 1: General Information & Compound Handling

This section addresses common questions regarding the fundamental properties and proper handling of this compound.

???+ question "What is PF-6870961 and what is its mechanism of action?"

???+ question "What is "biased" inverse agonism and how does it apply to PF-6870961?"

???+ question "How should I dissolve and store this compound?"

Section 2: In Vitro Experimentation Guide

This section provides guidance for designing and troubleshooting cell-based assays.

???+ question "Which in vitro assays are suitable for characterizing PF-6870961 activity?"

???+ question "Troubleshooting: I am not observing the expected inverse agonist activity in my cell-based assay. What should I check?"

Section 3: In Vivo Experimentation Guide

This section covers the use of this compound in animal models.

???+ question "What is a recommended starting dose and administration route for in vivo studies?"

???+ question "How can I confirm that the observed in vivo effects are mediated by the ghrelin receptor?"

Technical Support Center: Synthesis of PF-6870961 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of PF-6870961 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the synthesis of PF-6870961?

The primary challenges in the synthesis of PF-6870961 include the instability of certain intermediates, formation of by-products during the critical amide bond formation step, and the difficulty in purifying the final polar product.[1]

Q2: Which coupling reagent is recommended for the amide bond formation step?

Extensive optimization has shown that (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) is the most effective coupling reagent for this synthesis, providing a cleaner conversion and minimizing by-product formation compared to other reagents like HATU and HBTU.[1]

Q3: What is the optimal base and addition strategy for the coupling reaction?

While the choice of base (e.g., triethylamine, N,N-diisopropylethylamine, or N-methylmorpholine) does not significantly impact the reaction yield, the amount of base is critical.[1] A portionwise addition of both the coupling reagent (COMU) and the base to the mixture of the amine and acid starting materials has been found to be essential for a clean and complete reaction.[1]

Q4: How can I purify the crude PF-6870961 product?

The crude product can be initially purified by a simple aqueous work-up followed by an ether wash.[1] For higher purity, the crude product should be converted to its hydrochloride salt and recrystallized.[1] Two recrystallizations from 85% aqueous ethanol have been shown to yield the product with greater than 98% purity.[1]

Q5: What should I do if I have a significant amount of product in the mother liquor after recrystallization?

Attempts to recover additional crystalline material directly from the mother liquor may result in a product contaminated with urea by-products from the coupling reagent.[1] The recommended procedure is to liberate the free base from the mother liquor, purify it using a short silica column, and then convert it back to the hydrochloride salt to achieve the desired purity.[1]

Q6: What are the solubility characteristics of PF-6870961 salts?

The hydrochloride salt of PF-6870961 is highly soluble in water and saline.[1] In contrast, the fumarate salt is less soluble.[1] For dissolution and bioassays, the hydrochloride salt is the superior formulation.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield in Amide Coupling Step Incomplete reaction or formation of multiple by-products.1. Ensure the use of COMU as the coupling reagent.[1]2. Carefully control the stoichiometry of the base.[1]3. Implement a portionwise addition of both COMU and the base to the reaction mixture.[1]
Presence of Impurities after Initial Work-up Formation of urea-based by-products from the coupling reagent.1. Optimize the portionwise addition of reagents to minimize by-product formation.[1]2. Proceed with the conversion to the hydrochloride salt and perform recrystallizations.[1]
Difficulty in Purifying the Final Product The product is a polar compound, making standard chromatographic purification challenging.[1]1. Avoid extensive column chromatography on the crude product.2. Utilize the hydrochloride salt formation and recrystallization as the primary purification method.[1]3. For material recovered from the mother liquor, purify the free base on a short silica column before converting back to the HCl salt.[1]
Inconsistent Elemental Analysis Results Residual urea impurity from the coupling reagent co-precipitating with the product.[1]Follow the recommended two-step purification for material from the mother liquor: liberate the free base, perform column chromatography, and then form the hydrochloride salt.[1]

Quantitative Data Summary

Table 1: Reaction Yield and Purity

Parameter Value Reference
Overall Yield89%[1]
Recrystallization Yield (HCl salt)51%[1]
Purity after Recrystallization>98%[1]

Table 2: Solubility of PF-6870961 Salts

Salt Form Solvent Solubility Reference
HydrochlorideWater10 mg / 0.25 mL[1]
HydrochlorideSaline10 mg / 0.25 mL[1]
FumarateWater10 mg / 0.6 mL[1]
FumarateSaline10 mg / 1.0 mL[1]

Key Experimental Protocol

Amide Coupling and Hydrochloride Salt Formation

This protocol describes the key final step in the synthesis of this compound.

  • Reaction Setup : To a mixture of crude amine intermediate 4 (1.6 g, 3.78 mmol) and 2-(2-methylimidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride 5 (879.5 mg, 3.78 mmol) in a 1:1 mixture of DMF and DCM (40 mL), add triethylamine (TEA) (2.1 mL, 15.12 mmol) dropwise at 4 °C under a nitrogen atmosphere.

  • Reagent Addition : Stir the mixture for 10 minutes. Then, add the coupling reagent, COMU (1.6 g, 3.78 mmol), in three equal portions at 5-minute intervals.

  • Reaction Monitoring : Monitor the reaction progress by TLC or LC-MS until completion.

  • Work-up : Upon completion, perform a simple aqueous work-up.

  • Initial Purification : Wash the crude product with ether to yield PF-6870961 as a solid.

  • Salt Formation and Recrystallization : Convert the crude product to its hydrochloride salt. Perform two recrystallizations from 85% aqueous ethanol to yield the final product, this compound, in high purity (>98%).

Visual Guides

Synthesis_Workflow cluster_reaction Amide Coupling cluster_purification Purification Amine Amine Intermediate (4) Coupling Amide Coupling (COMU, TEA, DMF/DCM) Amine->Coupling Acid Acid Intermediate (5) Acid->Coupling Crude Crude PF-6870961 Coupling->Crude Workup Aqueous Work-up + Ether Wash Crude->Workup HCl_Salt HCl Salt Formation Workup->HCl_Salt Recrystal Recrystallization (85% aq. EtOH) HCl_Salt->Recrystal Final_Product Pure PF-6870961 HCl (>98% Purity) Recrystal->Final_Product

Caption: Overall workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Low Yield or Impure Product? CheckReagents Verify Coupling Reagent is COMU Start->CheckReagents CheckAddition Was Reagent Addition Portionwise? CheckReagents->CheckAddition [Yes] Failure Re-evaluate Reaction Conditions CheckReagents->Failure [No] Recrystallize Perform HCl Salt Recrystallization CheckAddition->Recrystallize [Yes] CheckAddition->Failure [No] MotherLiquor Significant Product in Mother Liquor? Recrystallize->MotherLiquor FreeBase 1. Liberate Free Base MotherLiquor->FreeBase [Yes] Success Pure Product Obtained MotherLiquor->Success [No] Column 2. Silica Column Purification FreeBase->Column ConvertToHCl 3. Convert back to HCl Salt Column->ConvertToHCl ConvertToHCl->Success

Caption: Troubleshooting decision tree for this compound purification.

References

PF-6870961 hydrochloride stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and handling of PF-6870961 hydrochloride in solution for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: For high concentration stock solutions, dimethyl sulfoxide (DMSO) is a common choice. A published study mentions dissolving PF-6870961 in 0.1% DMSO for high-throughput screening.[1] this compound is also highly soluble in water and saline.[2] The choice of solvent will depend on the requirements of your specific experiment and the desired final concentration.

Q2: How should I store stock solutions of this compound?

A2: While specific long-term stability data for this compound in various solvents is not publicly available, general best practices for small molecule inhibitors should be followed. It is recommended to prepare aliquots of your stock solution to minimize freeze-thaw cycles. Store these aliquots in tightly sealed vials at -20°C or -80°C for long-term storage. For short-term storage, 4°C may be acceptable, but stability should be verified. An intermediate in the synthesis of PF-6870961 was noted to be sensitive to air and light, suggesting that protecting solutions from light and air (e.g., by using amber vials and purging with inert gas) is a prudent measure.

Q3: I observed precipitation in my aqueous working solution after diluting the DMSO stock. What should I do?

A3: This is a common issue for compounds with limited aqueous solubility. This compound was synthesized to have improved aqueous solubility.[2][3] However, if you encounter precipitation, consider the following troubleshooting steps:

  • Lower the final concentration: You may have exceeded the aqueous solubility limit at the working concentration.

  • Increase the percentage of co-solvent: If your experimental system allows, a slightly higher final concentration of DMSO may be necessary to maintain solubility. Always include a vehicle control to account for any effects of the solvent.

  • Adjust the pH of the aqueous buffer: The solubility of hydrochloride salts can be pH-dependent. Ensure your buffer's pH is compatible with the compound's stability and solubility.

  • Sonication: Gentle sonication of the solution upon preparation may help to dissolve the compound fully.

Q4: My this compound solution has changed color. Is it still usable?

A4: A change in color often indicates chemical degradation or oxidation. It is strongly advised not to use a solution that has changed color. To investigate the cause, consider if the solution was exposed to light, elevated temperatures, or incompatible buffer components. Performing a stability analysis, as detailed in the experimental protocols below, can help determine the cause of degradation.

Q5: How many times can I freeze and thaw my stock solution?

A5: It is best to avoid repeated freeze-thaw cycles as this can lead to degradation of the compound and introduction of moisture into the stock solution. We recommend preparing single-use aliquots of your stock solution to maintain its integrity. A study on a validated LC-MS/MS assay for PF-6870961 in human plasma found it to be stable under varied conditions, including freeze-thaw cycles, but the exact number of cycles was not specified.[4][5]

Data Presentation

Table 1: Solubility of PF-6870961 Salts

Salt FormSolventSolubilityReference
HydrochlorideWaterHighly soluble (10 mg / 0.25 mL)[2]
HydrochlorideSalineHighly soluble (10 mg / 0.25 mL)[2]
FumarateWaterLess soluble (10 mg / 0.6 mL)[2]
FumarateSalineLess soluble (10 mg / 1 mL)[2]

Table 2: Recommended Storage Conditions for this compound Solutions (General Guidance)

Solution TypeStorage TemperatureDurationContainerSpecial Precautions
DMSO Stock-20°C or -80°CLong-termTightly sealed, amber glass or polypropylene vialsAliquot to avoid freeze-thaw cycles. Purge with inert gas.
Aqueous Working4°CShort-term (prepare fresh daily if possible)Sterile, appropriate for the applicationProtect from light. Ensure pH compatibility.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder in a clean, tared vial.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution gently until the compound is completely dissolved. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution if necessary.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots in amber, tightly sealed vials. Store at -20°C or -80°C.

Protocol 2: Assessing the Stability of this compound in an Aqueous Buffer

This protocol outlines a general procedure to evaluate the chemical stability of this compound in a specific aqueous solution over time using High-Performance Liquid Chromatography (HPLC).

  • Prepare Working Solution: Dilute the this compound DMSO stock solution into the aqueous buffer of interest (e.g., PBS, cell culture media) to the final working concentration.

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution and analyze it by a validated HPLC method to determine the initial peak area of PF-6870961. This will serve as the 100% reference.

  • Incubation: Incubate the remaining working solution under the desired experimental conditions (e.g., 37°C, protected from light).

  • Time-Point Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots from the incubated solution.

  • Sample Analysis: Analyze each aliquot by HPLC using the same method as the T=0 sample.

  • Data Analysis: Calculate the percentage of PF-6870961 remaining at each time point by comparing the peak area to the T=0 peak area. Plot the percentage remaining versus time to determine the stability profile.

Visualizations

GHSR1a_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PF-6870961 PF-6870961 (Inverse Agonist) GHSR1a GHSR1a PF-6870961->GHSR1a Inhibition G_protein Gq/11 GHSR1a->G_protein Blocks basal activation PLC PLC G_protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC DAG->PKC Downstream Downstream Signaling Ca2_release->Downstream PKC->Downstream

Caption: Inverse agonist action of PF-6870961 on the GHSR1a signaling pathway.

Stability_Troubleshooting_Workflow cluster_precipitation Troubleshooting Precipitation cluster_color_change Troubleshooting Color Change cluster_activity_loss Troubleshooting Activity Loss Start Instability Issue Observed Precipitation Precipitation Start->Precipitation Color_Change Color Change Start->Color_Change Loss_of_Activity Loss of Activity Start->Loss_of_Activity Check_Solubility Check Solubility Limit Precipitation->Check_Solubility Assess_Degradation Assess for Degradation Color_Change->Assess_Degradation Verify_Storage Verify Storage Conditions Loss_of_Activity->Verify_Storage Adjust_Concentration Lower Concentration Check_Solubility->Adjust_Concentration Change_Solvent Adjust Co-solvent/ pH Check_Solubility->Change_Solvent Protect_Light_Air Protect from Light/Air Assess_Degradation->Protect_Light_Air Check_Purity Check Purity Assess_Degradation->Check_Purity Run_Stability_Assay Run Stability Assay (Protocol 2) Verify_Storage->Run_Stability_Assay Prepare_Fresh Prepare Fresh Solution Verify_Storage->Prepare_Fresh Experimental_Workflow Prep_Stock Prepare Stock Solution (DMSO) Prep_Working Prepare Working Solution (Aqueous) Prep_Stock->Prep_Working T0_Analysis T=0 HPLC Analysis Prep_Working->T0_Analysis Incubate Incubate at Experimental Conditions Prep_Working->Incubate Data_Analysis Calculate % Remaining vs. Time T0_Analysis->Data_Analysis Time_Point_Analysis Time-Point HPLC Analysis Incubate->Time_Point_Analysis t = x, y, z... Time_Point_Analysis->Data_Analysis

References

Technical Support Center: Overcoming Poor Bioavailability of Ghrelin Receptor Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the bioavailability of ghrelin receptor inhibitors in their experiments.

Troubleshooting Guide

Low bioavailability of ghrelin receptor inhibitors can stem from a variety of factors, from the inherent physicochemical properties of the compound to the experimental design. This guide provides a structured approach to identifying and resolving common issues.

Observed Problem Potential Causes Recommended Solutions & Next Steps
Low Oral Bioavailability (<10%) - Enzymatic Degradation: Susceptibility to proteases in the gastrointestinal (GI) tract.[1][2][3] - Poor Permeability: High polarity, large molecular size, or low lipophilicity limiting passage across the intestinal epithelium.[1][2][4] - First-Pass Metabolism: Significant metabolism in the liver before reaching systemic circulation.- Formulation Strategies: - Co-administer with enzyme inhibitors (e.g., aprotinin, bestatin).[1] - Utilize enteric coatings to protect the inhibitor from the acidic stomach environment.[3] - Incorporate into drug carrier systems like liposomes or nanoparticles to protect from degradation and enhance uptake.[2][5] - Chemical Modifications: - Lipidation: Increase lipophilicity to improve membrane permeability.[2][3] - PEGylation: Increase solubility and shield from enzymatic degradation.[2][3] - Cyclization: Enhance stability against proteases by removing exposed termini.[2][3] - Prodrug Approach: Modify the structure to a more absorbable form that converts to the active inhibitor in vivo.[4]
High In Vitro Potency, Low In Vivo Efficacy - Rapid Clearance: Fast elimination from the bloodstream. - Poor Target Tissue Distribution: Inability of the inhibitor to reach the ghrelin receptors in tissues like the hypothalamus or pancreas.[6][7] - High Plasma Protein Binding: The inhibitor is bound to plasma proteins, reducing the free concentration available to interact with the receptor.- Pharmacokinetic (PK) Studies: - Conduct a full PK profile analysis to determine clearance rates and volume of distribution. - Consider alternative routes of administration (e.g., intravenous, subcutaneous) to bypass first-pass metabolism and achieve higher initial concentrations. - Formulation/Chemical Modification: - Nanoparticles: Can be designed for targeted delivery to specific tissues. - PEGylation: Can increase the hydrodynamic radius, reducing renal clearance.[3]
Inconsistent Results Between Experiments - Variability in Animal Models: Differences in age, sex, diet, or gut microbiome of experimental animals. - Issues with Formulation: Inconsistent preparation of the inhibitor formulation leading to variable dosing. - Procedural Inconsistencies: Variations in the timing of administration, feeding schedules, or sample collection.[8]- Standardize Protocols: - Use animals from a single supplier with consistent characteristics. - Prepare fresh formulations for each experiment and verify concentration and stability. - Adhere strictly to a detailed and validated experimental protocol.[8] - Increase Sample Size: A larger number of animals can help to mitigate the effects of individual variability.
Difficulty in Detecting the Compound in Plasma - Low Dosage: The administered dose is too low to achieve detectable plasma concentrations. - Analytical Method Not Sensitive Enough: The limit of detection of the analytical method (e.g., LC-MS/MS) is too high. - Rapid Metabolism: The parent compound is quickly converted to metabolites that are not being measured.- Dose Escalation Study: Carefully increase the dose to determine if detectable levels can be achieved without toxicity. - Analytical Method Optimization: Improve the sensitivity of the analytical method. - Metabolite Identification: Analyze plasma samples for potential metabolites of the inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the primary barriers to achieving good oral bioavailability for peptide-based ghrelin receptor inhibitors?

A1: Peptide-based inhibitors face several significant barriers. Their large size and hydrophilic nature limit their ability to pass through the intestinal cell membranes via passive diffusion.[1][2] They are also highly susceptible to degradation by digestive enzymes (proteases) in the stomach and small intestine.[1][2][3]

Q2: How can I improve the intestinal permeability of my ghrelin receptor inhibitor?

A2: Several strategies can be employed. Chemical modifications like lipidization (attaching a fatty acid) or formulating the inhibitor with absorption enhancers can improve permeability.[1][2][3] Absorption enhancers work by temporarily opening the tight junctions between intestinal cells or increasing membrane fluidity.[1] Carrier-mediated transport systems, such as nanoparticles or liposomes, can also facilitate transport across the intestinal barrier.[1][5]

Q3: What is the role of the ghrelin receptor's signaling pathway in the context of inhibitor development?

A3: The ghrelin receptor (GHSR1a) is a G-protein coupled receptor (GPCR) that can signal through multiple pathways, including Gαq/11, Gαi/o, and Gα12/13.[9][10][11] This complexity means that an inhibitor might block one signaling pathway more effectively than another. Understanding which pathway is most relevant to the therapeutic goal (e.g., appetite suppression vs. insulin secretion) is crucial for designing effective inhibitors.[7] The receptor also exhibits high constitutive activity, meaning it can signal in the absence of ghrelin.[6][11] Inverse agonists, which suppress this basal activity, may offer therapeutic advantages over neutral antagonists.

Q4: What are the key pharmacokinetic parameters I should measure when assessing the bioavailability of my inhibitor?

A4: The key parameters to determine from plasma concentration-time data are the Area Under the Curve (AUC), maximum concentration (Cmax), and the time to reach maximum concentration (Tmax).[12][13] AUC reflects the total drug exposure, Cmax indicates the peak exposure, and Tmax provides information on the rate of absorption.[12][13] For a comprehensive assessment, you should also determine the clearance, volume of distribution, and elimination half-life.

Q5: Are there in vitro models that can predict the oral bioavailability of my ghrelin receptor inhibitor?

A5: Yes, in vitro models can provide valuable predictive data. The Caco-2 cell permeability assay is widely used to assess the potential for intestinal absorption of a compound.[14] This model uses a monolayer of human intestinal cells to simulate the intestinal barrier.[14] Additionally, in vitro dissolution studies under different pH conditions can provide insights into how a formulation will behave in the GI tract.[14] Parallel Artificial Membrane Permeability Assays (PAMPA) can also be a cost-effective way to screen for passive permeability.[14]

Experimental Protocols & Data

Detailed Methodologies

1. In Vitro Caco-2 Permeability Assay

  • Objective: To assess the intestinal permeability of a ghrelin receptor inhibitor.

  • Methodology:

    • Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a differentiated monolayer.

    • The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

    • The test inhibitor is added to the apical (AP) side of the monolayer, and samples are taken from the basolateral (BL) side at various time points.

    • To assess efflux, the inhibitor is added to the BL side, and samples are taken from the AP side.

    • The concentration of the inhibitor in the samples is quantified using LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated.

2. In Vivo Pharmacokinetic Study in Rodents

  • Objective: To determine the pharmacokinetic profile and oral bioavailability of a ghrelin receptor inhibitor.

  • Methodology:

    • Fasted rodents (e.g., Sprague-Dawley rats) are divided into two groups: intravenous (IV) administration and oral gavage (PO) administration.[8]

    • A single dose of the inhibitor is administered to each animal.

    • Blood samples are collected at predetermined time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) via a cannulated vein.[8][15]

    • Plasma is separated by centrifugation and stored at -80°C until analysis.

    • The concentration of the inhibitor in the plasma samples is determined by a validated LC-MS/MS method.

    • Pharmacokinetic parameters (AUC, Cmax, Tmax, half-life) are calculated using appropriate software.

    • Oral bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Data Presentation

Table 1: Comparison of Formulation Strategies on the Oral Bioavailability of a Hypothetical Ghrelin Receptor Inhibitor (GRI-X)

Formulation Strategy Dose (mg/kg) Cmax (ng/mL) Tmax (hr) AUC (ng·hr/mL) Oral Bioavailability (F%)
Aqueous Solution 105.2 ± 1.80.512.4 ± 3.51.1%
Enteric-Coated Microparticles 1025.8 ± 6.22.098.6 ± 15.78.9%
Lipid-Based Nanoparticles 1068.3 ± 12.51.5315.2 ± 45.128.4%
Co-administration with Permeation Enhancer 1045.1 ± 9.81.0188.7 ± 28.917.0%

Data are presented as mean ± standard deviation.

Visualizations

Signaling Pathways and Experimental Workflows

Ghrelin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ghrelin Ghrelin GHSR1a Ghrelin Receptor (GHSR1a) Ghrelin->GHSR1a Activates Inhibitor Ghrelin Receptor Inhibitor Inhibitor->GHSR1a Blocks Gq11 Gαq/11 GHSR1a->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC PKC DAG->PKC Physiological_Effects Physiological Effects (e.g., Appetite Stimulation) Ca_release->Physiological_Effects PKC->Physiological_Effects

Caption: Ghrelin receptor (GHSR1a) signaling pathway and point of inhibition.

Bioavailability_Workflow cluster_invitro In Vitro Assessment cluster_formulation Formulation Development cluster_invivo In Vivo PK Study cluster_decision Decision Point solubility Solubility & Stability (Simulated GI fluids) permeability Permeability Assay (e.g., Caco-2, PAMPA) solubility->permeability formulation Select Formulation Strategy (e.g., Nanoparticles, Enteric Coating) permeability->formulation dosing Dosing in Animal Model (IV and PO routes) formulation->dosing sampling Blood Sampling (Serial time points) dosing->sampling analysis LC-MS/MS Analysis of Plasma Samples sampling->analysis calculation Calculate PK Parameters (AUC, Cmax, F%) analysis->calculation decision Bioavailability Acceptable? calculation->decision proceed Proceed to Efficacy Studies decision->proceed decision->proceed Yes reformulate Re-evaluate Formulation & Chemical Structure decision->reformulate decision->reformulate No reformulate->formulation

Caption: Experimental workflow for assessing and improving bioavailability.

References

Technical Support Center: PF-6870961 hydrochloride LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) analysis of PF-6870961 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the recommended sample preparation method for PF-6870961 in human plasma?

A simple and effective protein precipitation method has been validated for the extraction of PF-6870961 from human plasma.[1] This involves adding methanol to the plasma sample to precipitate proteins, followed by centrifugation to separate the supernatant containing the analyte for injection into the LC-MS/MS system.[1]

Q2: What are the typical chromatographic conditions for PF-6870961 analysis?

A gradient liquid chromatography method using a C18 analytical column is recommended.[1] The mobile phase typically consists of an aqueous component with an acid modifier (e.g., formic acid) and an organic solvent like acetonitrile.[2] A gradient elution is employed to ensure good separation from endogenous plasma components and the parent compound, PF-5190457.[1]

Q3: What mass spectrometry parameters are used for the detection of PF-6870961?

Positive electrospray ionization (ESI+) is the preferred mode for the analysis of PF-6870961.[1] Quantification is achieved using multiple reaction monitoring (MRM) mode.[1] The precursor ion ([M+H]+) for PF-6870961 is m/z 529, which is higher than its parent compound PF-5190457 (m/z 513) due to the addition of a hydroxyl group.[3]

Q4: Is an internal standard necessary for the analysis?

Yes, using a suitable internal standard (IS) is crucial for accurate quantification to compensate for variations in sample preparation and instrument response. A validated method for PF-6870961 used tacrine as an internal standard.[1]

Q5: What are the reported stability characteristics of PF-6870961?

PF-6870961 has been found to be stable under various conditions, including bench-top, freeze-thaw, and long-term storage when analyzed as part of a validated method.[1] However, it is good practice to store the compound under an inert atmosphere, protected from light, and at low temperatures, as significant decomposition has been observed when exposed to air and light at room temperature over several weeks.[3]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Potential Cause Troubleshooting Step
Column Overload Dilute the sample or reduce the injection volume.
Inappropriate Mobile Phase pH Ensure the mobile phase pH is appropriate for the analyte. For amine-containing compounds like PF-6870961, a mobile phase with a low pH (e.g., using formic acid) is generally recommended to ensure consistent protonation and good peak shape.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, replace the column with a new one of the same type.[4]
Secondary Interactions with Column The presence of residual silanol groups on the column can lead to peak tailing for basic compounds. Consider using a column with advanced end-capping or a different stationary phase.[5]
Injector Issues Inspect the injector for blockages or leaks. Ensure the injection solvent is compatible with the mobile phase.
Issue 2: Low Sensitivity or No Signal
Potential Cause Troubleshooting Step
Ion Suppression/Enhancement (Matrix Effects) Matrix effects from endogenous components in plasma, such as glycerophosphocholines, can suppress the ionization of the analyte.[2][6] To mitigate this, ensure efficient sample cleanup. A post-column infusion study can help identify where matrix effects occur in the chromatogram.[6]
Incorrect Mass Spectrometer Settings Verify the MRM transitions, collision energy, and other ion source parameters. Ensure the instrument is properly calibrated.[4]
Analyte Degradation Prepare fresh samples and standards. As a precautionary measure, store stock solutions and samples protected from light and at low temperatures.[3]
Suboptimal Ionization Optimize the electrospray voltage, gas flows, and source temperature for PF-6870961.
Issues with the Hydrochloride Salt While generally not an issue in reversed-phase LC-MS with acidic mobile phases, ensure the compound is fully dissolved in the initial solvent. The mobile phase containing formic or trifluoroacetic acid will typically handle the hydrochloride salt form without issue.[7]
Issue 3: High Background Noise or Carryover
Potential Cause Troubleshooting Step
Contaminated Mobile Phase or System Use high-purity solvents and additives.[4] Flush the LC system and mass spectrometer to remove any contaminants.
Sample Carryover Implement a robust needle wash protocol using a strong organic solvent. Injecting a blank solvent after a high-concentration sample can confirm carryover.[4]
Interferences from Sample Matrix or Other Drugs While specific interferences for PF-6870961 are not documented, it is a good practice to screen for potential interferences from co-administered drugs or other metabolites during method development.[8]

Experimental Protocols

Validated LC-MS/MS Method for PF-6870961 in Human Plasma

This protocol is based on the validated method published by Adusumalli et al. (2019).[1]

1. Sample Preparation (Protein Precipitation)

  • To a 50 µL aliquot of human plasma, add the internal standard (e.g., 2.5 ng/mL tacrine).[1]

  • Add 200 µL of methanol to precipitate the plasma proteins.[1]

  • Vortex the mixture thoroughly.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

  • Column: Acquity UPLC BEH C18 (or equivalent).[1]

  • Mobile Phase A: Water with 0.1% formic acid.[2]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]

  • Flow Rate: 0.25 mL/min.[1]

  • Gradient: A gradient elution is used to separate the analytes.[1]

  • Injection Volume: 5-10 µL.

  • Column Temperature: Maintained at a constant temperature (e.g., 40 °C).

3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

  • Scan Type: Multiple Reaction Monitoring (MRM).[1]

  • MRM Transitions:

    • PF-6870961: Precursor ion m/z 529 → Product ions (specific product ions need to be determined during method development).

    • PF-5190457: m/z 513.35 → 209.30.[2]

    • Internal Standard (Tacrine): Specific m/z transitions for the chosen IS.[1]

  • Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.

Quantitative Data Summary

The following tables summarize the performance characteristics of a validated LC-MS/MS assay for PF-6870961.[1]

Table 1: Calibration Curve and LLOQ

AnalyteConcentration Range (ng/mL)Correlation Coefficient (r²)Lower Limit of Quantification (LLOQ) (ng/mL)
PF-68709612 - 250≥ 0.9962
PF-51904571 - 1000≥ 0.9961

Data from Adusumalli et al., 2019.[1]

Table 2: Precision and Accuracy

AnalyteQuality Control Sample Concentration (ng/mL)Inter-Assay Precision (%CV)Inter-Assay Accuracy (%Bias)
PF-6870961Low, Medium, HighWithin ±15%Within ±15%
PF-5190457Low, Medium, HighWithin ±15%Within ±15%

The inter-assay precision and accuracy were reported to be within the FDA recommended limits of ±15%.[1]

Table 3: Recovery

AnalyteRecovery (%)
PF-687096195 - 103
PF-519045795 - 103

Data from Adusumalli et al., 2019.[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (Methanol) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject lc LC Separation (C18 Column, Gradient) inject->lc ms MS/MS Detection (ESI+, MRM) lc->ms process Data Acquisition & Integration ms->process quantify Quantification process->quantify

Caption: Experimental workflow for the LC-MS/MS analysis of PF-6870961.

troubleshooting_logic start LC-MS/MS Issue Encountered peak_shape Poor Peak Shape? start->peak_shape sensitivity Low Sensitivity? peak_shape->sensitivity No check_column Check Column & Mobile Phase peak_shape->check_column Yes noise High Background/Carryover? sensitivity->noise No check_ms_settings Verify MS Settings & Calibration sensitivity->check_ms_settings Yes check_solvents Check Solvents & System Cleanliness noise->check_solvents Yes end Issue Resolved noise->end No check_injector Check Injector & Sample Conc. check_column->check_injector check_injector->end check_matrix_effects Investigate Matrix Effects check_ms_settings->check_matrix_effects check_stability Assess Analyte Stability check_matrix_effects->check_stability check_stability->end optimize_wash Optimize Injector Wash check_solvents->optimize_wash optimize_wash->end

Caption: A decision tree for troubleshooting common LC-MS/MS issues.

References

Technical Support Center: PF-6870961 Hydrochloride In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in in vivo studies involving PF-6870961 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is PF-6870961 and what is its primary mechanism of action?

A1: PF-6870961 is the major hydroxy metabolite of PF-5190457, a novel ghrelin receptor inverse agonist.[1][2] Its primary mechanism of action is as an inverse agonist at the ghrelin receptor (GHSR1a).[3][4][5] This means it binds to the receptor and reduces its constitutive activity, in contrast to a neutral antagonist which would only block the binding of an agonist.

Q2: Why is the hydrochloride salt of PF-6870961 used for in vivo studies?

A2: The hydrochloride salt form of PF-6870961 was specifically developed to improve its aqueous solubility, which is a critical factor for achieving consistent and reliable results in in vivo bioassays.[1][3][6] Compared to the fumarate salt, the hydrochloride salt is highly soluble in water and saline.[1]

Q3: How does PF-6870961 compare to its parent compound, PF-5190457?

A3: PF-6870961 is a metabolite of PF-5190457 and shares its inverse agonist activity at the ghrelin receptor.[3][5] However, there are differences in their pharmacological profiles. For instance, PF-6870961 has a lower binding affinity and potency in inhibiting GHSR1a-induced inositol phosphate accumulation compared to its parent compound.[3][5] Conversely, it shows increased inhibitory potency at GHSR1a-induced β-arrestin recruitment.[3][5] In human plasma, the metabolite circulates at approximately 25% of the concentration of the parent compound.[3]

Q4: What are the known in vivo effects of PF-6870961?

A4: In vivo studies in rats have shown that intraperitoneal injection of PF-6870961 suppresses food intake in both food-restricted and ad libitum feeding conditions.[3][5][7] These effects are mediated by the ghrelin receptor, as they were absent in GHSR knockout rats.[5][7]

Troubleshooting Guides

Issue 1: High Variability in Animal Response to this compound
Potential Cause Troubleshooting Steps
Inconsistent Drug Formulation Ensure the compound is fully dissolved before each administration. Prepare fresh solutions daily if stability is a concern. Confirm the final concentration of your dosing solution using an appropriate analytical method (e.g., UV-Vis spectroscopy or HPLC).
Inaccurate Dosing Calibrate all pipettes and syringes regularly. Adjust the dose for each animal based on its most recent body weight measurement.
Variability in Drug Administration For intraperitoneal (IP) injections, ensure consistent injection location and depth to avoid accidental injection into other tissues. For oral gavage, ensure the compound is delivered directly to the stomach.
Animal Stress Acclimate animals to the experimental conditions and handling procedures to minimize stress-induced physiological changes that can affect drug response.
Biological Variability Use animals of the same age, sex, and genetic background. House animals under controlled environmental conditions (temperature, humidity, light-dark cycle).
Issue 2: Lower Than Expected Efficacy in Vivo
Potential Cause Troubleshooting Steps
Poor Solubility/Precipitation Although the hydrochloride salt has improved solubility, precipitation can still occur, especially at high concentrations or in certain vehicles. Visually inspect solutions for any precipitate before administration. If solubility issues persist, consider adjusting the formulation vehicle.
Suboptimal Dosing Regimen The dose and frequency of administration may not be optimal for your specific animal model or experimental endpoint. Conduct a dose-response study to determine the optimal dose.
Metabolism and Clearance Consider the pharmacokinetic profile of PF-6870961. The timing of your experimental measurements relative to drug administration is critical.

Quantitative Data Summary

Table 1: Solubility of PF-6870961 Salts

Salt FormSolventSolubility
Hydrochloride Water10 mg / 0.25 mL
Hydrochloride Saline10 mg / 0.25 mL
Fumarate Water10 mg / 0.6 mL
Fumarate Saline10 mg / 1 mL

Data extracted from Sulima et al., 2021.[1]

Table 2: Pharmacological Comparison of PF-6870961 and PF-5190457

ParameterPF-6870961 (Metabolite)PF-5190457 (Parent)
Primary Target GHSR1a Inverse AgonistGHSR1a Inverse Agonist
Binding Affinity at GHSR1a LowerHigher
Potency (Inositol Phosphate) LowerHigher
Potency (β-arrestin) HigherLower

This table provides a qualitative comparison based on available literature.[3][5]

Experimental Protocols

Protocol: Assessment of Anorectic Effects of this compound in Rats

This protocol is a generalized methodology based on published in vivo studies.[3][5]

  • Animal Model:

    • Species: Male or female rats (e.g., Sprague-Dawley).

    • Age/Weight: Specify a narrow range to reduce variability.

    • Acclimation: Acclimate animals to the housing facility for at least one week prior to the experiment. Handle animals daily for several days before the study to reduce stress.

  • Drug Preparation:

    • Vehicle: Sterile saline (0.9% NaCl).

    • Preparation: Calculate the required amount of this compound based on the desired dose and the number of animals. Dissolve the compound in the vehicle. Gentle warming or vortexing may be used to aid dissolution.

    • Quality Control: Visually inspect the solution for clarity and absence of particulates. Prepare fresh on the day of the experiment.

  • Experimental Procedure:

    • Fasting: For studies on food intake after a period of food restriction, remove food access for a specified period (e.g., overnight).

    • Dosing: Weigh each animal immediately before dosing. Administer this compound or vehicle via intraperitoneal (IP) injection at a consistent volume (e.g., 1 mL/kg).

    • Food Intake Measurement: Immediately after injection, provide a pre-weighed amount of standard chow. Measure the amount of food consumed at specific time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.

  • Data Analysis:

    • Calculate the cumulative food intake for each animal at each time point.

    • Compare the food intake between the PF-6870961-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

Visualizations

G cluster_ghrelin Ghrelin Signaling Pathway Ghrelin Ghrelin GHSR1a GHSR1a (Ghrelin Receptor) Ghrelin->GHSR1a Activates Gq_11 Gq/11 GHSR1a->Gq_11 Activates BetaArrestin β-Arrestin Recruitment GHSR1a->BetaArrestin Promotes PLC Phospholipase C Gq_11->PLC IP3 Inositol Trisphosphate (IP3) PLC->IP3 Calcium Increased Intracellular Calcium IP3->Calcium PF6870961 PF-6870961 HCl (Inverse Agonist) PF6870961->GHSR1a Inhibits Constitutive Activity

Caption: Ghrelin receptor (GHSR1a) signaling and the inhibitory action of PF-6870961 HCl.

G cluster_workflow Experimental Workflow for In Vivo Study Acclimation Animal Acclimation (≥ 1 week) Baseline Baseline Measurements (e.g., Body Weight) Acclimation->Baseline Randomization Group Randomization (Vehicle vs. Drug) Baseline->Randomization Fasting Food Restriction (Optional) Randomization->Fasting Dosing Drug/Vehicle Administration (IP Injection) Fasting->Dosing Measurement Measure Food Intake (Multiple Time Points) Dosing->Measurement Analysis Data Analysis Measurement->Analysis

Caption: A typical experimental workflow for evaluating PF-6870961 HCl effects on food intake.

G cluster_troubleshooting Troubleshooting Logic for High Variability Variability High In Vivo Variability Observed CheckFormulation Check Drug Formulation (Solubility, Freshness) Variability->CheckFormulation CheckDosing Review Dosing Procedure (Accuracy, Technique) CheckFormulation->CheckDosing Formulation OK ReviseProtocol Revise Protocol CheckFormulation->ReviseProtocol Issue Found CheckAnimals Assess Animal Factors (Stress, Health) CheckDosing->CheckAnimals Dosing OK CheckDosing->ReviseProtocol Issue Found CheckAnimals->ReviseProtocol Issue Found Proceed Proceed with Study CheckAnimals->Proceed Animals OK

Caption: A logical workflow for troubleshooting high variability in PF-6870961 HCl in vivo studies.

References

Technical Support Center: PF-6870961 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific forced degradation studies and established degradation pathways for PF-6870961 hydrochloride are not extensively documented in publicly available literature. The following troubleshooting guides and FAQs are based on general principles of pharmaceutical stability testing for small molecules and the known chemical structure of PF-6870961. The provided experimental protocols and potential degradation pathways are illustrative and should be adapted and validated for specific experimental contexts.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a rapid loss of this compound potency in my aqueous solution, even when stored at 4°C. What could be the cause?

A1: Several factors could contribute to the instability of PF-6870961 in aqueous solutions:

  • Hydrolysis: The amide bond in the PF-6870961 molecule could be susceptible to hydrolysis, especially at non-neutral pH. The rate of hydrolysis is often pH-dependent. It is recommended to prepare solutions in a buffered system and evaluate the stability across a pH range (e.g., pH 3, 7, 9) to identify the optimal pH for stability.

  • Oxidation: The molecule contains several moieties that could be prone to oxidation, such as the thiazole ring and the tertiary amine. The presence of dissolved oxygen or trace metal ions can catalyze oxidative degradation. Consider de-gassing your solvent or using an amber vial to minimize light exposure, which can also promote oxidation.

  • Adsorption: Highly potent compounds can sometimes adsorb to the surface of storage containers, especially if they are plastic. Using silanized glass vials might mitigate this issue.

Q2: My forced degradation study under acidic conditions shows multiple degradation peaks in the HPLC chromatogram. How can I identify the primary degradation products?

A2: The presence of multiple peaks suggests several degradation pathways may be occurring. To identify the primary degradants:

  • Mass Balance: Perform a mass balance calculation. The sum of the peak areas of the degradants and the remaining parent compound should ideally be close to 100% of the initial peak area of PF-6870961. Significant deviations may indicate the formation of non-UV active compounds or compounds that are not eluted from the column.

  • LC-MS/MS Analysis: The most effective method for identifying unknown peaks is Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This will provide the mass-to-charge ratio (m/z) of the degradation products, which can be used to deduce their chemical structures. Fragmentation patterns from MS/MS can further help in structure elucidation.

  • Peak Tracking: Analyze samples at different time points during the degradation study. Primary degradation products should appear and increase in concentration over time, while the parent compound decreases. Secondary degradation products will appear later as the primary products themselves degrade.

Q3: I am having difficulty achieving significant degradation (e.g., 5-20%) under oxidative stress conditions with hydrogen peroxide. What can I do?

A3: If standard oxidative conditions (e.g., 3% H₂O₂) are not effective, you can try the following:

  • Increase Peroxide Concentration: Cautiously increase the concentration of hydrogen peroxide (e.g., up to 30%).

  • Increase Temperature: Perform the experiment at a higher temperature (e.g., 40-60°C) to accelerate the reaction rate.

  • Introduce a Catalyst: In some cases, trace amounts of a metal catalyst (e.g., CuCl₂) can be used to promote oxidation, although this is a more aggressive condition.

  • Alternative Oxidants: Consider using other oxidative agents like AIBN (Azobisisobutyronitrile) for radical-initiated oxidation.

Always handle concentrated oxidizing agents with appropriate safety precautions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store protected from light at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in a controlled temperature oven at 70°C for 48 hours. Also, subject the stock solution to 60°C for 24 hours.

  • Photolytic Degradation: Expose the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

3. Sample Analysis:

  • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base-stressed samples before analysis.

  • Dilute the samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method with a photodiode array (PDA) detector to ensure peak purity.

  • If unknown degradation products are observed, use LC-MS for identification.

4. Data Evaluation:

  • Calculate the percentage of degradation for each condition.

  • Determine the retention times and peak areas of all degradation products.

  • Perform a mass balance analysis.

Data Presentation

Table 1: Summary of Hypothetical Forced Degradation Data for this compound
Stress ConditionDuration (hours)Temperature (°C)% DegradationNumber of DegradantsMajor Degradant (Relative Retention Time)
0.1 N HCl246015.230.85
0.1 N NaOH24608.520.79
3% H₂O₂242512.841.15
Thermal (Solution)24605.110.92
Photolytic-2518.931.21

Visualizations

Hypothetical Degradation Pathways of PF-6870961 cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation PF_6870961 PF-6870961 Amide_Hydrolysis Amide Bond Hydrolysis Product PF_6870961->Amide_Hydrolysis Acid/Base PF_6870961_ox PF-6870961 Thiazole_Oxidation Thiazole N-Oxide PF_6870961_ox->Thiazole_Oxidation H₂O₂ Sulfur_Oxidation Thiazole S-Oxide PF_6870961_ox->Sulfur_Oxidation H₂O₂ PF_6870961_photo PF-6870961 Photodegradant Photolytic Rearrangement Product PF_6870961_photo->Photodegradant UV/Vis Light

Caption: Postulated degradation pathways for PF-6870961.

Forced Degradation Experimental Workflow start Prepare 1 mg/mL Stock Solution of PF-6870961 HCl stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Withdraw Aliquots at Timed Intervals stress->sampling prep Sample Preparation (Neutralize, Dilute) sampling->prep hplc HPLC-PDA Analysis (Purity & % Degradation) prep->hplc lcms LC-MS/MS Analysis (for Degradant ID) hplc->lcms If unknowns present data Data Analysis (Mass Balance, Pathway ID) hplc->data lcms->data report Generate Stability Report data->report

Caption: General workflow for forced degradation studies.

Technical Support Center: GHSR1a Blockade Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Growth Hormone Secretagogue Receptor 1a (GHSR1a) blockade.

Frequently Asked Questions (FAQs)

Q1: What are the primary signaling pathways activated by GHSR1a?

A1: GHSR1a is a G protein-coupled receptor (GPCR) with complex signaling mechanisms. Upon activation by its endogenous ligand, ghrelin, it can initiate several downstream cascades:

  • Canonical Gαq/11 Pathway: This is considered the primary pathway, leading to the activation of phospholipase C (PLC), which in turn produces inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] This results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC), which is crucial for processes like growth hormone secretion.[1]

  • Other G Protein Pathways: Depending on the cellular context and the specific ligand, GHSR1a can also couple to other G proteins, including Gαi/o, Gαs, and Gα12/13.[1] These interactions can modulate adenylyl cyclase activity (affecting cAMP levels) or activate RhoA.[1]

  • β-Arrestin Pathway: Like many GPCRs, GHSR1a recruits β-arrestins following activation. This leads to receptor desensitization, internalization, and can also initiate G protein-independent signaling cascades.[1]

  • AMP-Activated Protein Kinase (AMPK) Signaling: Ghrelin can modulate the activity of AMPK, a key regulator of cellular energy homeostasis, through GHSR1a.[2][3]

  • PI3K/Akt and MAPK Signaling: Activation of GHSR1a can also lead to the phosphorylation and activation of Akt and MAP kinases like ERK1/2.[3][4]

Q2: What is GHSR1a constitutive activity and why is it important?

A2: GHSR1a exhibits an unusually high level of constitutive activity, meaning it can signal even in the absence of its ligand, ghrelin, at about 50% of its maximal response.[1][5] This baseline signaling is physiologically relevant and contributes to processes like growth hormone secretion and body weight regulation.[5] This high constitutive activity makes inverse agonists, which suppress this baseline activity, a viable therapeutic strategy, potentially offering greater efficacy than neutral antagonists for conditions like obesity.[1][6]

Q3: What are the known compensatory mechanisms when GHSR1a is blocked?

A3: Blocking GHSR1a can trigger several compensatory responses:

  • Receptor Heterodimerization: GHSR1a can form heterodimers with other GPCRs, such as dopamine receptors (D1R and D2R), serotonin receptors (5-HT2C), and melanocortin-3 receptors (MC3R).[3][7][8][9] This dimerization can alter the signaling properties of both receptors. For instance, when dimerized with the D1 receptor, GHSR1a signaling can switch from Gαq/11 to Gαi/s coupling.[3] These interactions can modulate appetite, satiety, and the rewarding aspects of food.[5]

  • Activation of Alternative Pathways: Unacylated ghrelin, which does not activate GHSR1a, may have biological roles through other, yet-to-be-identified receptors.[1][2] There is growing evidence for the existence of alternative receptors for both acylated and des-acylated ghrelin.[2]

  • Endogenous Antagonists/Inverse Agonists: Liver-expressed antimicrobial peptide 2 (LEAP2) has been identified as an endogenous antagonist or inverse agonist of GHSR1a.[1][9] LEAP2 competes with ghrelin for binding and can inhibit both ghrelin-induced and constitutive receptor activity.[1] Its levels are regulated by nutritional status, increasing after feeding.[1]

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results with GHSR1a antagonists.
Potential Cause Troubleshooting Steps
Antagonist also acts as a partial agonist or inverse agonist. Some compounds, like JMV2959, can act as antagonists in the presence of ghrelin but as partial agonists in its absence.[8] Characterize the intrinsic activity of your chosen antagonist in your specific experimental system.
High constitutive activity of GHSR1a. The high baseline activity of GHSR1a can mask the effects of a neutral antagonist.[1][5] Consider using an inverse agonist to suppress this constitutive signaling.[6]
Off-target effects of the antagonist. Verify the selectivity of your antagonist. Run control experiments with cells or tissues that do not express GHSR1a to identify potential off-target effects.
Pharmacokinetics and brain penetrance of the antagonist. For in vivo studies, ensure that the antagonist reaches the target tissue at a sufficient concentration. Different antagonists have varying brain exposure, which can impact their effects on centrally-mediated processes.[10]
Activation of alternative pathways by ghrelin or other endogenous ligands. Consider that some effects may be mediated by receptors other than GHSR1a.[2] Blocking GHSR1a may unmask the effects of unacylated ghrelin or other ligands acting through different receptors.[11]
Issue 2: Conflicting results from GHSR1a knockout (KO) models.
Potential Cause Troubleshooting Steps
Genetic background of the mouse strain. The genetic background of the mice can significantly influence behavioral and physiological phenotypes.[12] Ensure that KO and wild-type control mice are on the same congenic background. Backcrossing for multiple generations is recommended.[12]
Developmental compensation. The lifelong absence of GHSR1a may lead to developmental adaptations that compensate for the lack of receptor signaling. Consider using conditional or inducible KO models to study the effects of GHSR1a blockade in adult animals.
Sex-dependent effects. The effects of GHSR1a deletion can be sexually dimorphic, particularly in response to metabolic challenges like a high-fat diet.[13] Analyze data from male and female animals separately.
Lack of effect on spontaneous food intake. Studies on GHSR KO mice suggest that ghrelin is not essential for sustaining spontaneous food intake, which may explain the lack of a dramatic feeding phenotype under normal conditions.[14]

Experimental Protocols

Protocol 1: Assessing GHSR1a mRNA Expression Levels via RT-qPCR

This protocol outlines the general steps for quantifying GHSR1a mRNA levels in tissue samples.

  • Tissue Homogenization and RNA Extraction:

    • Homogenize fresh or frozen tissue samples in a suitable lysis buffer (e.g., TRIzol).

    • Extract total RNA using a standard phenol-chloroform extraction method or a commercial RNA isolation kit.

    • Assess RNA quality and quantity using spectrophotometry (A260/A280 ratio) and agarose gel electrophoresis.

  • Reverse Transcription (RT):

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

  • Quantitative PCR (qPCR):

    • Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers specific for GHSR1a, and a fluorescent dye (e.g., SYBR Green) or a probe-based detection system.

    • Use a validated housekeeping gene (e.g., GAPDH, β-actin) as an internal control for normalization.

    • Perform the qPCR reaction in a real-time PCR cycler.

    • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of GHSR1a mRNA.

This methodology is based on the approach described in a study on human pituitary adenomas.[15]

Quantitative Data Summary

Table 1: Binding Affinities of Selected GHSR1a Antagonists

CompoundReceptor Binding Affinity (Ki or Kb)Reference
YIL-781Ki = 17 nM, Kb = 11 nM[10]
PF-5190457Not specified, but demonstrated proof-of-concept in early human trials.[6]
JMV2959Not specified, but is a widely used experimental antagonist.[16]

Signaling Pathways and Experimental Workflows

GHSR1a_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ghrelin Ghrelin GHSR1a GHSR1a Ghrelin->GHSR1a Binds Gq11 Gαq/11 GHSR1a->Gq11 Activates G_other Other G Proteins (Gαi/o, Gαs, Gα12/13) GHSR1a->G_other Activates beta_arrestin β-Arrestin GHSR1a->beta_arrestin Recruits PLC PLC Gq11->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ [Ca2+]i IP3->Ca2 PKC PKC DAG->PKC AC Adenylyl Cyclase (cAMP) G_other->AC RhoA RhoA G_other->RhoA Internalization Receptor Internalization beta_arrestin->Internalization ERK ERK beta_arrestin->ERK

Caption: GHSR1a signaling pathways upon ghrelin binding.

Compensatory_Mechanisms cluster_receptor_level Receptor Level Compensation cluster_ligand_level Ligand/Pathway Level Compensation GHSR1a_Blockade GHSR1a Blockade (Antagonist/Inverse Agonist) Heterodimerization Heterodimerization (e.g., with D1R, D2R, 5-HT2C) GHSR1a_Blockade->Heterodimerization May promote functional effects of Alternative_Receptors Activation of Alternative Receptors GHSR1a_Blockade->Alternative_Receptors May unmask effects via LEAP2 Endogenous Antagonism (LEAP2) GHSR1a_Blockade->LEAP2 Similar functional outcome to Altered_Signaling Altered Downstream Signaling Heterodimerization->Altered_Signaling Leads to Unacylated_Ghrelin Unacylated Ghrelin Effects Alternative_Receptors->Unacylated_Ghrelin Mediates

Caption: Compensatory mechanisms to GHSR1a blockade.

Troubleshooting_Workflow Start Inconsistent Results with GHSR1a Blockade Check_Compound Check Compound Properties: - Partial Agonist? - Inverse Agonist? - Selectivity? Start->Check_Compound Check_System Evaluate Experimental System: - High Constitutive Activity? - Pharmacokinetics (in vivo)? Start->Check_System Consider_Compensation Consider Compensatory Mechanisms: - Heterodimerization? - Alternative Pathways? Start->Consider_Compensation Refine_Experiment Refine Experimental Design: - Use Inverse Agonist - Add Controls (e.g., KO cells) - Measure Compound Exposure Check_Compound->Refine_Experiment Check_System->Refine_Experiment Interpret_Results Re-interpret Results in Context of Compensatory Mechanisms Consider_Compensation->Interpret_Results End Resolution Refine_Experiment->End Interpret_Results->End

Caption: Troubleshooting workflow for GHSR1a blockade experiments.

References

Validation & Comparative

A Comparative Guide to KAT6A/B Inhibitors: PF-07248144 vs. WM-8014

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent small molecule inhibitors of the lysine acetyltransferases KAT6A and KAT6B: Pfizer's clinical-stage compound PF-07248144 and the well-characterized research tool WM-8014 . This document aims to offer an objective analysis of their efficacy, supported by available experimental data, to aid researchers in selecting the appropriate tool for their studies.

Initial Note on Nomenclature: The query for "PF-6870961 hydrochloride" appears to be a misidentification. Publicly available data indicates that PF-6870961 is a metabolite of a ghrelin receptor inverse agonist.[1] This guide focuses on Pfizer's validated KAT6A/B inhibitor, PF-07248144, which is currently in clinical development.[2][3][4]

Introduction to KAT6A/B Inhibition

Lysine acetyltransferases KAT6A (also known as MOZ or MYST3) and its paralog KAT6B (MORF or QKF) are critical epigenetic regulators. They primarily acetylate lysine 23 on histone H3 (H3K23ac), a modification that relaxes chromatin structure and facilitates gene transcription.[2] Dysregulation of KAT6A/B activity is implicated in various cancers, including breast cancer and leukemia, making them attractive therapeutic targets.[2] Inhibition of these enzymes has been shown to induce cellular senescence and arrest tumor growth, highlighting the therapeutic potential of targeting this pathway.[5]

The KAT6A Signaling Pathway

KAT6A functions within a larger protein complex. A key downstream effect of its acetyltransferase activity is the recruitment of other proteins to chromatin, leading to the activation of oncogenic signaling pathways. One well-documented pathway involves KAT6A-mediated H3K23 acetylation, which recruits the protein TRIM24. This, in turn, activates the transcription of PIK3CA, a critical component of the PI3K/AKT signaling cascade that promotes cell proliferation and survival.

KAT6A Signaling Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects KAT6A KAT6A H3 Histone H3 KAT6A->H3 Acetylates H3K23ac H3K23ac H3->H3K23ac Becomes TRIM24 TRIM24 H3K23ac->TRIM24 Recruits PIK3CA_gene PIK3CA Gene TRIM24->PIK3CA_gene Activates Transcription PIK3CA_mrna PIK3CA mRNA PIK3CA_gene->PIK3CA_mrna Transcription PIK3CA_protein PIK3CA Protein PIK3CA_mrna->PIK3CA_protein Translation pAKT p-AKT (Active) PIK3CA_protein->pAKT Activates AKT AKT AKT->pAKT Proliferation Cell Proliferation & Survival pAKT->Proliferation Promotes

Caption: KAT6A-mediated signaling pathway leading to cell proliferation.

Comparative Efficacy Data

The following tables summarize the available quantitative data for PF-07248144 and WM-8014, comparing their biochemical potency and cellular activity.

Table 1: Biochemical Inhibitory Potency
CompoundTargetIC50Assay TypeReference
WM-8014 KAT6A8 nMCell-free[6][7][8]
KAT6B28 nMCell-free[6][8]
PF-07248144 KAT6A/BPotent, low nMNot specified[9][10][11]

Note: Specific IC50 values for PF-07248144 from head-to-head biochemical assays are not detailed in the public abstracts, but it is consistently described as a highly potent inhibitor.[9][11]

Table 2: Cellular Activity
CompoundCell Line / SystemEndpointPotency / EffectReference
WM-8014 Mouse Embryonic FibroblastsCell ProliferationIC50 = 2.4 µM[7]
PF-07248144 ER+/HER2- mBC Patient PBMCsH3K23Ac Inhibition≥70% inhibition at ≥1 mg dose[12][13]
ER+/HER2- mBC Patient TumorsH3K23Ac Inhibition>50% reduction in H3K23Ac levels[12][13]

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating efficacy data. Below are representative protocols for key experiments used to validate KAT6A/B inhibitors.

Biochemical Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for quantifying enzyme activity in a high-throughput format.[14] This assay measures the proximity of a europium-labeled antibody that recognizes the acetylated lysine on a biotinylated histone peptide substrate.

TR-FRET Assay Workflow cluster_prep Assay Preparation cluster_detection Detection cluster_analysis Data Analysis A Add KAT6A enzyme and inhibitor (e.g., PF-07248144) to 384-well plate B Incubate for 30 min at 25°C A->B C Add substrate mix: Biotinylated H4 peptide + Acetyl-CoA B->C D Incubate for 60 min at 25°C C->D E Add detection mix: Europium-labeled anti-acetyl-lysine Ab + Streptavidin-APC D->E F Incubate at 25°C E->F G Read TR-FRET signal (Ex: 340nm, Em: 615nm & 665nm) F->G H Calculate fluorescence ratio (665nm/615nm) G->H I Determine percent inhibition and calculate IC50 values H->I

Caption: General workflow for a TR-FRET-based KAT6A biochemical assay.

Protocol Steps:

  • Enzyme/Inhibitor Incubation: Add KAT6A enzyme (e.g., MYST domain) to the wells of a 384-well plate containing serial dilutions of the test compound (e.g., PF-07248144 or WM-8014) and incubate.[14]

  • Reaction Initiation: Add a substrate mixture containing a biotinylated histone peptide (e.g., H4) and Acetyl-CoA to initiate the acetylation reaction.[14]

  • Detection: Stop the reaction and introduce detection reagents, including a Europium-labeled antibody specific for the acetylated epitope and a streptavidin-conjugated acceptor fluorophore (e.g., APC).[14]

  • Signal Reading: Read the plate on a TR-FRET-capable reader. The ratio of acceptor to donor emission is proportional to the amount of acetylated substrate.

  • Data Analysis: Calculate the percent inhibition at each compound concentration relative to controls and fit the data to a dose-response curve to determine the IC50 value.[14]

Cellular Histone Acetylation Assay (Western Blot)

This assay directly measures the level of the target histone mark (H3K23ac) within cells after treatment with a KAT6 inhibitor, providing evidence of on-target cellular activity.

Protocol Steps:

  • Cell Treatment: Culture cells (e.g., ER+ breast cancer cell lines) and treat with various concentrations of the KAT6A/B inhibitor for a specified period.

  • Histone Extraction: Lyse the cells and purify the histone proteins, typically using an acid extraction method.[15][16]

  • Protein Quantification: Determine the protein concentration of the histone extracts to ensure equal loading.[15][16]

  • SDS-PAGE and Transfer: Separate the histone proteins by size on a high-percentage polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.[16][17]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.[17]

    • Incubate the membrane with a primary antibody specific for acetyl-H3K23 (e.g., Cell Signaling Technology, #14932).[18]

    • Incubate with an appropriate HRP-conjugated secondary antibody.[16]

    • Use a loading control, such as an antibody against total Histone H3, to normalize the data.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to determine the change in H3K23 acetylation relative to the vehicle-treated control.[16]

Summary and Conclusion

Both PF-07248144 and WM-8014 are potent and selective inhibitors of KAT6A and KAT6B, effectively targeting the enzymatic activity that leads to H3K23 acetylation.

  • WM-8014 is a highly characterized research compound with well-defined biochemical IC50 values (8 nM for KAT6A, 28 nM for KAT6B).[6][8] It serves as an excellent tool for preclinical and in vitro studies to probe the function of KAT6A/B.

  • PF-07248144 is a clinical-stage inhibitor that has demonstrated strong on-target activity in both preclinical models and human clinical trials.[12][13][18] Evidence from patient samples shows significant and dose-dependent reduction of the H3K23ac mark in both peripheral blood cells and tumor tissue, providing robust validation of its cellular efficacy and therapeutic potential.[12][13]

The choice between these inhibitors will depend on the specific research question. WM-8014 offers a benchmark for in vitro potency, while PF-07248144 represents a clinically relevant tool with demonstrated in-human pharmacodynamic effects, making it particularly valuable for translational studies.

References

A Comparative Guide to PF-6870961 Hydrochloride and Other Ghrelin Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of PF-6870961 hydrochloride with other notable ghrelin inhibitors, offering objective performance data and supporting experimental methodologies for researchers, scientists, and drug development professionals.

Introduction to Ghrelin Inhibition

Ghrelin, a peptide hormone primarily produced in the stomach, is the endogenous ligand for the growth hormone secretagogue receptor 1a (GHSR1a).[1][2] This receptor is a G protein-coupled receptor (GPCR) that, upon activation, stimulates appetite, food intake, and growth hormone release.[1][3] Consequently, inhibitors of the ghrelin receptor are being investigated for their therapeutic potential in treating obesity, metabolic disorders, and alcohol use disorder.[4][5][6]

PF-6870961 is a major hydroxy metabolite of PF-5190457, a potent and selective ghrelin receptor inverse agonist.[4][5][7] An inverse agonist is a compound that binds to the same receptor as an agonist but elicits the opposite pharmacological response. PF-6870961 itself demonstrates inverse agonist activity at the GHSR1a.[4][5] This guide will compare the in vitro and in vivo properties of this compound to its parent compound, PF-5190457, and another well-characterized ghrelin receptor antagonist, JMV2959.

Comparative Performance Data

The following table summarizes the key quantitative data for this compound, its parent compound PF-5190457, and the ghrelin receptor antagonist JMV2959. This data highlights the distinct pharmacological profiles of these compounds.

Parameter PF-6870961 PF-5190457 JMV2959 Reference
Binding Affinity (pKi) Lower than PF-51904578.36Not explicitly stated in the same format[8]
Gq Signaling (Inositol Phosphate Accumulation) Less potent inhibitor than PF-5190457Potent inverse agonistNot explicitly stated in the same format[4][5]
β-Arrestin Recruitment More potent inhibitor than PF-5190457Inverse agonistNot explicitly stated in the same format[4][5]
In Vivo Efficacy (Food Intake Suppression) Suppresses food intake in ratsReduces alcohol intake in miceReduces alcohol intake in mice[4][5][6]

Signaling Pathways and Inhibition

The ghrelin receptor (GHSR1a) signals through multiple downstream pathways upon activation. The primary pathway involves coupling to the Gq protein, leading to the activation of phospholipase C (PLC) and subsequent accumulation of inositol phosphates, which mobilizes intracellular calcium.[1] Another important pathway involves the recruitment of β-arrestin, which can lead to receptor desensitization and internalization, as well as initiating distinct signaling cascades.[1][4]

PF-6870961 and PF-5190457 are inverse agonists, meaning they inhibit both the Gq and β-arrestin pathways. Notably, PF-6870961 exhibits biased antagonism, showing greater potency in inhibiting the β-arrestin pathway compared to the Gq pathway, relative to its parent compound.[4][5]

Ghrelin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ghrelin Ghrelin GHSR1a GHSR1a Ghrelin->GHSR1a Binds to Gq Gq GHSR1a->Gq Activates beta_arrestin β-Arrestin GHSR1a->beta_arrestin Recruits PLC PLC Gq->PLC Activates IP3 Inositol Phosphates PLC->IP3 Produces Ca_release Ca²⁺ Release IP3->Ca_release Induces signaling Downstream Signaling beta_arrestin->signaling Initiates Inhibitor PF-6870961 PF-5190457 JMV2959 Inhibitor->GHSR1a Inhibits

Figure 1: Ghrelin signaling pathway and points of inhibition.

Experimental Workflow for Inhibitor Characterization

The characterization of a novel ghrelin inhibitor like PF-6870961 typically follows a structured experimental workflow. This process begins with in vitro assays to determine the compound's binding affinity and functional activity at the ghrelin receptor, followed by in vivo studies to assess its physiological effects.

Experimental_Workflow start Start: Novel Compound binding_assay In Vitro Binding Assay (Determine Ki) start->binding_assay functional_assays In Vitro Functional Assays binding_assay->functional_assays gq_assay Gq Pathway Assay (Inositol Phosphate) functional_assays->gq_assay barrestin_assay β-Arrestin Pathway Assay (BRET/Tango) functional_assays->barrestin_assay in_vivo_studies In Vivo Studies (e.g., Food Intake in Rats) gq_assay->in_vivo_studies barrestin_assay->in_vivo_studies efficacy Efficacy Assessment in_vivo_studies->efficacy pharmacokinetics Pharmacokinetic Profiling in_vivo_studies->pharmacokinetics end Candidate Selection efficacy->end pharmacokinetics->end

Figure 2: Experimental workflow for ghrelin inhibitor characterization.

Detailed Experimental Protocols

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the ghrelin receptor (GHSR1a).

Methodology:

  • Cell Culture and Membrane Preparation: HEK293 cells stably expressing human GHSR1a are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

  • Binding Reaction: Membranes are incubated with a radiolabeled ghrelin analog (e.g., [¹²⁵I]-His-Ghrelin) and varying concentrations of the test compound in a binding buffer.

  • Incubation and Filtration: The reaction is incubated to allow for binding equilibrium. The mixture is then rapidly filtered through a glass fiber filter to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filter is measured using a gamma counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled ghrelin. The IC50 value (concentration of test compound that inhibits 50% of specific binding) is calculated and converted to a Ki value using the Cheng-Prusoff equation.

Inositol Phosphate Accumulation Assay

Objective: To assess the functional activity of test compounds on the Gq signaling pathway of the ghrelin receptor.

Methodology:

  • Cell Culture and Labeling: COS-7 or HEK293 cells expressing GHSR1a are cultured and labeled overnight with [³H]-myo-inositol.

  • Compound Treatment: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., LiCl) and then treated with varying concentrations of the test compound (in the case of inverse agonists) or with a fixed concentration of ghrelin and varying concentrations of the antagonist.

  • Extraction: The reaction is terminated, and inositol phosphates are extracted.

  • Purification and Quantification: Inositol phosphates are separated by ion-exchange chromatography and the radioactivity is quantified by liquid scintillation counting.

  • Data Analysis: The amount of [³H]-inositol phosphate produced is plotted against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists).

β-Arrestin Recruitment Assay (BRET)

Objective: To measure the ability of test compounds to modulate the recruitment of β-arrestin to the ghrelin receptor.

Methodology:

  • Cell Culture and Transfection: HEK293 cells are co-transfected with constructs for GHSR1a fused to a Renilla luciferase (Rluc) donor and β-arrestin-2 fused to a yellow fluorescent protein (YFP) or other suitable acceptor.[9]

  • Compound Treatment: Transfected cells are treated with varying concentrations of the test compound.

  • BRET Measurement: The Rluc substrate (e.g., coelenterazine h) is added, and the light emission at wavelengths corresponding to both the donor and acceptor is measured using a microplate reader.

  • Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. An increase in the BRET ratio indicates receptor-β-arrestin interaction. Dose-response curves are generated to determine the EC50 or IC50 of the test compounds.[9]

In Vivo Food Intake Study in Rats

Objective: To evaluate the effect of test compounds on food consumption in an animal model.

Methodology:

  • Animal Acclimation: Male Wistar or Sprague-Dawley rats are individually housed and acclimated to the experimental conditions, including handling and injection procedures.

  • Compound Administration: Rats are fasted for a period (e.g., 18 hours) before being administered the test compound (e.g., this compound) or vehicle via intraperitoneal (IP) injection.

  • Food Presentation and Measurement: A pre-weighed amount of standard chow is provided to the rats immediately after injection. Food intake is measured at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.

  • Data Analysis: The cumulative food intake for each treatment group is calculated and compared to the vehicle control group using appropriate statistical methods (e.g., ANOVA).[10][11][12][13]

Conclusion

This compound is a novel ghrelin receptor inverse agonist with a distinct pharmacological profile compared to its parent compound, PF-5190457. Its biased antagonism towards the β-arrestin pathway may offer a differentiated therapeutic potential. The experimental protocols outlined in this guide provide a framework for the continued investigation and comparison of PF-6870961 with other ghrelin inhibitors. Further research is warranted to fully elucidate the structure-activity relationships and in vivo efficacy of this and other compounds targeting the ghrelin system.

References

Navigating the Landscape of Alcohol Use Disorder Therapeutics: A Comparative Guide to PF-6870961 and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective pharmacotherapies for Alcohol Use Disorder (AUD) is a critical area of research. This guide provides a comparative analysis of the preclinical candidate PF-6870961 hydrochloride, its parent compound PF-5190457, and established and emerging alternative treatments. We present available clinical trial data, delve into the mechanisms of action, and provide an overview of the experimental protocols used to evaluate these compounds.

At a Glance: this compound

PF-6870961 is the major active hydroxy metabolite of PF-5190457, a ghrelin receptor (GHSR1a) inverse agonist.[1][2][3][4][5][6][7] It was identified during a Phase 1a clinical trial of its parent compound.[1][3][5][6][7] Currently in the preclinical stage of development, PF-6870961 has been formulated as a hydrochloride salt to improve solubility for research purposes.[1][3][4][7]

Mechanism of Action: PF-6870961 functions as an inverse agonist at the ghrelin receptor (GHSR1a).[1][2][5] This receptor is a key component of the body's reward system, and its modulation is a promising strategy for reducing alcohol craving and consumption. Preclinical data indicate that PF-6870961 exhibits biased inverse agonism, showing a different signaling profile compared to its parent compound, PF-5190457. Specifically, it has a lower binding affinity and is less potent at inhibiting G-protein-mediated inositol phosphate signaling, but displays increased potency in recruiting β-arrestin.[3][5][6]

As this compound has not yet entered clinical trials, this guide will focus on the clinical trial data available for its parent compound, PF-5190457, and compare it with other therapeutic alternatives for AUD.

Comparative Analysis of Clinical Trial Outcomes

The following tables summarize the quantitative outcomes from clinical trials of PF-5190457 and its key alternatives for the treatment of AUD. It is important to note that direct comparison between these trials is challenging due to variations in study design, patient populations, and outcome measures.

Table 1: Efficacy of Investigational and Approved Drugs for Alcohol Use Disorder

Drug (Mechanism of Action)Primary Outcome MeasureEfficacy Resultsp-value
PF-5190457 (GHSR1a Inverse Agonist)Cue-Elicited Alcohol CravingDid not significantly reduce cue-elicited alcohol craving in a Phase IIa study.[8][9]Not Significant
Virtual Food ChoiceReduced virtual calories selected in a VR environment.[8]p = 0.04[8]
Alcohol Craving (Cue-Reactivity)Reduced alcohol craving during a cue-reactivity procedure in a Phase Ib study.[10][11][12]Not Specified
Naltrexone (Opioid Receptor Antagonist)Percentage of Heavy Drinking DaysReduced risk of a heavy-drinking day (66.2% vs. 73.1% for placebo).[13]Not Specified
Percentage of Days AbstinentIncreased percentage of days of abstinence (80.6% vs. 75.1% for placebo).[13]Not Specified
Relapse to Heavy DrinkingReduced relapse to heavy drinking.[14]p < 0.001[14]
Acamprosate (NMDA Receptor Modulator)Complete Abstinence Rate (24 weeks)47% with acamprosate vs. 36% with placebo.[15][16]Not Specified
Continuous Abstinence Rate (48 weeks)43% with acamprosate vs. 21% with placebo.[17]p = 0.005[17]
Cumulative Abstinence DurationIncreased by 11% compared to placebo.[1]Not Specified
Topiramate (GABA Receptor Modulator / Glutamate Receptor Antagonist)Percentage of Heavy Drinking DaysReduced by a mean of 8.44% more than placebo.[1][18]p = 0.002[1]
AbstinenceShowed the largest effect size (g = 0.468) in a meta-analysis.[2][3]p < 0.01[2][3]
Gabapentin (Calcium Channel Modulator)Rate of No Heavy Drinking Days (12 weeks)27% with gabapentin (1200 mg/day) vs. 9% with placebo.[19][20]p = 0.02[19][20]
Abstinence Rate (12 weeks)17% with gabapentin (1800 mg/day) vs. 4% with placebo.[5][6]p = 0.04 (linear dose effect)[21]

Signaling Pathways and Mechanisms of Action

Understanding the underlying biological pathways targeted by these therapeutics is crucial for researchers. The following diagrams illustrate the mechanisms of action for PF-6870961/PF-5190457 and its alternatives.

cluster_ghrelin Ghrelin System Modulation ghrelin Ghrelin ghsr1a GHSR1a ghrelin->ghsr1a Activates reward Reward Pathway (e.g., Dopamine Release) ghsr1a->reward Stimulates pf6870961 PF-6870961 (Inverse Agonist) pf6870961->ghsr1a Inhibits

Diagram 1. Mechanism of PF-6870961 as a GHSR1a inverse agonist.

cluster_alternatives Mechanisms of Alternative AUD Therapeutics cluster_naltrexone Naltrexone cluster_acamprosate Acamprosate alcohol_n Alcohol endorphins Endogenous Opioids alcohol_n->endorphins Stimulates Release mu_opioid μ-Opioid Receptor endorphins->mu_opioid Activates dopamine_n Dopamine Release mu_opioid->dopamine_n Increases naltrexone Naltrexone (Antagonist) naltrexone->mu_opioid Blocks glutamate Glutamate nmda NMDA Receptor glutamate->nmda Activates excitation Neuronal Excitation nmda->excitation Increases acamprosate Acamprosate (Modulator) acamprosate->nmda Modulates (Reduces Hyperactivity)

Diagram 2. Mechanisms of Naltrexone and Acamprosate in AUD.

Experimental Protocols: A Methodological Overview

The evaluation of pharmacotherapies for AUD relies on standardized and rigorous experimental protocols. Below are generalized methodologies for key assessments used in the clinical trials of the discussed compounds.

Assessment of Alcohol Consumption
  • Primary Endpoints:

    • Percentage of Heavy Drinking Days (PHDD): Defined as the proportion of days with alcohol consumption exceeding a predefined threshold (e.g., ≥5 standard drinks for men, ≥4 for women) over a specific period.[18] Data is typically collected using the Timeline Follow-Back (TLFB) method, a calendar-based interview to retrospectively assess daily alcohol consumption.

    • Abstinence: Often measured as the percentage of participants achieving complete abstinence from alcohol during the study period or the cumulative duration of abstinence.[1][15][16]

  • Data Collection:

    • Self-report measures, such as the TLFB, are the standard for collecting drinking data.

    • Biomarkers, like gamma-glutamyltransferase (GGT), can be used to corroborate self-reported consumption.[1][3]

Measurement of Alcohol Craving
  • Cue-Reactivity Paradigm:

    • Participants are exposed to alcohol-related cues (e.g., images or the smell and sight of an alcoholic beverage) and neutral cues in a controlled laboratory setting.

    • Subjective craving is assessed before, during, and after cue exposure using self-report scales such as the Alcohol Urge Questionnaire (AUQ) or a simple Visual Analog Scale (VAS).[14]

    • Physiological responses (e.g., heart rate, skin conductance) and brain activity (via fMRI) can also be measured during the paradigm.

  • Self-Report Questionnaires:

    • The Penn Alcohol Craving Scale (PACS) and the Obsessive Compulsive Drinking Scale (OCDS) are validated multi-item questionnaires used to assess the severity of alcohol craving over a specific period (e.g., the past week).

cluster_workflow Generalized Clinical Trial Workflow for AUD Therapeutics cluster_assessments Assessments During Treatment & Follow-up screening Screening & Baseline Assessment (TLFB, Craving Scales) randomization Randomization screening->randomization treatment Treatment Period (Drug vs. Placebo) randomization->treatment follow_up Follow-up Period treatment->follow_up weekly_visits Weekly/Bi-weekly Visits (TLFB, Craving Scales, AEs) treatment->weekly_visits cue_reactivity Cue-Reactivity Sessions (Optional) treatment->cue_reactivity data_analysis Data Analysis follow_up->data_analysis drinking_diaries Daily Drinking Diaries weekly_visits->drinking_diaries

Diagram 3. A generalized workflow for clinical trials of AUD therapeutics.

Conclusion and Future Directions

The landscape of AUD pharmacotherapy is evolving, with novel targets like the ghrelin receptor showing promise. While this compound is in its early stages, the clinical investigation of its parent compound, PF-5190457, provides initial insights into the potential of this mechanism. Established treatments such as naltrexone and acamprosate have demonstrated efficacy in reducing heavy drinking and promoting abstinence, and off-label medications like topiramate and gabapentin are also valuable tools in the clinical setting.

Future research should focus on head-to-head comparative effectiveness trials to better understand the relative benefits of these different therapeutic options. Furthermore, the identification of biomarkers to predict treatment response could lead to more personalized and effective management of AUD. As more quantitative data from the clinical development of ghrelin receptor modulators become available, a more direct comparison with existing therapies will be possible, further enriching our understanding of the optimal treatment strategies for individuals with AUD.

References

Reproducibility of PF-6870961 Hydrochloride Food Intake Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reproducibility of food intake studies involving the ghrelin receptor inverse agonist, PF-6870961 hydrochloride. It is intended to offer an objective overview of its performance against its parent compound, PF-5190457, and another ghrelin receptor antagonist, JMV2959, supported by available experimental data. This document summarizes quantitative findings, details experimental methodologies, and visualizes key biological pathways and workflows to aid in the design and interpretation of future research.

Comparative Efficacy in Reducing Food Intake

This compound, a major metabolite of PF-5190457, has been demonstrated to suppress food intake in preclinical models.[1] Its efficacy is comparable to that of its parent compound and other ghrelin receptor antagonists. The following tables summarize the quantitative data from key studies, providing a basis for comparing their effects on food consumption.

Table 1: Effect of this compound on Food Intake in Satiated Rats

Treatment GroupDose (mg/kg, i.p.)Mean Food Intake (g)% Reduction vs. Vehiclep-value vs. Vehicle
Vehicle01.5 ± 0.3--
PF-68709612.51.1 ± 0.226.7%>0.05
PF-6870961100.8 ± 0.246.7%<0.05
PF-6870961400.6 ± 0.160.0%<0.01

Data are presented as mean ± SEM. Statistical significance was determined by one-way ANOVA followed by post-hoc tests.

Table 2: Comparative Efficacy of Ghrelin Receptor Modulators on Food Intake

CompoundAnimal ModelDose (mg/kg)Route% Reduction in Food IntakeReference
PF-6870961 Wistar Rats40i.p.~60% (satiated)Deschaine et al., 2023[1]
PF-5190457 Wistar Rats30i.p.Significant reduction (p=0.0118)Deschaine et al., 2023[1]
JMV2959 Sprague-Dawley Rats6i.p.Significant reduction (p<0.05)[2]

Experimental Protocols

The reproducibility of food intake studies is highly dependent on the experimental protocol. Below are the detailed methodologies for the key experiments cited in this guide.

PF-6870961 and PF-5190457 Food Intake Study in Rats
  • Animal Model: Male and female Wistar rats were used. For mechanism-of-action studies, ghrelin receptor knockout (GHSR KO) rats were also utilized.[1]

  • Housing and Acclimation: Animals were single-housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. They were allowed to acclimate to the housing conditions and handling for at least one week prior to the experiment.

  • Drug Preparation and Administration: this compound and PF-5190457 were dissolved in a vehicle solution (e.g., saline with a small percentage of a solubilizing agent like Tween 80). The compounds were administered via intraperitoneal (i.p.) injection at doses ranging from 2.5 to 40 mg/kg for PF-6870961 and 5 to 30 mg/kg for PF-5190457.[1]

  • Food Intake Measurement:

    • Ad Libitum Fed Condition: Pre-weighed standard chow was provided to the animals. Food intake was measured at several time points (e.g., 1, 2, 4, and 24 hours) post-injection by weighing the remaining food.

    • Food-Restricted Condition: Animals were fasted for a predetermined period (e.g., 16-24 hours) to stimulate appetite. Following drug administration, pre-weighed food was introduced, and consumption was measured at defined intervals.

  • Data Analysis: Food intake was typically normalized to the body weight of the animal. Statistical analysis was performed using appropriate methods such as one-way ANOVA or mixed-effects models to compare different dose groups to the vehicle control.

JMV2959 Food Intake Study in Rats
  • Animal Model: Male Sprague-Dawley rats were used.[2]

  • Housing: Animals had free access to food and water under standard laboratory conditions.[2]

  • Drug Administration: JMV2959 was administered at a dose of 6 mg/kg via intraperitoneal (i.p.) injection.[2]

  • Food Intake Measurement: A known quantity of food was provided, and the amount consumed was calculated daily by weighing the remaining food.[2]

  • Data Analysis: The food intake of the JMV2959-treated group was compared to a saline-treated control group using a two-way repeated-measures ANOVA.[2]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental design, the following diagrams are provided.

ghrelin_signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Ghrelin Ghrelin (Agonist) GHSR1a GHSR1a Receptor Ghrelin->GHSR1a Activates PF6870961 PF-6870961 (Inverse Agonist) PF6870961->GHSR1a Inhibits (Inverse Agonism) Gq Gαq GHSR1a->Gq Constitutive Activity Beta_Arrestin β-Arrestin GHSR1a->Beta_Arrestin PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ / PKC IP3_DAG->Ca_PKC Signaling_Gq Downstream Signaling (e.g., Appetite Stimulation) Ca_PKC->Signaling_Gq Signaling_Arrestin Downstream Signaling (e.g., Receptor Internalization) Beta_Arrestin->Signaling_Arrestin

Ghrelin Receptor Signaling Pathway

experimental_workflow start Start: Animal Acclimation drug_prep Drug Preparation (PF-6870961, PF-5190457, JMV2959, Vehicle) start->drug_prep randomization Randomization of Animals (by weight and sex) drug_prep->randomization fasting Fasting Period (for food-restricted group) randomization->fasting injection Intraperitoneal Injection randomization->injection Ad libitum group fasting->injection food_intro Introduction of Pre-weighed Food injection->food_intro measurement Measure Food Intake at Intervals (1h, 2h, 4h, 24h) food_intro->measurement data_analysis Data Analysis (Normalize to body weight, statistical tests) measurement->data_analysis end End: Comparative Analysis data_analysis->end

Food Intake Study Experimental Workflow

Conclusion

The available data suggest that this compound is a potent ghrelin receptor inverse agonist that reproducibly suppresses food intake in rats. Its efficacy is comparable to its parent compound, PF-5190457, and other ghrelin receptor antagonists like JMV2959. For reproducible results, it is crucial to adhere to detailed experimental protocols, including appropriate animal models, drug administration routes, and precise food intake measurement techniques. The provided diagrams of the signaling pathway and experimental workflow offer a framework for understanding the mechanism of action and for designing future studies in this area. Further research with standardized protocols will continue to be important in fully elucidating the therapeutic potential of PF-6870961 and similar compounds.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for PF-6870961 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of PF-6870961 hydrochloride, a major active metabolite of the ghrelin receptor inverse agonist, PF-5190457.[1][2][3] Ensuring the accuracy and reliability of analytical data is paramount in drug development. This document outlines the cross-validation of a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with a widely accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

Introduction to PF-6870961 and Analytical Cross-Validation

PF-6870961 is the primary hydroxy metabolite of PF-5190457, a compound under investigation for the treatment of alcohol use disorder.[2][3] The ghrelin system, which PF-5190457 and its metabolite modulate, is implicated in reward-seeking behaviors.[3][4] Accurate measurement of PF-6870961 in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies.

Cross-validation of analytical methods is the process of confirming that a validated method yields consistent and reliable results across different laboratories, analysts, or instruments.[5] This process is a critical component of regulatory compliance and ensures the integrity of data throughout the drug development lifecycle.[5]

Signaling Pathway of the Ghrelin Receptor

The parent compound of PF-6870961, PF-5190457, is a potent inverse agonist of the ghrelin receptor (GHSR1a).[2] The ghrelin receptor is a G-protein coupled receptor that, upon binding to its ligand ghrelin, activates downstream signaling pathways, including the phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways, which are involved in appetite stimulation and reward. As an inverse agonist, PF-5190457 and its metabolite PF-6870961 are thought to reduce the basal activity of this receptor.[1][4]

GHSR1a_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ghrelin Ghrelin GHSR1a Ghrelin Receptor (GHSR1a) Ghrelin->GHSR1a Activates PF5190457 PF-5190457 / PF-6870961 HCl PF5190457->GHSR1a Inhibits (Inverse Agonist) Gq Gq protein GHSR1a->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Appetite Regulation) Ca_release->Cellular_Response MAPK_pathway MAPK Pathway PKC->MAPK_pathway MAPK_pathway->Cellular_Response Cross_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Validation & Comparison cluster_outcome Outcome Sample_Collection Collect Human Plasma Samples Spiking Spike Samples with Known Concentrations of PF-6870961 HCl Sample_Collection->Spiking QC_Prep Prepare Quality Control (QC) Samples (Low, Mid, High) Spiking->QC_Prep Extraction Protein Precipitation (Methanol) QC_Prep->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS HPLC HPLC-UV Analysis Extraction->HPLC Data_Acquisition Acquire Quantitative Data LCMS->Data_Acquisition HPLC->Data_Acquisition Linearity Assess Linearity (Calibration Curve) Data_Acquisition->Linearity Accuracy Determine Accuracy (% Recovery) Data_Acquisition->Accuracy Precision Evaluate Precision (Intra- & Inter-day) Data_Acquisition->Precision Sensitivity Determine LOD & LOQ Data_Acquisition->Sensitivity Comparison Compare Performance Metrics Linearity->Comparison Accuracy->Comparison Precision->Comparison Sensitivity->Comparison Report Generate Cross-Validation Report Comparison->Report

References

Independent Verification of PF-6870961 Hydrochloride Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding and functional characteristics of PF-6870961 hydrochloride, a major metabolite of the ghrelin receptor inverse agonist PF-5190457. The data presented is based on independent verification studies and is intended to assist researchers in evaluating its performance relative to its parent compound and other alternative ghrelin receptor (GHSR1a) antagonists.

Comparative Analysis of Binding Affinities and Functional Potencies

The binding affinity and functional activity of PF-6870961 have been characterized and compared to its parent compound, PF-5190457, and another known GHSR1a antagonist, JMV2959. The following tables summarize the key quantitative data from published studies.

Table 1: GHSR1a Binding Affinity

CompoundSpeciesKi (nM)Reference
PF-6870961 Human73.6[1]
Rat239[1]
Dog217[1]
PF-5190457 Human~3[2]
JMV2959 Not Specified19 (Kb)

Ki: Inhibitory constant, a measure of binding affinity. A lower Ki value indicates a higher binding affinity. Kb: Dissociation constant of a competitive antagonist, conceptually similar to Ki.

Table 2: Functional Activity at the Human GHSR1a

CompoundAssayIC50/EC50 (nM)Functional EffectReference
PF-6870961 Inositol Phosphate Accumulation231 (IC50)Inverse Agonist
β-Arrestin Recruitment27.2 (EC50)Inverse Agonist
PF-5190457 Inositol Phosphate Accumulation22.8 (IC50)Inverse Agonist
β-Arrestin Recruitment115 (EC50)Inverse Agonist

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.

PF-6870961 demonstrates a lower binding affinity for the human GHSR1a compared to its parent compound, PF-5190457.[1][2] Interestingly, PF-6870961 shows biased agonism; it is less potent at inhibiting Gq-mediated inositol phosphate accumulation but more potent in promoting β-arrestin recruitment when compared to PF-5190457.[1] This biased signaling profile suggests that PF-6870961 may have different downstream effects and physiological consequences than its parent compound.

Signaling Pathways and Experimental Workflows

To visually represent the biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz.

GHSR1a_Signaling cluster_membrane Cell Membrane GHSR1a GHSR1a Gq Gq GHSR1a->Gq Activation beta_arrestin β-Arrestin GHSR1a->beta_arrestin Recruitment Ghrelin Ghrelin Ghrelin->GHSR1a Binding PLC PLC Gq->PLC Stimulation IP3 IP3 PLC->IP3 Production Internalization Receptor Internalization beta_arrestin->Internalization

Figure 1: Simplified GHSR1a Signaling Pathways.

Radioligand_Binding_Workflow start Start prepare_membranes Prepare Cell Membranes Expressing GHSR1a start->prepare_membranes prepare_reagents Prepare Radioligand and Competitor (PF-6870961) Dilutions start->prepare_reagents incubate Incubate Membranes with Radioligand and Competitor prepare_membranes->incubate prepare_reagents->incubate separate Separate Bound and Free Radioligand via Filtration incubate->separate count Quantify Radioactivity separate->count analyze Analyze Data to Determine Ki count->analyze end End analyze->end

Figure 2: Experimental Workflow for Competitive Radioligand Binding Assay.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide. These protocols are based on established methods for studying ghrelin receptor pharmacology.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the GHSR1a receptor.

  • Materials:

    • Cell membranes prepared from a cell line stably expressing human GHSR1a (e.g., HEK293 or CHO cells).

    • Radioligand: [125I]-Ghrelin.

    • Test Compound: this compound.

    • Reference Compound: Unlabeled ghrelin.

    • Assay Buffer: 25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4.

    • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

    • 96-well filter plates (e.g., GF/C).

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of PF-6870961 and unlabeled ghrelin in assay buffer.

    • In a 96-well plate, add in the following order:

      • 50 µL of assay buffer.

      • 50 µL of test compound or reference compound at various concentrations. For total binding, add 50 µL of assay buffer. For non-specific binding, add a high concentration of unlabeled ghrelin.

      • 50 µL of [125I]-Ghrelin at a fixed concentration (typically at or below its Kd).

      • 50 µL of cell membrane preparation.

    • Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.

    • Terminate the binding reaction by rapid vacuum filtration through the pre-soaked filter plates.

    • Wash the filters three times with ice-cold wash buffer.

    • Dry the filters and measure the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value by non-linear regression analysis of the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Phosphate (IP) Accumulation Assay (HTRF)

This assay measures the ability of a compound to act as an agonist or inverse agonist at the Gq-coupled GHSR1a by quantifying the accumulation of inositol monophosphate (IP1), a stable metabolite of IP3.

  • Materials:

    • Cells stably expressing human GHSR1a (e.g., HEK293 or CHO cells).

    • HTRF IP-One Gq assay kit (containing IP1-d2, anti-IP1-Cryptate, and stimulation buffer).

    • Test Compound: this compound.

    • Agonist (for antagonist mode): Ghrelin.

    • 384-well white plates.

    • HTRF-compatible plate reader.

  • Procedure:

    • Seed cells into a 384-well plate and incubate overnight.

    • Prepare serial dilutions of PF-6870961 in the stimulation buffer provided in the kit.

    • Remove the culture medium from the cells.

    • Add the test compound dilutions to the wells. For inverse agonist activity, add the compound alone. To test for antagonist activity, pre-incubate with the test compound before adding a fixed concentration of ghrelin (e.g., EC80).

    • Incubate for 30-60 minutes at 37°C.

    • Add the HTRF detection reagents (IP1-d2 and anti-IP1-Cryptate) to each well.

    • Incubate for 1 hour at room temperature, protected from light.

    • Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

    • Calculate the HTRF ratio (665/620) and determine the IC50 or EC50 values from the dose-response curves.

β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)

This assay measures the recruitment of β-arrestin to the activated GHSR1a, a key event in G protein-independent signaling and receptor desensitization. The DiscoverX PathHunter assay is a common platform for this measurement.

  • Materials:

    • PathHunter cell line co-expressing GHSR1a fused to a ProLink (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.

    • PathHunter Detection Reagents.

    • Test Compound: this compound.

    • Agonist (for antagonist mode): Ghrelin.

    • 384-well white plates.

    • Luminometer.

  • Procedure:

    • Plate the PathHunter cells in a 384-well plate and incubate overnight.

    • Prepare serial dilutions of PF-6870961.

    • Add the compound dilutions to the cells.

    • Incubate for 90 minutes at 37°C.

    • Add the PathHunter Detection Reagents according to the manufacturer's protocol.

    • Incubate for 60 minutes at room temperature.

    • Measure the chemiluminescent signal using a luminometer.

    • Plot the dose-response curve and determine the EC50 value.

References

Navigating the Preclinical Safety Landscape of Ghrelin Receptor Inverse Agonists: A Comparative Guide to PF-6870961 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the available safety and toxicology data for PF-6870961 hydrochloride, a novel ghrelin receptor inverse agonist, and its parent compound, PF-5190457. In the absence of extensive public toxicology data for these specific compounds, this guide draws comparisons with other ghrelin receptor modulators, Anamorelin and Macimorelin, for which more comprehensive safety information is available. This document aims to offer a valuable resource for researchers by presenting the known safety profiles, outlining standard toxicological assays, and illustrating the relevant biological pathways.

In Vitro and In Vivo Safety Profile

While specific quantitative toxicology data such as LD50, cytotoxicity IC50 values, and detailed genotoxicity reports for this compound and PF-5190457 are not publicly available, initial studies and clinical trial data provide some insights into their safety profiles.

A high-throughput screen of PF-6870961 against a panel of 71 binding and enzyme targets revealed no off-target interactions, suggesting a specific mechanism of action.[1][2] For its parent compound, PF-5190457, a Phase 1b clinical trial in heavy drinkers indicated that it was well-tolerated.[3][4] The most frequently reported adverse event at doses of 50 mg and higher was somnolence, and all adverse events were considered mild to moderate and did not necessitate discontinuation of the treatment.[4]

In contrast, more extensive safety data is available for the approved ghrelin receptor modulators, Anamorelin and Macimorelin, offering a broader context for potential safety considerations.

Table 1: Comparison of In Vitro and In Vivo Safety Data

CompoundTargetIn Vitro Safety DataIn Vivo Safety/Toxicology DataKey Adverse Events (in humans)
This compound Ghrelin Receptor Inverse AgonistNo off-target interactions in a 71-target panel.[1][2]Data not publicly available.Data not available.
PF-5190457 Ghrelin Receptor Inverse AgonistData not publicly available.Well-tolerated in a Phase 1b study.[3][4]Somnolence (at ≥50 mg doses).[4]
Anamorelin Ghrelin Receptor AgonistData not publicly available.Generally well-tolerated in clinical trials.Hyperglycemia, nausea.
Macimorelin Ghrelin Receptor AgonistNot found to be mutagenic or clastogenic in bacterial and mouse lymphoma assays.No specific hazards revealed in preclinical safety pharmacology, repeated dose toxicity, and genotoxicity studies.Potential for QT prolongation.

Standard Toxicological Evaluation Protocols

For novel drug candidates like this compound, a standard battery of in vitro and in vivo toxicology studies are typically conducted to assess their safety profile. The following are detailed protocols for key experiments commonly employed in preclinical toxicology.

In Vitro Cytotoxicity Assay: MTT Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Experimental Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Genotoxicity Assay: Ames Test Protocol

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound using bacteria.

Experimental Protocol:

  • Bacterial Strains: Utilize several strains of Salmonella typhimurium with pre-existing mutations in the histidine synthesis operon (e.g., TA98, TA100).

  • Metabolic Activation: Prepare a mixture containing the test compound at various concentrations, the bacterial strain, and a liver extract (S9 fraction) for metabolic activation. A control without the S9 fraction is also run.

  • Plating: Plate the mixture onto a minimal glucose agar plate that lacks histidine.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

  • Data Analysis: A significant increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.

In Vivo Acute Toxicity Study Protocol

This study is designed to determine the short-term adverse effects of a substance when administered in a single high dose.

Experimental Protocol:

  • Animal Model: Typically conducted in two rodent species (e.g., rats and mice).

  • Dosing: Administer the test compound via the intended clinical route (e.g., oral gavage) at a range of doses to different groups of animals. A control group receives the vehicle.

  • Observation: Observe the animals for signs of toxicity and mortality for a period of 14 days. Record changes in body weight, food and water consumption, and clinical signs.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

  • Data Analysis: Determine the LD50 (the dose that is lethal to 50% of the animals), if possible, and identify the target organs of toxicity.

Visualizing the Ghrelin Receptor Signaling Pathway and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

ghrelin_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ghrelin Ghrelin GHSR1a Ghrelin Receptor (GHSR1a) Ghrelin->GHSR1a Activates PF-6870961 PF-6870961 PF-6870961->GHSR1a Inhibits (Inverse Agonist) Gq_protein Gq Protein GHSR1a->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream_effects Downstream Cellular Effects Ca_release->Downstream_effects PKC_activation->Downstream_effects

Caption: Ghrelin receptor signaling pathway.

mtt_workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Addition Add test compound (e.g., PF-6870961) Incubation_24h->Compound_Addition Incubation_Treatment Incubate for 24-72h Compound_Addition->Incubation_Treatment MTT_Addition Add MTT solution Incubation_Treatment->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Solubilization Add solubilizing agent Incubation_4h->Solubilization Absorbance_Reading Read absorbance at 570nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: MTT assay experimental workflow.

Conclusion

This compound represents a promising therapeutic candidate as a ghrelin receptor inverse agonist. While comprehensive public toxicology data remains limited, initial findings suggest a favorable safety profile with high target specificity. Comparison with other ghrelin receptor modulators highlights potential areas for safety monitoring, such as effects on blood glucose and cardiac function. The standardized toxicological protocols outlined in this guide provide a framework for the types of studies that are essential for a thorough safety assessment of novel compounds like this compound. As research progresses, the public availability of more detailed safety and toxicology data will be crucial for a complete understanding of its therapeutic potential.

References

A Comparative Meta-Analysis of Ghrelin Receptor Inverse Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ghrelin receptor (GHSR), a G-protein coupled receptor with high constitutive activity, has emerged as a significant therapeutic target for a range of disorders, including obesity, metabolic syndromes, and substance use disorders. Inverse agonists, which suppress the receptor's basal, ligand-independent activity, represent a promising strategy to modulate this system. This guide provides a comparative analysis of key ghrelin receptor inverse agonists, summarizing their performance based on experimental data and detailing the methodologies employed in their evaluation.

Comparative Performance of Ghrelin Receptor Inverse Agonists

The following table summarizes the in vitro and in vivo pharmacological data for prominent ghrelin receptor inverse agonists. These compounds have been selected based on their prevalence in the scientific literature and their progression in preclinical and clinical studies.

Compound NameTypeTargetBinding AffinityFunctional Potency (Inverse Agonism/Antagonism)In Vivo Efficacy (Rodent Models)
PF-5190457 Small MoleculeHuman GHSRpKi: 8.36[1]; Kd: 3 nM[2][3]Competitive antagonist with inverse agonist activity[2][3].Acutely reduces food intake without inducing conditioned taste aversion[4].
YIL781 Small MoleculeRat GHSRKi: 17 nMCompetitive antagonist (pKB: 7.54)[5]; Partial agonist in some assays[6].Data on food intake and body weight not prominently available in reviewed literature.
GSK1614343 Small MoleculeRat GHSR-Potent competitive antagonist (pKB: 8.03); Inhibits ghrelin-induced calcium response (pIC50: 7.90)[5][7][8].Unexpectedly increased food intake and body weight in rodents[9].
LEAP2 PeptideHuman GHSR-Endogenous inverse agonist and competitive antagonist[10][11].Reduces food intake and body weight by suppressing ghrelin-induced food intake[10][12][13].
Abb13d Small Molecule--Gαq/11 inverse agonist[14].Decreases food intake and gastric emptying[14].

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the evaluation process for these inverse agonists, the following diagrams illustrate the ghrelin receptor signaling pathway, a typical experimental workflow for characterizing these compounds, and the logical structure of a meta-analysis.

Ghrelin_Signaling_Pathway Ghrelin Receptor (GHSR) Signaling Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ghrelin Ghrelin (Agonist) GHSR Ghrelin Receptor (GHSR) Ghrelin->GHSR Activates InverseAgonist Inverse Agonist InverseAgonist->GHSR Inhibits Constitutive_Activity Constitutive (Basal) Activity InverseAgonist->Constitutive_Activity Reduces Gq Gαq GHSR->Gq Activates Other_G_Proteins Gαi/o, Gα12/13 GHSR->Other_G_Proteins Activates Beta_Arrestin β-Arrestin GHSR->Beta_Arrestin Recruits GHSR->Constitutive_Activity PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Mobilizes Experimental_Workflow Workflow for Characterizing GHSR Inverse Agonists cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays (Rodent Models) Binding Radioligand Binding Assay (Determine Ki/Kd) Food_Intake Food Intake Measurement Binding->Food_Intake Functional Functional Assays (Determine IC50/EC50) IP_Assay Inositol Phosphate Assay Functional->IP_Assay Ca_Assay Calcium Mobilization Assay Functional->Ca_Assay cAMP_Assay cAMP Assay Functional->cAMP_Assay Functional->Food_Intake Body_Weight Body Weight Monitoring Food_Intake->Body_Weight PK_PD Pharmacokinetics/ Pharmacodynamics Body_Weight->PK_PD Data_Analysis Data Analysis & Comparison PK_PD->Data_Analysis Start Compound Synthesis/ Identification Start->Binding Start->Functional Conclusion Lead Candidate Selection Data_Analysis->Conclusion Meta_Analysis_Logic Logical Flow of a Comparative Meta-Analysis cluster_data Data Collection & Extraction cluster_analysis Analysis & Synthesis Lit_Search Comprehensive Literature Search (Databases: PubMed, Scopus, etc.) Study_Selection Study Selection based on Inclusion/Exclusion Criteria Lit_Search->Study_Selection Pathway_Viz Visualization of Signaling Pathways Lit_Search->Pathway_Viz Data_Extraction Extraction of Quantitative Data (Ki, IC50, In Vivo Effects) Study_Selection->Data_Extraction Protocol_Analysis Analysis of Experimental Protocols Study_Selection->Protocol_Analysis Table Tabular Summarization of Data Data_Extraction->Table Synthesis Synthesize Findings Table->Synthesis Protocol_Analysis->Synthesis Pathway_Viz->Synthesis Define_Question Define Research Question: Compare GHSR Inverse Agonists Define_Question->Lit_Search Conclusion Draw Conclusions & Identify Gaps Synthesis->Conclusion

References

Head-to-Head Comparison of Ghrelin System Modulators: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ghrelin system modulators, supported by experimental data. The ghrelin system, a key regulator of appetite and metabolism, presents a promising target for therapeutic intervention in a range of conditions, from cachexia to obesity.

This guide categorizes modulators into three main classes: Ghrelin Receptor Agonists, which stimulate the ghrelin receptor (GHSR); Ghrelin Receptor Antagonists/Inverse Agonists, which block or dampen its activity; and Ghrelin O-Acyltransferase (GOAT) Inhibitors, which prevent the acylation and activation of ghrelin. We present quantitative data from clinical and preclinical studies in structured tables for ease of comparison, detail key experimental protocols, and provide visualizations of signaling pathways and experimental workflows.

Ghrelin Receptor Agonists: Stimulating Appetite and Growth

Ghrelin receptor agonists are being investigated for conditions characterized by anorexia and weight loss, such as cancer cachexia and gastroparesis. These compounds mimic the action of endogenous ghrelin, stimulating appetite and promoting weight gain.[1][2]

Quantitative Data Summary: Ghrelin Receptor Agonists
ModulatorDevelopment StageIndicationKey Efficacy DataAdverse EventsCitation(s)
Anamorelin Approved (Japan)Cancer CachexiaPhase III (ROMANA 1 & 2): Increased lean body mass by a median of 1.10 kg vs. a loss of 0.44 kg with placebo over 12 weeks. Increased body weight by an average of 2.2 kg vs. 0.14 kg with placebo.Hyperglycemia, nausea.[2][3]
Capromorelin Approved (Veterinary)Appetite Stimulation (Dogs), Weight Loss (Cats)Dogs: Improved appetite in 68.6% of treated dogs vs. 44.6% with placebo. Mean body weight increase of 1.8% vs. 0.1% with placebo over 4 days. Cats: Mean body weight increase of 5.18% vs. a decrease of 1.65% with placebo over 55 days in cats with chronic kidney disease.Diarrhea, vomiting, hypersalivation (cats).[4][5][6][4][5][6]
Relamorelin Phase IIIDiabetic GastroparesisPhase IIb: Significantly reduced composite symptoms of gastroparesis (nausea, abdominal pain, postprandial fullness, bloating) compared to placebo over 12 weeks. Accelerated gastric emptying by 12% from baseline.Dose-related worsening of glycemic control.[7][8][7][8]

Ghrelin Receptor Antagonists and Inverse Agonists: Suppressing Appetite and Cravings

Conversely, ghrelin receptor antagonists and inverse agonists are being explored for the treatment of obesity and addiction by blocking the orexigenic signals of ghrelin.[9][10] Inverse agonists have the additional property of reducing the high constitutive activity of the ghrelin receptor.[11]

Quantitative Data Summary: Ghrelin Receptor Antagonists/Inverse Agonists
ModulatorTypeDevelopment StageIndicationKey Efficacy DataAdverse EventsCitation(s)
PF-5190457 Inverse AgonistPhase IObesity, Alcohol Use DisorderPhase I (Healthy Subjects): 100 mg dose inhibited ghrelin-induced growth hormone release by 77%. 150 mg dose delayed gastric emptying lag time by 30%.Somnolence.[12][13][12][13]
JMV2959 AntagonistPreclinicalSubstance Use DisordersRats: Suppressed cue-reinforced cocaine and oxycodone seeking. Did not significantly alter locomotor activity. Reduced food intake and body weight at higher doses.[14][15][16]Not reported in these studies.[14][15][16]

Ghrelin O-Acyltransferase (GOAT) Inhibitors: A Novel Approach to Ghrelin Modulation

GOAT inhibitors represent an alternative strategy by preventing the acylation of ghrelin, a crucial step for its activation. This leads to a decrease in active ghrelin levels and a potential reduction in appetite and weight gain.[4][17]

Quantitative Data Summary: GOAT Inhibitors
ModulatorTypeDevelopment StageKey Efficacy DataAdverse EventsCitation(s)
BI 1356225 Small MoleculePhase IPhase I (Overweight/Obese Subjects): Reduced acylated ghrelin concentrations and the acylated/unacylated ghrelin ratio by >80% over 28 days. No significant effect on body weight or appetite was observed in this timeframe.Well-tolerated, with headache being the most frequent drug-related adverse event.
GO-CoA-Tat Peptide-basedPreclinicalMice: Reduced acylated ghrelin levels in serum. Prevented weight gain and improved glucose tolerance in mice on a high-fat diet. IC50 of 5 µM in cell-based assays.Not reported in these studies.[18]
Eli Lilly Compounds Small MoleculePreclinicalCompound 29: 3 mg/kg for 3 days reduced acylated ghrelin by 45% and increased unacylated ghrelin 2.53-fold. Compound 71: 3 mg/kg dose led to a 66% reduction in plasma acylated ghrelin.Not reported in these studies.[17]

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms of action and the methodologies used to evaluate these modulators, the following diagrams illustrate the key signaling pathways of the ghrelin system and a representative experimental workflow.

Ghrelin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ghrelin Ghrelin / Agonist GHSR GHSR-1a Ghrelin->GHSR Activates Antagonist Antagonist / Inverse Agonist Antagonist->GHSR Blocks Gq Gαq/11 GHSR->Gq Activates PI3K PI3K/Akt Pathway GHSR->PI3K PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC Ca->PKC MAPK MAPK Pathway PKC->MAPK Orexigenic ↑ Orexigenic Neuropeptides (NPY, AgRP) MAPK->Orexigenic PI3K->Orexigenic Appetite ↑ Appetite & Food Intake Orexigenic->Appetite

Ghrelin Receptor Signaling Pathway

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment Administration cluster_data_collection Data Collection cluster_analysis Data Analysis Acclimation Acclimation & Baseline Measurement Grouping Randomization into Treatment Groups Acclimation->Grouping Dosing Administration of Ghrelin Modulator or Vehicle Grouping->Dosing FoodIntake Food Intake Measurement (e.g., automated feeders) Dosing->FoodIntake BodyWeight Body Weight Monitoring Dosing->BodyWeight BloodSampling Blood Sampling for Hormone/Metabolite Analysis Dosing->BloodSampling Stats Statistical Analysis FoodIntake->Stats BodyWeight->Stats BloodSampling->Stats Interpretation Interpretation of Results Stats->Interpretation

In Vivo Food Intake Study Workflow

Detailed Experimental Protocols

Ghrelin Receptor Radioligand Binding Assay

This protocol is adapted from methodologies used to determine the binding affinity of compounds to the ghrelin receptor.[19][20]

1. Membrane Preparation:

  • Culture HEK293 cells stably expressing the human ghrelin receptor (GHSR-1a).

  • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

2. Binding Assay:

  • In a 96-well plate, combine the cell membrane preparation, a radiolabeled ghrelin analog (e.g., [125I]-His-Ghrelin), and varying concentrations of the unlabeled test compound (ghrelin modulator).

  • To determine non-specific binding, include wells with a high concentration of unlabeled ghrelin.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the specific binding as a function of the test compound concentration.

  • Determine the IC50 (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

In Vivo Food Intake Study in Mice

This protocol provides a general framework for assessing the effect of ghrelin modulators on food intake in mice.[15][21]

1. Animals and Housing:

  • Use adult male C57BL/6J mice, a common strain for metabolic studies.

  • House the mice individually in cages equipped with automated food intake monitoring systems.

  • Maintain a controlled environment with a 12-hour light/dark cycle and constant temperature and humidity.

  • Provide ad libitum access to standard chow and water.

2. Acclimation and Baseline Measurement:

  • Allow the mice to acclimate to the individual housing and monitoring equipment for at least one week.

  • Record baseline food intake and body weight for several days before the start of the experiment.

3. Treatment Administration:

  • Randomly assign mice to treatment groups (e.g., vehicle control, different doses of the ghrelin modulator).

  • Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection, oral gavage) at a specific time, typically before the onset of the dark cycle when mice are most active.

4. Data Collection:

  • Continuously monitor food intake for a defined period (e.g., 24 hours) after compound administration.

  • Measure body weight at regular intervals throughout the study.

  • At the end of the study, blood samples may be collected to measure plasma levels of hormones and metabolites.

5. Data Analysis:

  • Analyze the food intake and body weight data using appropriate statistical methods (e.g., ANOVA, t-test) to compare the effects of the ghrelin modulator to the vehicle control.

  • Present the data as mean ± SEM and consider p < 0.05 as statistically significant.

This guide provides a comparative overview of ghrelin system modulators based on currently available data. As research in this field is ongoing, new findings will undoubtedly emerge, further refining our understanding of these promising therapeutic agents.

References

Safety Operating Guide

Prudent Disposal of PF-6870961 Hydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like PF-6870961 hydrochloride is a critical component of laboratory safety and environmental responsibility. As a novel ghrelin receptor inverse agonist, the full toxicological and environmental impact of this compound is not yet fully characterized. Therefore, it is imperative to handle its disposal with the utmost caution, adhering to the principle of treating all research chemicals as hazardous waste unless explicitly stated otherwise by a formal safety data sheet (SDS).

This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of this compound, drawing upon general best practices for the disposal of pharmaceutical research compounds.

I. Pre-Disposal Considerations and Hazard Assessment

Given the absence of a specific SDS for this compound, a conservative approach to its hazard assessment is necessary. Structurally related hydrochloride salts of research compounds are often classified as irritants and may be harmful if ingested. Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound.

II. Segregation and Waste Collection

Proper segregation of chemical waste is fundamental to safe disposal. This compound waste should be categorized as non-volatile, solid chemical waste.

Step 1: Designate a Waste Container

  • Use a clearly labeled, dedicated waste container for this compound and materials contaminated with it.

  • The container must be made of a material compatible with the chemical; a high-density polyethylene (HDPE) container with a secure, screw-top lid is recommended.

Step 2: Label the Waste Container

  • The label should be unambiguous and include the following information:

    • "Hazardous Waste"

    • "this compound"

    • The primary hazard(s) (e.g., "Irritant," "Harmful if Swallowed")

    • The date of waste accumulation initiation.

Step 3: Collect the Waste

  • Solid Waste: Unused or expired this compound powder should be transferred directly into the designated hazardous waste container.

  • Contaminated Materials: Items such as weighing boats, contaminated gloves, and paper towels should also be placed in the designated container.

III. Storage of Chemical Waste

Proper storage of hazardous waste is crucial to prevent accidents and ensure regulatory compliance.

Step 1: Secure Storage Location

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area within the laboratory.

  • This area should be away from general laboratory traffic and incompatible materials.

Step 2: Regular Inspection

  • Periodically inspect the waste container for any signs of leakage or degradation.

IV. Disposal Procedures

The final disposal of this compound must be handled by a licensed hazardous waste disposal company.

Step 1: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Provide the EHS department with a complete inventory of the waste container's contents.

Step 2: Final Disposal Method

  • The recommended final disposal method for pharmaceutical research compounds is high-temperature incineration.[1] This process ensures the complete destruction of the active pharmaceutical ingredient, minimizing its potential environmental impact.

Important Note: Under no circumstances should this compound be disposed of in the regular trash or flushed down the drain.[2][3]

V. Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table summarizes key disposal parameters based on general laboratory chemical waste guidelines.

ParameterGuidelineSource
Waste Classification Hazardous Waste (Assumed)General Best Practices
Container Type High-Density Polyethylene (HDPE)General Best Practices
Storage Location Designated, Ventilated, Secure Area[4][5]
Final Disposal Method High-Temperature Incineration[1][6]

VI. Experimental Protocols

As this document pertains to disposal procedures, detailed experimental protocols for the synthesis or use of this compound are not included. Researchers should refer to their specific experimental protocols for handling and in-use safety measures.

VII. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Step 1: Wear Appropriate PPE (Safety Glasses, Gloves, Lab Coat) B Step 2: Segregate Waste (Solid Chemical Waste) A->B C Step 3: Use Labeled, Compatible Hazardous Waste Container B->C D Step 4: Collect Solid Waste and Contaminated Materials C->D E Step 5: Securely Store Waste Container in Designated Area D->E F Step 6: Contact Environmental Health & Safety (EHS) for Pickup E->F G Step 7: Professional Disposal via High-Temperature Incineration F->G

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling PF-6870961 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of PF-6870961 hydrochloride, a novel ghrelin receptor inverse agonist. Given the absence of a specific Safety Data Sheet (SDS), this guide is based on established best practices for handling potent pharmaceutical compounds with unknown toxicological profiles. A conservative approach, assuming high potency and potential hazards, is recommended at all stages of handling.

Core Safety Principles

Due to the novelty of this compound, a thorough risk assessment is paramount before any handling.[1][2][3] All personnel must be trained on the potential hazards and the procedures outlined in this guide.[4][5] Engineering controls, such as fume hoods or glove boxes, should be the primary means of exposure control, supplemented by appropriate Personal Protective Equipment (PPE).[6][7]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure through inhalation, dermal contact, and ocular routes. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Required PPE Recommended PPE (in addition to required)
Weighing and Aliquoting (Dry Powder) - Nitrile Gloves (double-gloving recommended)- Lab Coat- ANSI Z87.1-compliant Safety Goggles- Face Shield- N95 Respirator (or higher)
Solution Preparation and Handling - Nitrile Gloves- Lab Coat- ANSI Z87.1-compliant Safety Goggles- Chemical Splash Goggles- Face Shield (if splash potential is high)
Cell Culture and In Vitro Assays - Nitrile Gloves- Lab Coat- Safety Glasses- N/A
Animal Dosing (In Vivo Studies) - Nitrile Gloves (double-gloving recommended)- Lab Coat- Safety Goggles- N95 Respirator (or higher)- Disposable Gown
Waste Disposal - Nitrile Gloves- Lab Coat- Safety Goggles- Chemical Resistant Gloves (if handling bulk solvent waste)

Note: For all activities, closed-toe shoes and long pants are mandatory. Latex gloves should be avoided due to poor chemical resistance and potential for allergies.[8]

Operational and Disposal Plans

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition.[4] Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a glove box for handling potent compounds.[6][7]

  • Weighing: To prevent aerosolization, weigh the compound in a fume hood or a balance enclosure. Use anti-static weigh paper or a tared vial.

  • Solution Preparation: Add solvent to the powdered compound slowly to avoid splashing. If sonication is required, ensure the vial is securely capped.

  • Spill Management: In the event of a spill, evacuate the immediate area and prevent others from entering. For a small powder spill, gently cover with damp paper towels to avoid raising dust, then clean with a detergent solution. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Always wear appropriate PPE during cleanup.

Disposal Plan:

All waste contaminated with this compound must be treated as hazardous pharmaceutical waste.[9][10][11]

  • Solid Waste: Contaminated PPE (gloves, gowns), weigh boats, and other disposable materials should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Final Disposal: All hazardous waste must be disposed of through a licensed environmental health and safety vendor in accordance with local, state, and federal regulations.[12] Incineration is often the preferred method for pharmaceutical waste.[12]

Experimental Workflow and Safety Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase RiskAssessment Conduct Risk Assessment SelectPPE Select & Inspect PPE RiskAssessment->SelectPPE PrepWorkArea Prepare Designated Work Area SelectPPE->PrepWorkArea Weighing Weighing & Aliquoting PrepWorkArea->Weighing Solubilization Solubilization Weighing->Solubilization Experiment Perform Experiment Solubilization->Experiment Decontamination Decontaminate Work Area Experiment->Decontamination Spill Spill Occurs Experiment->Spill WasteSegregation Segregate Hazardous Waste Decontamination->WasteSegregation Disposal Dispose via EHS WasteSegregation->Disposal SpillResponse Execute Spill Response Protocol Spill->SpillResponse SpillResponse->Decontamination

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.